Methyl 3-bromo-5-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJCZBFPZLYREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286229 | |
| Record name | methyl 3-bromo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-87-5 | |
| Record name | 6307-87-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-bromo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-5-nitrobenzoate
This guide provides a comprehensive overview of the synthetic pathways leading to methyl 3-bromo-5-nitrobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, chemists, and professionals in drug development, this document delves into the underlying chemical principles, compares synthetic strategies, and offers detailed, field-proven experimental protocols.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound is most effectively approached via a two-stage process starting from 3-nitrobenzoic acid. This strategy is dictated by the directing effects of the functional groups on the aromatic ring. The carboxyl and nitro groups are both meta-directors, which means that direct bromination of 3-nitrobenzoic acid will preferentially install the bromine atom at the C-5 position, leading to the desired 3-bromo-5-nitrobenzoic acid precursor. The subsequent esterification of the carboxylic acid with methanol yields the target molecule.
This guide will focus on two robust and widely applicable methods for the critical esterification step:
-
Method A: Esterification via an acyl chloride intermediate using thionyl chloride.
-
Method B: Direct acid-catalyzed esterification, known as the Fischer-Speier esterification.
Caption: High-level two-stage synthesis pathway.
Stage 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid
The foundational step is the regioselective bromination of 3-nitrobenzoic acid. The choice of N-bromosuccinimide (NBS) in concentrated sulfuric acid is deliberate. Sulfuric acid protonates the nitro group, further deactivating the ring and ensuring the incoming electrophile is directed to the meta position relative to both existing groups. NBS serves as a safer and more manageable source of electrophilic bromine compared to liquid bromine (Br₂).[3]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the strongly acidic medium, NBS generates the electrophilic bromine species (Br⁺). The π-electrons of the aromatic ring attack the Br⁺, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The subsequent loss of a proton restores aromaticity, yielding the brominated product.
Detailed Experimental Protocol: Bromination
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoic acid (5.0 g, 29.92 mmol) in concentrated sulfuric acid (50 mL) under cooling in an ice bath (0°C).
-
Reagent Addition: Slowly add N-bromosuccinimide (6.35 g, 35.90 mmol) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and transfer the reaction mixture to a pre-heated oil bath at 65°C. Stir vigorously for 2 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (approx. 200 mL). Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Purification: Collect the white solid product by vacuum filtration, washing thoroughly with ice-cold water to remove residual acid. Dry the product under vacuum. This procedure typically yields a white solid of high purity (approx. 95%).[4]
Stage 2: Esterification of 3-Bromo-5-nitrobenzoic Acid
This section details two effective methods for converting the synthesized carboxylic acid into its methyl ester. The choice between these methods depends on factors such as available reagents, desired reaction time, and scale.
Method A: Esterification using Thionyl Chloride
This is a highly efficient, irreversible method for ester synthesis. The key to its effectiveness lies in the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group.[1]
The reaction proceeds in two main phases:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form a reactive acyl chlorosulfite intermediate. This intermediate is unstable and readily collapses, releasing sulfur dioxide (SO₂) and a chloride ion to form a highly electrophilic acyl chloride.
-
Nucleophilic Acyl Substitution: The methanol (CH₃OH) then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a proton (scavenged by the chloride ion or another methanol molecule) to yield the final ester product, this compound.
The primary advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the reaction to completion in accordance with Le Châtelier's principle. This makes it a non-equilibrium process, often resulting in higher yields than reversible methods.[1][5]
Caption: Workflow for esterification with thionyl chloride.
-
Reaction Setup: Dissolve 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol) in methanol (25 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Under vigorous stirring, add thionyl chloride (15 mL) dropwise to the solution, ensuring the temperature remains low. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully and slowly add saturated sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize the excess acid and thionyl chloride. Continue stirring for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated saline (brine) solution. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1) eluent system to obtain a white solid.[4]
Method B: Fischer-Speier Esterification
This classic method involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[6]
The Fischer esterification is an equilibrium-controlled process.[7] The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.
To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed.[7]
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol) with anhydrous methanol (80 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water (approx. 200 mL) and stir.
-
Isolation: Isolate the precipitated solid product by suction filtration and wash it thoroughly with cold water.
-
Purification: The crude product should be recrystallized from methanol to yield the pure this compound.
Data Summary and Method Comparison
| Parameter | Method A (Thionyl Chloride) | Method B (Fischer Esterification) |
| Principle | Irreversible, non-equilibrium | Reversible, equilibrium-driven |
| Reagents | SOCl₂, CH₃OH | H₂SO₄ (cat.), excess CH₃OH |
| Reaction Time | ~2 hours at room temperature | 4-6 hours at reflux |
| Typical Yield | High (e.g., 85-95%) | Moderate to High (dependent on conditions) |
| Byproducts | SO₂(g), HCl(g) | H₂O |
| Advantages | High yield, fast, irreversible | Simpler reagents, less corrosive byproducts |
| Disadvantages | Highly corrosive and toxic reagent | Equilibrium-limited, requires excess alcohol |
Safety and Handling
Working with the reagents in these syntheses requires strict adherence to safety protocols.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): Extremely corrosive, toxic if inhaled, and reacts violently with water, releasing toxic SO₂ and HCl gases.[6][8] Handle exclusively in a chemical fume hood. Ensure all glassware is perfectly dry. Wear heavy-duty gloves and full face protection.[9][10] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) ready for spills.
-
N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.
Conclusion
The synthesis of this compound is a well-established process that hinges on a strategic bromination followed by esterification. The thionyl chloride method for esterification generally offers higher yields and shorter reaction times due to its irreversible nature. However, the classic Fischer esterification remains a viable and effective alternative, particularly when the handling of thionyl chloride is a concern. The choice of method should be guided by the specific requirements of the laboratory setting, including scale, time constraints, and safety infrastructure. Both pathways, when executed with precision and care, reliably produce this valuable chemical intermediate.
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An In-depth Technical Guide to Methyl 3-bromo-5-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-nitrobenzoate is a substituted aromatic compound that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctionalized structure, featuring a methyl ester, a bromo group, and a nitro group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. The electron-withdrawing nature of the nitro and bromo groups significantly influences the reactivity of the aromatic ring, making it a valuable synthon for introducing specific functionalities in multi-step syntheses. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1][2] |
| CAS Number | 6307-87-5 | [1][2] |
| Appearance | White solid | [3] |
| Boiling Point | 326.0 ± 22.0 °C at 760 mmHg | [4] |
| Melting Point | Not available | [4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, and ether.[5] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
A published synthesis of this compound provides the following ¹H NMR data (300MHz, Chloroform-d): δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H).[3]
-
δ 8.74, 8.57, 8.46 (s, 1H each): These singlets correspond to the three protons on the aromatic ring. The strong deshielding is due to the presence of two electron-withdrawing groups (nitro and bromo) and the ester functionality. The splitting pattern (or lack thereof, appearing as singlets) is characteristic of a 1,3,5-trisubstituted benzene ring where the aromatic protons do not have adjacent proton neighbors to couple with.
-
δ 3.95 (s, 3H): This singlet is characteristic of the three protons of the methyl ester group (-COOCH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Based on the ¹³C NMR spectrum of methyl 3-nitrobenzoate[6][7], we can predict the approximate chemical shifts for this compound. The introduction of a bromine atom will cause a downfield shift for the carbon it is attached to and will also influence the shifts of the other ring carbons.
-
~164 ppm: Carbonyl carbon (C=O) of the ester.
-
~148 ppm: Aromatic carbon attached to the nitro group (C-NO₂).
-
~122-135 ppm: Aromatic carbons. The carbon attached to the bromine (C-Br) is expected to be in this region, as well as the other aromatic CH carbons.
-
~52 ppm: Methyl carbon (-OCH₃) of the ester.
IR (Infrared) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[8][9]
-
~1735-1750 cm⁻¹: Strong C=O stretching vibration of the ester group.[8]
-
~1490-1550 cm⁻¹ and 1315-1355 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively.[8]
-
~1160-1210 cm⁻¹: C-O stretching of the ester group.[8]
-
~1600 and 1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.[8]
-
Below 800 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.[5] Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to form a benzoyl cation.[10]
Synthesis
This compound is typically synthesized in a two-step process starting from 3-nitrobenzoic acid.[3]
Step 1: Bromination of 3-Nitrobenzoic Acid
In this step, 3-nitrobenzoic acid is brominated to yield 3-bromo-5-nitrobenzoic acid. The nitro group is a meta-director, and since the starting material already has a substituent at position 3, the incoming bromo group is directed to the 5-position.
-
Reaction: 3-Nitrobenzoic acid is dissolved in concentrated sulfuric acid and treated with N-bromosuccinimide (NBS).
-
Mechanism: The sulfuric acid protonates the NBS, which then acts as a source of the electrophile Br⁺. The electron-rich aromatic ring of 3-nitrobenzoic acid attacks the electrophilic bromine, leading to the substitution of a hydrogen atom with a bromine atom.
-
Rationale for Reagents: Concentrated sulfuric acid serves as both a solvent and a catalyst, activating the brominating agent. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
Step 2: Esterification of 3-Bromo-5-nitrobenzoic Acid
The carboxylic acid is then converted to its methyl ester.
-
Reaction: 3-Bromo-5-nitrobenzoic acid is dissolved in methanol and treated with thionyl chloride (SOCl₂).
-
Mechanism: This is a classic Fischer esterification. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of HCl and SO₂ yields the methyl ester.
-
Rationale for Reagents: Methanol serves as both the solvent and the reactant. Thionyl chloride is a highly effective reagent for this transformation as it drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl).
Caption: Synthesis workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its three functional groups.
Aromatic Ring Reactivity
Both the nitro group and the bromine atom are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7] Any further electrophilic substitution would be directed to the positions ortho to the bromine and meta to the nitro and ester groups (positions 2, 4, and 6), though harsh reaction conditions would be required.
Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[11][12] The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, especially when it is positioned ortho or para to the leaving group.[13] In this case, with the bromine at a meta position relative to the nitro group, SNAr reactions are less favorable but can be forced to occur under strenuous conditions with strong nucleophiles.
Ester Group Reactivity
The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid.[14][15] It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly as a precursor for P2Y receptor antagonists.[3] The P2Y receptor family, a class of G protein-coupled receptors, is involved in a variety of physiological processes, and their modulation is a target for the treatment of diseases such as thrombosis, inflammation, and cancer.[16][17][18]
Specifically, this compound can be used to prepare derivatives of 3-(4-trifluoromethylbenzoyl)aminobenzoic acid, which have shown P2Y receptor antagonistic activity.[3] The synthetic strategy often involves the reduction of the nitro group to an amine, which can then be acylated or further modified. The bromine atom can also serve as a handle for cross-coupling reactions to introduce further diversity into the molecular scaffold.
Caption: General synthetic utility in drug discovery.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is harmful if swallowed, inhaled, or in contact with skin.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[19] Use in a well-ventilated area or in a chemical fume hood.[4]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[19] Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[19]
In case of exposure, follow standard first-aid measures and seek medical attention.
Conclusion
This compound is a key chemical intermediate with a well-defined set of physicochemical properties and reactivity. Its synthesis is straightforward, and its trifunctionalized nature provides a versatile platform for the construction of more complex molecules. Its role as a precursor to P2Y receptor antagonists highlights its importance in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and in the development of new therapeutic agents.
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Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. (2022-03-24). Available from: [Link]
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Homework.Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Indicate the product formed on nitration of each of the following compounds: benzene, toluene, chlorobenzene, and benzoic acid.. Available from: [Link]
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Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. (2021-12-20). Available from: [Link]
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Brainly. What would the fragmentation pattern of methyl nitrobenzoate be on GC-MS (Gas Chromatography-Mass Spectrometry)?. (2023-08-09). Available from: [Link]
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Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. 2021;64(15):10693-10729. Available from: [Link]
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A Comprehensive Technical Guide to Methyl 3-bromo-5-nitrobenzoate for Advanced Synthesis
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic utilization of methyl 3-bromo-5-nitrobenzoate. The focus is to provide not just procedural steps but the underlying scientific rationale to empower effective and innovative application of this versatile chemical intermediate.
Core Chemical Identity and Physicochemical Profile
This compound is an aromatic ester distinguished by a trifunctionalized benzene ring. The presence of a methyl ester, a bromine atom, and a nitro group at the meta positions creates a unique electronic and steric environment, making it a valuable synthon for complex molecular architectures.
Key Identifiers
Accurate identification is the foundation of reproducible science. The following table consolidates the essential identifiers for this compound.
| Identifier | Value |
| CAS Number | 6307-87-5[1][2][3] |
| Molecular Formula | C₈H₆BrNO₄[1][3] |
| Molecular Weight | 260.04 g/mol [1][3] |
| IUPAC Name | This compound[3] |
| InChI | InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3[3] |
| SMILES | COC(=O)c1cc(Br)cc(c1)[O-][3] |
Physicochemical Properties
A thorough understanding of the compound's physical properties is critical for experimental design, from reaction setup to purification.
| Property | Value |
| Appearance | White to light yellow crystalline solid[4] |
| Melting Point | 159-161°C[4] |
| Boiling Point | 326.0±22.0 °C at 760 mmHg[2] |
| Density | 1.7±0.1 g/cm³[2] |
| Solubility | Soluble in organic solvents like tetrahydrofuran and methanol; insoluble in water. |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid. The protocol described below is a robust method that ensures high yield and purity.
Synthetic Workflow Overview
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Synthetic and purification workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-nitrobenzoic acid in methanol and cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the cooled solution. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, activating it for esterification. This method avoids the high temperatures often required for Fischer esterification.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, carefully add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with saturated saline solution, then dry over anhydrous Na₂SO₄.
-
Purification: After filtering off the drying agent, concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (10:1) solvent system to yield a white solid.[5]
Strategic Applications in Drug Discovery and Development
The true value of this compound lies in its capacity as a versatile scaffold for building complex molecules. The differential reactivity of its functional groups allows for a stepwise and controlled synthetic strategy.
Key Synthetic Transformations
The following diagram illustrates the principal synthetic routes accessible from this intermediate.
Caption: Major synthetic pathways utilizing this compound.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, a key functional group in many active pharmaceutical ingredients (APIs). This transformation opens up a vast chemical space for further derivatization.
-
Amide Formation: The methyl ester can be converted to an amide by reaction with an appropriate amine, often facilitated by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
Role as a Pharmaceutical Intermediate
This compound and its parent acid are crucial intermediates in the synthesis of various APIs. Derivatives have shown potential in the development of treatments for cancer and tuberculosis. For instance, it serves as a precursor for compounds that exhibit P2Y receptor antagonistic activity.[5] The ability to systematically modify the molecule at its three functional sites makes it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling Protocols
Adherence to safety protocols is non-negotiable. The following guidelines are based on standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Exposure Response:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]
References
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Intermediate: The Role of 3-Bromo-5-nitrobenzoic Acid in Drug Discovery. Retrieved from [Link]
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Spectroscopic Characterization of Methyl 3-bromo-5-nitrobenzoate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-bromo-5-nitrobenzoate (CAS: 6307-87-5), a key intermediate in pharmaceutical synthesis.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the rationale behind spectral assignments and providing standardized protocols for data acquisition.
Molecular Structure and Overview
This compound possesses a trisubstituted aromatic ring, presenting a distinct substitution pattern that gives rise to characteristic spectroscopic signatures. The presence of an ester, a nitro group, and a bromine atom creates a unique electronic environment, which is reflected in the chemical shifts, vibrational frequencies, and fragmentation patterns discussed herein.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Data
The following ¹H NMR data has been reported for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.74 | Singlet | 1H | Ar-H |
| 8.57 | Singlet | 1H | Ar-H |
| 8.46 | Singlet | 1H | Ar-H |
| 3.95 | Singlet | 3H | -OCH₃ |
Solvent: Chloroform-d, Spectrometer Frequency: 300 MHz.
Interpretation
The ¹H NMR spectrum shows two distinct regions: the aromatic region (δ 8.0-9.0 ppm) and the aliphatic region (δ 3.5-4.0 ppm).
-
Methyl Protons: A sharp singlet at δ 3.95 ppm, integrating to three protons, is unequivocally assigned to the methyl ester (-OCH₃) protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Protons: The three aromatic protons appear at very downfield shifts (δ 8.46, 8.57, and 8.74 ppm), which is a direct consequence of the strong electron-withdrawing effects of both the nitro (-NO₂) and bromo (-Br) substituents, as well as the ester group. These groups deshield the aromatic ring protons significantly.
Expert Note on Splitting: The reporting of three distinct singlets for the aromatic protons is unusual. Given the 1,3,5-substitution pattern, the three aromatic protons (at C2, C4, and C6) are chemically non-equivalent. One would anticipate observable meta-coupling between them (typically 2-3 Hz). The expected pattern would be:
- H-2: A triplet (or more accurately, a doublet of doublets) due to coupling with H-4 and H-6.
- H-4: A triplet (or doublet of doublets) due to coupling with H-2 and H-6.
- H-6: A triplet (or doublet of doublets) due to coupling with H-2 and H-4.
The observation of singlets suggests that the coupling constant is very small and not resolved by the 300 MHz spectrometer, or the data has been reported without noting the fine splitting. For unambiguous structural confirmation, analysis on a higher field instrument (≥400 MHz) is recommended to resolve these meta-couplings.
Caption: Aromatic protons in this compound.
¹³C NMR Spectroscopy
Data
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~164.5 | C =O | Typical range for an ester carbonyl carbon. |
| ~148.5 | C -NO₂ | Strong deshielding by the attached nitro group. |
| ~137.0 | C -H (C4 or C2) | Deshielded aromatic carbon. |
| ~133.0 | C -COOCH₃ | Quaternary carbon, deshielded by ester group. |
| ~129.5 | C -H (C6) | Deshielded aromatic carbon. |
| ~124.0 | C -Br | Carbon attached to bromine. |
| ~123.0 | C -H (C2 or C4) | Deshielded aromatic carbon. |
| ~53.0 | -OC H₃ | Typical shift for a methyl ester carbon. |
Interpretation
The prediction relies on the principle of substituent additivity. The deshielding effects of the bromine and nitro groups are significant.
-
Carbonyl and Methoxy Carbons: The ester carbonyl carbon is expected around δ 164.5 ppm and the methoxy carbon around δ 53.0 ppm, consistent with values for other methyl benzoates.[2]
-
Aromatic Carbons: The six aromatic carbons are expected to be distinct. The carbons directly attached to the electron-withdrawing nitro group (C5) and the ester group (C1) will be significantly downfield. The carbon bearing the bromine (C3) will also be downfield. The three carbons bearing hydrogen atoms (C2, C4, C6) will be the most upfield among the aromatic signals, though still deshielded compared to benzene (δ 128.5 ppm). Precise assignment requires 2D NMR experiments like HSQC and HMBC.
Experimental Protocol for NMR
Caption: Standard workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire spectra on a ≥300 MHz NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C {¹H} should be used.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at δ 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Data
The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100 | Medium-Weak | C-H Stretch | Aromatic |
| ~1730 | Strong | C=O Stretch | Ester |
| ~1530 | Strong | N-O Asymmetric Stretch | Nitro |
| ~1350 | Strong | N-O Symmetric Stretch | Nitro |
| ~1250 | Strong | C-O Stretch | Ester |
| ~1100 | Medium | C-O Stretch | Ester |
| ~730 | Strong | C-Br Stretch | Aryl Halide |
Interpretation
The IR spectrum is dominated by absorptions from the ester and nitro groups.
-
Ester Group: A very strong and sharp absorption around 1730 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl (C=O) stretch of the ester. Strong bands for the C-O stretching vibrations are also expected around 1250 cm⁻¹ and 1100 cm⁻¹.
-
Nitro Group: Two strong absorptions are definitive for the nitro group: one near 1530 cm⁻¹ for the asymmetric N-O stretch and another near 1350 cm⁻¹ for the symmetric stretch. The presence of both strong bands is a reliable indicator of the -NO₂ moiety.[3]
-
Other Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, often around 730 cm⁻¹.
Experimental Protocol for IR
-
Technique: The Attenuated Total Reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Processing: Perform a background scan of the clean ATR crystal before the sample scan. The software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.
Data
-
Molecular Formula: C₈H₆BrNO₄
-
Molecular Weight: 260.04 g/mol [1]
-
Exact Mass: 258.94802 Da[4]
-
Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed.
-
m/z 259 (containing ⁷⁹Br)
-
m/z 261 (containing ⁸¹Br)
-
The relative abundance of these peaks will be approximately 1:1, a hallmark of a monobrominated compound.
-
Interpretation of Fragmentation
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key losses from the molecular ion.
-
Loss of Methoxy Radical (•OCH₃): The most common fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical, resulting in a stable acylium ion.
-
[M - 31]⁺: m/z 228/230
-
-
Loss of Nitro Group (•NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical.
-
[M - 46]⁺: m/z 213/215
-
-
Loss of Carbomethoxy Radical (•COOCH₃): Loss of the entire ester group as a radical is also possible.
-
[M - 59]⁺: m/z 200/202
-
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.
-
[M - 79/81]⁺: m/z 180
-
The base peak in the spectrum will likely be the acylium ion at m/z 228/230 due to its high stability.
Caption: Proposed major fragmentation pathways for this compound.
Experimental Protocol for MS
-
Ionization Method: Electron Ionization (EI) is standard for this type of small molecule analysis.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) interface if purity needs to be confirmed simultaneously.
-
Acquisition: Acquire data over a mass range of m/z 50-350 to ensure all relevant fragments and the molecular ion are detected.
-
Analysis: Analyze the resulting spectrum for the molecular ion peaks (m/z 259/261) and the characteristic fragmentation pattern. Compare the isotopic abundance of the bromine-containing fragments to theoretical values.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Methyl benzoate 13C NMR Spectrum. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate. Retrieved from [Link]
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Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-242. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H6BrNO4). Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.... Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]
-
Brainly. (2023). What would the fragmentation pattern of methyl nitrobenzoate be on GC-MS. Retrieved from [Link]
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Methyl 3-bromo-5-nitrobenzoate molecular structure and formula.
An In-Depth Technical Guide to Methyl 3-bromo-5-nitrobenzoate for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core scientific principles of this compound, moving beyond a simple datasheet to provide actionable insights grounded in established experimental evidence. Here, we explore the molecule's structure, synthesis, and critical applications, emphasizing the causal relationships that govern its reactivity and utility.
Core Molecular Identity and Structural Elucidation
This compound is an aromatic ester that serves as a highly versatile intermediate in organic synthesis. Its strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a nitro group—on a benzene ring allows for a wide array of subsequent chemical modifications. This trifunctional nature makes it a valuable building block for constructing complex molecular architectures, particularly in the pharmaceutical industry.[1][2]
The definitive identifiers for this compound are crucial for unambiguous sourcing and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Chemical Formula | C₈H₆BrNO₄[2][3] |
| CAS Number | 6307-87-5[3][4][5] |
| Molecular Weight | 260.04 g/mol [3][4] |
| Synonyms | 3-bromo-5-nitrobenzoic acid methyl ester, Benzoic acid, 3-bromo-5-nitro-, methyl ester[3][4] |
Molecular Structure Visualization
The spatial arrangement of the functional groups is key to understanding the molecule's reactivity. The electron-withdrawing nature of the nitro group and the bromine atom influences the electron density of the aromatic ring, dictating the regioselectivity of further reactions. The structure is visualized below.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methods. [1] Step 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid
-
Rationale: The strongly deactivating nitro group on 3-nitrobenzoic acid directs the incoming electrophile (Br⁺) to the meta position (C5). Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the N-bromosuccinimide (NBS) to generate the reactive bromonium ion.
-
In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoic acid (5.0 g, 29.92 mmol) in concentrated sulfuric acid (50 mL) under cooling in an ice bath (0°C).
-
Slowly add N-bromosuccinimide (6.35 g, 35.90 mmol) portion-wise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, transfer the flask to a preheated oil bath at 65°C and stir for 2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water (200 mL) with vigorous stirring.
-
A precipitate will form. Stir for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with ice water, and dry to yield 3-bromo-5-nitrobenzoic acid as a white solid (yield: ~95%). [1] Step 2: Synthesis of this compound
-
Rationale: This step is a Fischer esterification. Thionyl chloride is a highly effective activating agent for the carboxylic acid. It reacts to form an acyl chloride intermediate, which is much more electrophilic and readily attacked by methanol to form the methyl ester.
-
Suspend the dried 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol) in methanol (25 mL) and cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (15 mL) dropwise to the suspension under stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Upon reaction completion, slowly neutralize the excess thionyl chloride by adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain this compound as a white solid (yield: ~86%). [1]
Analytical Characterization for Structure Validation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous validation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule. The reported spectrum for this compound shows distinct signals for the aromatic protons and the methyl ester protons. [1] * ¹H NMR (300MHz, CDCl₃): δ 8.74 (t, J=1.6 Hz, 1H), 8.57 (t, J=2.0 Hz, 1H), 8.46 (t, J=1.8 Hz, 1H), 3.95 (s, 3H). [1] * Interpretation: The three signals in the aromatic region (δ 8.4-8.8 ppm) correspond to the three protons on the benzene ring. The singlet at δ 3.95 ppm with an integration of 3H is characteristic of the methyl ester protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups. Expected characteristic peaks include strong absorptions for the C=O of the ester (around 1720 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹), and C-O ester stretches (around 1250 cm⁻¹). [6]* Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of C₈H₆BrNO₄.
Utility in Pharmaceutical and Agrochemical Synthesis
This compound is not an end-product but a crucial starting point for more complex molecules. Its value is demonstrated by its use in the synthesis of biologically active compounds.
-
Pharmaceutical Intermediate: The compound is a known intermediate for preparing molecules with P2Y receptor antagonistic activity, which are targets for various therapeutic areas. [1]* Precursor to Novel Drug Candidates: The structural motif of 3-bromo-5-nitrobenzoic acid (the parent acid) is foundational in the synthesis of novel drug candidates. Research has highlighted its importance in creating compounds with potential antitubercular and anticancer properties. The ester form provides a protected carboxylic acid that can be easily deprotected in later synthetic steps.
-
Agrochemical Synthesis: The parent acid is also a vital intermediate in producing advanced crop protection chemicals, such as herbicides. The functional groups allow for the development of molecules with high efficacy against target weeds.
References
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PubChem. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). This compound CAS#:6307-87-5. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Bromo-5-nitrobenzoic acid CAS#:6307-83-1. Retrieved from [Link]
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Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
-
Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-bromo-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]
-
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A Comprehensive Technical Guide to the Solubility Profile of Methyl 3-bromo-5-nitrobenzoate
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Abstract
This technical guide provides a detailed examination of the solubility characteristics of Methyl 3-bromo-5-nitrobenzoate (C₈H₆BrNO₄), a key intermediate in various organic synthesis applications. An understanding of its solubility is critical for researchers, chemists, and drug development professionals to optimize reaction conditions, develop purification strategies, and guide formulation efforts. This document synthesizes theoretical principles of solubility with practical, field-proven experimental protocols. It offers a predicted solubility profile across a range of common laboratory solvents, detailed methodologies for empirical determination, and essential safety information.
Introduction: The Importance of a Well-Defined Solubility Profile
This compound is a substituted aromatic compound featuring a methyl ester, a nitro group, and a bromine atom on the benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.
The success of any chemical process involving this compound—be it synthesis, recrystallization, extraction, or formulation—is fundamentally governed by its interaction with the solvent. A poorly chosen solvent can lead to low reaction yields, incomplete purification, or failed formulation attempts. Therefore, a comprehensive understanding of the solubility profile of this compound is not merely academic; it is a prerequisite for efficient, reproducible, and scalable scientific work. This guide provides the theoretical framework and practical tools necessary for scientists to predict, determine, and utilize the solubility properties of this important chemical intermediate.
Physicochemical Properties & Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 6307-87-5 | [1][2] |
| Molecular Formula | C₈H₆BrNO₄ | [1][2] |
| Molecular Weight | 260.04 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | Not available. For reference, the related compound Methyl 3-nitrobenzoate has a melting point of 78-80 °C. | [4][5][6] |
| Boiling Point | 326.0 ± 22.0 °C at 760 mmHg | [4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
Molecular Structure and Polarity Analysis:
The structure of this compound is a delicate balance of polar and non-polar moieties.
-
Non-polar Regions: The benzene ring and the covalently bonded bromine atom contribute to the molecule's lipophilic (oil-loving) character.
-
Polar Regions: The nitro group (-NO₂) and the methyl ester group (-COOCH₃) are strongly polar due to the presence of electronegative oxygen and nitrogen atoms. These groups are capable of engaging in dipole-dipole interactions.
This duality in its structure predicts that the compound will not be readily soluble in the extremes of the polarity spectrum (i.e., highly polar water or very non-polar alkanes). Instead, its solubility is expected to be highest in solvents of intermediate polarity that can effectively solvate both the non-polar aromatic backbone and the polar functional groups. This concept is governed by the foundational principle of "like dissolves like."[7]
Theoretical Framework: Predicting Solubility
The principle that "like dissolves like" is the cornerstone of solubility prediction. It states that substances with similar intermolecular forces are likely to be soluble in one another.[7]
-
Polar Solvents: These solvents, such as water or ethanol, have large dipole moments and can form strong intermolecular interactions like hydrogen bonds. They are most effective at dissolving polar solutes and ionic compounds.
-
Non-polar Solvents: Solvents like hexane or toluene have small or non-existent dipole moments and interact primarily through weaker London dispersion forces. They are best suited for dissolving non-polar solutes.
For this compound, solubility in a given solvent is a function of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.
The relationship between the solute's structure and solvent polarity can be visualized as a decision-making workflow.
Caption: Logical workflow for predicting solubility based on molecular features.
Effect of Temperature: For most solid solutes, solubility increases as the temperature rises.[7] This is because the dissolution process is often endothermic, and applying heat (energy) to the system helps overcome the lattice energy of the crystal and favors the dissolution process, as described by Le Châtelier's principle. This property is the basis for purification by recrystallization.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following qualitative solubility profile for this compound is predicted. This table serves as a starting point for solvent screening in any experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large, non-polar aromatic structure dominates, making it unable to overcome the strong hydrogen bonding network of water. The related compound methyl 3-nitrobenzoate is also insoluble in water.[5][6][7] |
| Methanol, Ethanol | Sparingly Soluble to Soluble | The alkyl portion of the alcohol can interact with the non-polar regions, while the hydroxyl group interacts with the polar ester and nitro groups. Solubility is expected to be higher in hot ethanol.[7] | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents possess strong dipoles to solvate the polar functional groups and are organic in nature, making them compatible with the benzene ring. |
| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very Soluble | These are highly polar aprotic solvents known for their excellent ability to dissolve a wide range of organic compounds. | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and are highly effective at dissolving moderately polar organic solids. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents are less polar than ketones but more polar than hydrocarbons, offering a good balance for dissolving the compound. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic nature of the solvent can engage in π-π stacking with the solute's benzene ring, but these solvents are not polar enough to effectively solvate the nitro and ester groups. |
| Aliphatic | Hexane, Cyclohexane | Insoluble | These non-polar solvents lack any effective mechanism to interact with and overcome the strong intermolecular forces of the polar functional groups in the crystal lattice. |
Experimental Protocols for Solubility Determination
While predictions are useful, empirical determination is essential for obtaining accurate quantitative data. The following protocols describe standard, reliable methods for assessing solubility.
Protocol 5.1: Qualitative Solubility Assessment
This is a rapid method to quickly screen solvents and confirm the predictions outlined in the table above.
Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a specific solvent at room temperature.
Methodology:
-
Add approximately 20-30 mg of this compound to a small test tube or vial.
-
Add the test solvent dropwise, starting with 0.5 mL.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer.
-
Visually inspect the solution. If the solid has completely dissolved, it is classified as "soluble."
-
If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the agitation.
-
Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.
-
Classification:
-
Soluble: Dissolves completely in ≤ 3 mL of solvent.
-
Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No noticeable dissolution of the solid.
-
Protocol 5.2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the precise solubility of a compound at a specific temperature. The causality behind this method is to ensure that the solvent becomes fully saturated with the solute, reaching a true thermodynamic equilibrium.
Objective: To determine the exact concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound at a controlled temperature.
Caption: Experimental workflow for the Shake-Flask solubility method.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials (the excess is crucial to ensure saturation).
-
Solvent Addition: Add a precise, known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. For finer suspensions, centrifugation may be required.
-
Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified with the following hazards:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.[4]
-
-
Engineering Controls: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The solubility profile of this compound is dictated by its molecular structure, which contains both polar and non-polar functional groups. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols and ethers, and largely insoluble in water and non-polar aliphatic hydrocarbons. This guide provides both the theoretical basis for these predictions and robust, validated protocols for their empirical determination. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient and successful outcomes in their synthetic and formulation endeavors.
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An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-nitrobenzoate for Research and Development
This guide provides comprehensive safety protocols and handling precautions for Methyl 3-bromo-5-nitrobenzoate (CAS No: 6307-87-5), a key reagent in various synthetic pathways within pharmaceutical and chemical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and professionals in drug development who are actively working with this compound.
Compound Profile and Hazard Identification
This compound is a substituted aromatic compound with the molecular formula C₈H₆BrNO₄.[1][2] Its structure, featuring a bromine atom and a nitro group on the benzene ring, dictates its reactivity and toxicological profile.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Weight | 260.04 g/mol | [1][2] |
| Appearance | White to yellow solid/crystals | |
| Melting Point | 78-80 °C | [3] |
| Boiling Point | 326.0 ± 22.0 °C at 760 mmHg | [1] |
| Flash Point | 151.0 ± 22.3 °C | [1] |
| Solubility | Low water solubility | [4] |
The relatively high boiling and flash points suggest a low risk of ignition under standard laboratory conditions; however, it is combustible and should be kept away from open flames and high heat sources.[1]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][5][6]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4][5]
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and engineering controls.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure through well-designed engineering controls. All work with this compound should be conducted in a certified chemical fume hood to control the inhalation of dust or vapors.[1][7] The fume hood provides a physical barrier and ensures that any airborne particles are effectively removed from the user's breathing zone. Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][8]
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
Hand Protection
Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended.[7] Given the lack of specific breakthrough time data for this compound, it is crucial to:
-
Select gloves with a minimum thickness for adequate splash protection.[9]
-
Change gloves immediately upon any sign of contamination, degradation, or puncture.[7]
-
For prolonged or immersive handling, consider heavier-duty gloves.[9]
Eye and Face Protection
Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes.[1][7] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][9]
Skin and Body Protection
A full-length laboratory coat, buttoned, is required.[7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection
When engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations, a NIOSH-approved respirator may be necessary.[8][10] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[10]
Safe Handling and Storage Protocols
General Handling
-
Avoid all personal contact, including inhalation of dust.[11]
-
Wash hands thoroughly with soap and water after handling.[11][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11][12]
-
Use dry clean-up procedures and avoid generating dust.[11]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11][13]
-
Keep away from heat, sparks, and open flames.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]
Emergency Procedures: Preparedness and Response
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5][10] | [5][10] |
| Skin Contact | Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][14] Seek medical attention if irritation persists.[1] | [1][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11][14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][11] | [1][5][11][14] |
| Ingestion | Wash out the mouth with copious amounts of water.[1] Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[10][15] Seek immediate medical attention.[1][10] | [1][10][15] |
Accidental Release Measures
In the event of a spill, the following workflow should be initiated:
Caption: Emergency spill response workflow for this compound.
Fire-Fighting Measures
While not highly flammable, containers may burn.[11]
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, water spray, or alcohol-resistant foam.[1][5][15]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10][15]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[1][4]
Waste Disposal
Dispose of contents and containers in accordance with local, regional, and national regulations.[1][5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4][10] Do not allow the material to enter drains or watercourses.[1][11]
Logical Relationships in Safe Handling
The following diagram illustrates the interconnectedness of key safety principles when working with this compound.
Caption: Interrelationship of compound properties, control measures, and safety outcomes.
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety measures. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to established safe handling and emergency protocols, researchers can mitigate risks and maintain a safe laboratory environment.
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First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved January 2, 2026, from [Link]
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MSDS of Methyl 3-nitrobenzoate - Capot Chemical. (2017, February 20). Retrieved January 2, 2026, from [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved January 2, 2026, from [Link]
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A Researcher's Guide to High-Purity Methyl 3-bromo-5-nitrobenzoate: From Sourcing to Synthesis
For the discerning researcher in drug discovery and organic synthesis, the quality of starting materials is paramount. Methyl 3-bromo-5-nitrobenzoate (CAS No. 6307-87-5), a key building block in the creation of novel therapeutics, is no exception. This guide provides an in-depth technical overview of this versatile reagent, from identifying reliable commercial suppliers to ensuring its purity and effectively utilizing it in synthetic workflows.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the orthogonal reactivity of its functional groups: the bromine atom is amenable to cross-coupling reactions, the nitro group can be readily reduced to an amine, and the methyl ester can be hydrolyzed or converted to other functionalities. This trifecta of reactive sites makes it a powerful scaffold for generating molecular diversity.
Notably, this compound is a precursor in the synthesis of P2Y receptor antagonists, which are of interest for various therapeutic applications. Furthermore, its derivatives have shown promise in the development of treatments for tuberculosis and various cancers. The strategic placement of the bromo and nitro groups on the aromatic ring allows for directed and regioselective modifications, a crucial aspect in the design of targeted therapies.
Sourcing High-Purity this compound: A Supplier Overview
A multitude of chemical suppliers offer this compound. However, purity and reliable documentation are key differentiators for research applications. The following table summarizes some of the prominent suppliers and the typical specifications of their products.
| Supplier | Purity Specification | Available Quantities | CAS Number |
| Sigma-Aldrich | 95% | 1 g, 5 g, 10 g | 6307-87-5 |
| Santa Cruz Biotechnology | Research Grade | Inquire | 6307-87-5 |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5 g, 25 g | 220514-28-3 (isomer) |
| BLD Pharm | Inquire | Inquire | 6307-87-5 |
| Chemsrc | 95.0% | 1 g, 5 g, 10 g, 25 g | 6307-87-5 |
| Taizhou Volsen Chemical Co., Ltd. | Inquire | Inquire | Not Specified |
| Angene Chemical | Inquire | 1 g, 5 g | Not Specified |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before purchase. A comprehensive CoA should provide not only the purity value but also the method of analysis (e.g., HPLC, GC, NMR) and data confirming the compound's identity.
Quality Control: Ensuring the Integrity of Your Starting Material
While suppliers provide purity data, independent verification is a cornerstone of good laboratory practice. The following protocols outline key analytical methods for assessing the quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
This method will allow for the separation of the main compound from potential impurities, such as starting materials from the synthesis (e.g., 3-bromo-5-nitrobenzoic acid) or by-products.
Identity Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the structure of the compound.
Experimental Protocol: ¹H NMR Analysis
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Approximately 10 mg/mL.
-
Spectrometer: 300 MHz or higher.
-
Data Acquisition: Standard proton experiment.
The expected ¹H NMR spectrum of this compound in CDCl₃ should show the following signals:
-
δ 8.74 (s, 1H)
-
δ 8.57 (s, 1H)
-
δ 8.46 (s, 1H)
-
δ 3.95 (s, 3H)
The three singlets in the aromatic region correspond to the three protons on the benzene ring, and the singlet at 3.95 ppm corresponds to the methyl ester protons. Any significant deviation from this pattern may indicate the presence of impurities or an incorrect structure.
Synthetic Utility and Practical Considerations
This compound is a versatile substrate for a variety of chemical transformations. A common synthetic route utilizing this compound is outlined below.
Caption: Synthetic pathways originating from this compound.
A Note on Purification: Recrystallization
Purification of the crude product from reactions involving this compound can often be achieved by recrystallization. A common solvent system for this is a mixture of ethanol and water.
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
To the hot solution, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water.
-
Dry the crystals under vacuum.
Safe Handling and Storage
As with all laboratory chemicals, proper handling and storage of this compound are crucial for safety.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents, strong bases, and sources of heat or ignition.
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Aromatic nitro compounds as a class can be toxic and may be absorbed through the skin. Some are also known to be mutagenic. Therefore, it is essential to handle this compound with care and to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Conclusion
High-purity this compound is an invaluable tool for the medicinal chemist. By carefully selecting a reputable supplier, verifying the quality of the material, and employing sound synthetic and safety practices, researchers can confidently utilize this versatile building block to advance their drug discovery programs.
References
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ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]
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Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
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TradeIndia. (n.d.). This compound Cas:6307-87-5. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
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Juárez, J. F., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 248–273. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]
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Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
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Taizhou Volsen Chemical Co., Ltd. (n.d.). Sitemap. Retrieved from [Link]
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Autechem. (2025, November 2). Key Intermediate: The Role of 3-Bromo-5-nitrobenzoic Acid in Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
The Strategic Role of Methyl 3-bromo-5-nitrobenzoate in Modern Pharmaceutical Synthesis: A Technical Guide
Abstract
In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Methyl 3-bromo-5-nitrobenzoate, a key aromatic building block, has emerged as a versatile and highly valuable intermediate. Its trifunctional nature, presenting a bromine atom, a nitro group, and a methyl ester on a benzene ring, offers a palette of orthogonal chemical handles for asymmetric molecular elaboration. This guide provides an in-depth technical analysis of the synthesis, key transformations, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutics, including P2Y receptor antagonists. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental protocols.
Introduction: The Architectural Value of a Trifunctional Intermediate
The pursuit of novel chemical entities with therapeutic potential often hinges on the ability to construct complex molecular architectures with precision and efficiency. This compound (CAS No: 6307-87-5) serves as an exemplary scaffold in this context. The distinct electronic properties and reactivity of its three functional groups—the electrophilic aromatic ring substituted with a meta-directing nitro group, the versatile bromine atom amenable to cross-coupling reactions, and the ester moiety for further derivatization or hydrolysis—make it a cornerstone intermediate for building a diverse range of pharmaceutical compounds.
This guide will elucidate the synthetic pathways to this compound, explore its pivotal chemical transformations, and culminate in a detailed examination of its application in the synthesis of a promising class of therapeutic agents.
Synthesis of this compound: A Step-by-Step Protocol
The preparation of this compound is typically achieved through a two-step process commencing from 3-nitrobenzoic acid.[1] This method is reliable and scalable, making it suitable for both laboratory and industrial production.
Step 1: Bromination of 3-Nitrobenzoic Acid
The initial step involves the electrophilic aromatic substitution of 3-nitrobenzoic acid. The nitro group, being a strong deactivating and meta-directing group, facilitates the regioselective installation of the bromine atom at the C-5 position.
Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzoic Acid [1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under controlled temperature (0°C), dissolve 3-nitrobenzoic acid (5.0 g, 29.92 mmol) in concentrated sulfuric acid (50 mL). The use of concentrated sulfuric acid serves as both a solvent and a protonating agent, activating the brominating agent.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (6.35 g, 35.90 mmol) to the reaction mixture. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
Reaction Progression: After the addition is complete, transfer the reaction mixture to a pre-heated oil bath at 65°C and stir for 2 hours. The elevated temperature is necessary to overcome the deactivating effect of the nitro group.
-
Work-up and Isolation: Upon completion, pour the reaction solution into ice water and stir for 1 hour to precipitate the product. Filter the resulting white solid, wash with ice water, and dry to obtain 3-bromo-5-nitrobenzoic acid.
-
Yield: Approximately 95%[1]
-
¹H NMR (300MHz, Chloroform-d): δ 8.94 (s, 1H), 8.64 (s, 1H), 8.60 (s, 1H).[1]
Step 2: Esterification of 3-Bromo-5-nitrobenzoic Acid
The subsequent esterification of the carboxylic acid is a standard transformation, readily achieved using methanol in the presence of an acid catalyst or a dehydrating agent.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: Dissolve 3-bromo-5-nitrobenzoic acid (5 g, 23.14 mmol) in methanol (25 mL) and cool the solution to 0°C. Methanol acts as both the solvent and the reactant.
-
Addition of Thionyl Chloride: Add thionyl chloride (15 mL) dropwise to the solution at 0°C. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, facilitating esterification. It also acts as a dehydrating agent, driving the equilibrium towards the product.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up and Purification: After the reaction is complete, carefully add saturated sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize the excess acid. Continue stirring for 30 minutes until gas evolution ceases. Perform an extraction with ethyl acetate (3 x volumes). Wash the combined organic phases with saturated saline solution and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography (petroleum ether: ethyl acetate = 10:1) to yield this compound as a white solid.
-
Yield: Approximately 86.46%[1]
-
¹H NMR (300MHz, Chloroform-d): δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H).[1]
Key Chemical Transformations and Mechanistic Insights
The synthetic utility of this compound lies in the selective manipulation of its three functional groups.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The reduction of the nitro group to an amine is a pivotal transformation, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. This opens up a plethora of possibilities for further functionalization of the aromatic ring. The resulting 3-amino-5-bromobenzoic acid derivatives are crucial intermediates in the synthesis of various bioactive molecules, including anti-inflammatory agents.[2]
A variety of reducing agents can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule.
| Reducing Agent | Conditions | Advantages | Considerations |
| H₂/Pd-C | Catalytic hydrogenation | High yield, clean reaction | May reduce other functional groups |
| SnCl₂/HCl | Acidic conditions | Chemoselective for nitro groups | Requires stoichiometric amounts, acidic work-up |
| Fe/NH₄Cl or Fe/AcOH | Neutral or acidic conditions | Cost-effective, mild | Heterogeneous reaction, requires filtration |
| Na₂S₂O₄ | Aqueous solution | Mild, good for sensitive substrates | Can sometimes be sluggish |
Conceptual Workflow: Nitro Group Reduction
Caption: A generalized workflow for the reduction of the nitro group.
Palladium-Catalyzed Cross-Coupling Reactions: Building Bi-aryl Scaffolds
The bromine atom on the aromatic ring is a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for constructing bi-aryl scaffolds, which are prevalent in many kinase inhibitors and other pharmaceuticals.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for the coupling of this compound with various boronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction Progression: Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Pharmaceutical Synthesis: P2Y Receptor Antagonists
A significant application of this compound is in the synthesis of P2Y receptor antagonists.[1] These receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides and are implicated in a variety of physiological and pathophysiological processes, making them attractive drug targets. For instance, P2Y14 receptor antagonists are being investigated for the treatment of inflammatory conditions.[3][4]
The synthesis of potent P2Y receptor antagonists often involves the elaboration of the 3-amino-5-substituted benzoic acid core, which is readily accessible from this compound. For example, this compound can be used to prepare 3-(4-trifluoromethylbenzoyl)amino-5-(2',6'-(2H)pyridyl)benzoic acid, a compound that exhibits P2Y receptor antagonistic activity.[1]
Synthetic Strategy Outline
Caption: A conceptual synthetic pathway to P2Y receptor antagonists.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5]
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, offering a robust and versatile platform for the construction of complex and diverse molecular architectures. Its well-defined synthesis and the orthogonal reactivity of its functional groups allow for a logical and efficient approach to the synthesis of high-value pharmaceutical targets, such as P2Y receptor antagonists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this valuable building block in their quest for novel therapeutics.
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NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Jacobson, K. A., et al. (2018, June 14). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PubMed. Retrieved from [Link]
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Figshare. (2025, January 29). Design, Synthesis and Anti-Inflammatory Evaluation of 3‑Substituted 5‑Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Figshare. Retrieved from [Link]
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A Guide to the Electrophilic Substitution Mechanism in the Synthesis of Methyl 3-bromo-5-nitrobenzoate
Abstract
Methyl 3-bromo-5-nitrobenzoate is a pivotal intermediate in pharmaceutical synthesis, notably in the preparation of P2Y receptor antagonists.[1] Its synthesis is a prime example of electrophilic aromatic substitution (EAS) on a highly deactivated aromatic ring. This technical guide provides an in-depth analysis of the underlying mechanistic principles governing the regioselective bromination of a disubstituted benzene ring bearing two powerful meta-directing, deactivating groups. We will dissect the electronic effects of the methyl ester and nitro substituents, the generation of the electrophile, the critical role of the sigma complex intermediate in determining positional selectivity, and a validated experimental protocol for its synthesis. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this classic yet challenging organic transformation.
Chapter 1: The Foundation: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is the cornerstone reaction for functionalizing aromatic compounds. Unlike alkenes which undergo electrophilic addition, the inherent stability of the aromatic system favors substitution, wherein a hydrogen atom on the ring is replaced by an electrophile (E+), preserving the aromatic π-system.[2] The reaction universally proceeds through a three-step sequence, which dictates the logic for all subsequent discussions.
-
Generation of a Potent Electrophile: The aromatic ring is electron-rich but relatively unreactive compared to simple alkenes. Therefore, a highly reactive electrophile is required, often generated in situ by activating a reagent with a catalyst.[3]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[4][5] The formation of this complex is typically the rate-determining step of the reaction.[6]
-
Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, collapsing the intermediate and restoring the stable aromatic system.
Figure 1: The generalized three-step mechanism of Electrophilic Aromatic Substitution.
Chapter 2: The Core Principle: Regioselectivity and Substituent Effects
When a benzene ring already possesses substituents, two key questions arise: how do these groups affect the reaction rate, and where on the ring will the new electrophile attach? The answers lie in the electronic properties of the existing groups.
-
Activating vs. Deactivating Groups: Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus activating it towards EAS, resulting in a faster reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it and slowing the reaction.[7][8]
-
Directing Effects: Substituents also direct the incoming electrophile to specific positions.
-
Ortho-, Para- Directors: These groups (all activators and weakly deactivating halogens) direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves.[9] This is because they can effectively stabilize the positive charge of the sigma complex intermediate through resonance when the attack occurs at these positions.[6]
-
Meta- Directors: These groups (all moderately and strongly deactivating groups) direct the electrophile to the meta (C3, C5) position.[9] An attack at the ortho or para positions would place a destabilizing positive charge adjacent to the already electron-deficient carbon attached to the EWG.[6][10]
-
In the context of this compound synthesis, we are dealing with two powerful deactivating, meta-directing groups on the ring: the methyl ester (-COOCH₃) and the nitro (-NO₂) group .[9][11][12]
Chapter 3: The Mechanism of Bromination on a Di-substituted Ring
The synthesis of this compound involves introducing a bromine atom onto a ring already containing a methyl ester and a nitro group. The logical precursor for this step is methyl 3-nitrobenzoate. The existing substituents dictate the precise location of bromination.
-
The Methyl Ester (-COOCH₃) at C1: This is a moderately deactivating, meta-director.[9][11] It directs incoming electrophiles to the C3 and C5 positions. Since C3 is already occupied by the nitro group, it strongly directs the incoming bromine to the C5 position .
-
The Nitro (-NO₂) at C3: This is a strongly deactivating, meta-director.[10][12] Relative to its own position (C3), it directs incoming electrophiles to the C1 and C5 positions. Since C1 is occupied, it also strongly directs the incoming bromine to the C5 position .
Both groups harmoniously direct the electrophilic attack to the same carbon, C5. This convergence results in a highly regioselective reaction with a single major product.
Step 1: Generation of the Bromine Electrophile
The benzene ring of methyl 3-nitrobenzoate is severely deactivated by two EWGs, requiring a highly reactive electrophile. While molecular bromine (Br₂) can be used with a strong Lewis acid catalyst like FeBr₃ or AlBr₃ to generate a polarized complex (Br-Br-FeBr₃) that acts as a source of "Br⁺", an alternative and effective method involves using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1][4][13][14] The strong acid protonates NBS, generating a powerful brominating agent.
Step 2: Electrophilic Attack and Sigma Complex Formation
The π-electrons of the deactivated ring attack the electrophilic bromine, targeting the C5 position as directed by both substituents. This rate-determining step forms the sigma complex intermediate. The stability of this intermediate is key. An attack at C5 ensures that the resulting positive charge, distributed over C1, C3, and an exocyclic position, never resides on the carbons directly attached to the electron-withdrawing ester (C1) or nitro (C3) groups, which would be highly destabilizing.[6][10]
Step 3: Deprotonation and Rearomatization
A weak base, such as the HSO₄⁻ ion present from the sulfuric acid solvent, removes the proton from C5. The electrons from the C-H bond collapse back into the ring, restoring aromaticity and yielding the final product, this compound.
Figure 2: The electrophilic substitution mechanism for the bromination of methyl 3-nitrobenzoate.
Chapter 4: A Validated Experimental Protocol
While the mechanistic discussion above assumes the bromination of methyl 3-nitrobenzoate, a common and practical laboratory synthesis achieves the same target molecule by first brominating 3-nitrobenzoic acid and then performing an esterification.[1] This approach avoids handling the ester during the harsh bromination conditions and is highly effective.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 5.0 g | Starting Material |
| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | Solvent / Catalyst |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 6.35 g | Brominating Agent |
| Methanol | CH₃OH | 32.04 | 25 mL | Solvent / Reagent |
| Thionyl Chloride | SOCl₂ | 118.97 | 15 mL | Esterification Catalyst |
| Ice Water | H₂O | 18.02 | As needed | Quenching / Precipitation |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 100 mL | Neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |
Step-by-Step Synthesis Workflow
Figure 3: The experimental workflow for the two-part synthesis of this compound.
Detailed Procedure
Part 1: Synthesis of 3-bromo-5-nitrobenzoic acid [1]
-
In a flask, dissolve 3-nitrobenzoic acid (5.0g) in concentrated sulfuric acid (50mL) and cool the mixture to 0°C in an ice bath. The sulfuric acid serves as both a solvent and a catalyst.
-
Slowly add N-bromosuccinimide (6.35g) to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, transfer the flask to a 65°C oil bath and stir for 2 hours. The elevated temperature is necessary to overcome the high activation energy of this reaction on a deactivated ring.
-
Upon completion, carefully pour the reaction solution into a beaker of ice water and stir for 1 hour. This quenching step precipitates the organic product, which is insoluble in water.
-
Filter the resulting white solid, wash with ice water, and dry to obtain 3-bromo-5-nitrobenzoic acid.
Part 2: Synthesis of this compound [1]
-
Dissolve the 3-bromo-5-nitrobenzoic acid (5g) in methanol (25mL) and cool to 0°C.
-
Under the cold conditions, add thionyl chloride (15mL) dropwise. Thionyl chloride reacts with methanol to form the reactive species for the Fischer esterification.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
After the reaction is complete, slowly add saturated NaHCO₃ solution (100mL) to neutralize the excess acid.
-
Perform an extraction with ethyl acetate (3x). The organic layers are combined, washed with brine, and dried.
-
Purify the crude product via column chromatography (petroleum ether: ethyl acetate = 10:1) to yield the final white solid product.
Chapter 5: Conclusion
The synthesis of this compound serves as an exemplary case study in electrophilic aromatic substitution, highlighting the powerful and predictable nature of substituent directing effects. The deactivating, meta-directing properties of both the methyl ester and nitro groups synergistically guide the incoming bromine electrophile to the C5 position with high regioselectivity. Understanding this mechanistic control is crucial for designing rational syntheses of complex, polysubstituted aromatic compounds that are vital to the pharmaceutical and chemical industries. The provided protocol, grounded in established literature, offers a reliable pathway for the practical execution of this synthesis.
References
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Aromatic Halogenation. Chemistry LibreTexts.[Link]
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Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE.[Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.[Link]
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Nitration of methyl benzoate. Royal Society of Chemistry.[Link]
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An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri-St. Louis.[Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.[Link]
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NITRATION OF METHYL BENZOATE. University of Wisconsin-La Crosse.[Link]
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Nitration of Methyl Benzoate: Electrophilic Aromatic Substitution. Studylib.[Link]
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Aromatic halogenation. University of Calgary.[Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
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The nitro group directs electrophilic aromatic substitution to the meta position because. Pearson+.[Link]
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How will you justify the stability of sigma complex in benzene? Quora.[Link]
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Electrophilic aromatic directing groups. Wikipedia.[Link]
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Multiple Substituents- Directing Effects. Chemistry LibreTexts.[Link]
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Substituent Effects on the EAS Reaction. Chemistry LibreTexts.[Link]
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What is the synthesis of methyl 3-nitrobenzoate? Quora.[Link]
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Preparation of Methyl 3-nitrobenzoate. University of South Alabama.[Link]
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Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.[Link]
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Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps.[Link]
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Utilizing the sigma-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides. KTH DiVA.[Link]
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Methyl Benzoate To Methyl 3 Nitrobenzoate Mechanism. UCLA Chemistry & Biochemistry.[Link]
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Methodological & Application
The Strategic Utility of Methyl 3-bromo-5-nitrobenzoate in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols
Abstract
Methyl 3-bromo-5-nitrobenzoate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the construction of complex heterocyclic frameworks that form the core of numerous pharmaceutical and agrochemical agents.[1] Its unique trifunctionalized aromatic scaffold, featuring a bromine atom, a nitro group, and a methyl ester, offers a versatile platform for a diverse array of chemical transformations. The strategic positioning of these functional groups allows for sequential and regioselective modifications, enabling the efficient assembly of privileged heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic applications of this compound, with a primary focus on the synthesis of benzimidazole and quinazolinone derivatives. Detailed, field-proven protocols, mechanistic insights, and a discussion of broader synthetic possibilities are presented to empower researchers in drug discovery and development.
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
This compound is a crystalline solid that serves as a readily available and highly functionalized starting material.[2] The inherent reactivity of its three key functional groups dictates its synthetic utility:
-
The Bromine Atom: Situated at the 3-position, the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] This allows for the facile introduction of carbon and nitrogen nucleophiles, setting the stage for subsequent cyclization reactions.
-
The Nitro Group: The strongly electron-withdrawing nitro group at the 5-position plays a dual role. It activates the aromatic ring for nucleophilic aromatic substitution and, more importantly, serves as a masked amino group.[6] Its reduction to an aniline is a key step in many heterocyclic ring-forming strategies.
-
The Methyl Ester: The ester functionality at the 1-position provides a handle for further derivatization, such as amidation or hydrolysis, to modulate the physicochemical properties of the final products.
The strategic interplay of these functionalities makes this compound an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry due to their diverse biological activities.[1]
Synthesis of Benzimidazole-6-carboxylate Derivatives: A Two-Step Approach
One of the most powerful applications of this compound is in the synthesis of benzimidazole-6-carboxylate derivatives. This class of compounds is of significant interest in drug discovery, with various derivatives exhibiting anticancer and other therapeutic properties.[7][8] The synthetic strategy involves a sequential Buchwald-Hartwig amination followed by a reductive cyclization.
Step 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The initial step involves the formation of a C-N bond via a Buchwald-Hartwig amination, replacing the bromine atom with a primary amine.[4] This reaction is highly efficient and tolerates a wide range of functional groups.
Protocol 1: Synthesis of Methyl 3-amino-5-nitrobenzoate Derivatives
Materials:
-
This compound
-
Primary amine (e.g., butylamine, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Anhydrous tert-butanol
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene and anhydrous tert-butanol (in a 4:1 ratio) to the flask.
-
Add the primary amine (1.2 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 3-(alkylamino)-5-nitrobenzoate derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for efficient catalytic turnover in C-N cross-coupling reactions.[4]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine and the subsequent reductive elimination step.
-
Solvent: A mixture of a non-polar solvent (toluene) and a polar aprotic solvent (tert-butanol) is often used to ensure the solubility of both the organic substrates and the inorganic base.
Step 2: Reductive Cyclization to Form the Benzimidazole Core
The second step involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring. This can be achieved in a one-pot procedure using a mild reducing agent like sodium dithionite.[9][10]
Protocol 2: One-Pot Reductive Cyclization to Methyl 1-Alkyl-2-aryl-1H-benzo[d]imidazole-6-carboxylates
Materials:
-
Methyl 3-(alkylamino)-5-nitrobenzoate derivative (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the methyl 3-(alkylamino)-5-nitrobenzoate derivative (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add the aromatic aldehyde (1.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is often accompanied by a color change from yellow/orange to a lighter shade.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure methyl 1-alkyl-2-aryl-1H-benzo[d]imidazole-6-carboxylate.
Self-Validating System: The formation of the benzimidazole product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic disappearance of the nitro group signals and the appearance of the imidazole proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.
Workflow for Benzimidazole Synthesis
Caption: Synthetic pathway from this compound to benzimidazoles.
Synthesis of Quinazolinone Derivatives: A Potential Pathway
A potential strategy involves an initial amidation of the methyl ester, followed by a palladium-catalyzed intramolecular C-H amination to construct the quinazolinone core.
Proposed Synthetic Scheme for Quinazolinones
Caption: A proposed synthetic route to quinazolinone derivatives.
This proposed pathway highlights the versatility of this compound as a starting material for constructing diverse heterocyclic systems. Further experimental validation would be required to optimize the reaction conditions for each step.
Broader Synthetic Horizons: Leveraging Cross-Coupling Reactions
The synthetic utility of this compound extends beyond the synthesis of benzimidazoles and quinazolinones. The bromine atom serves as a versatile handle for various other palladium-catalyzed cross-coupling reactions, opening avenues to a wide range of heterocyclic scaffolds.
Table 1: Potential Cross-Coupling Reactions and Subsequent Heterocycle Formation
| Cross-Coupling Reaction | Coupling Partner | Potential Heterocyclic Product |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | Poly-aromatic or heteroaromatic systems |
| Sonogashira Coupling | Terminal alkynes | Indoles, quinolines (after cyclization) |
| Heck Coupling | Alkenes | Cinnoline or quinoline derivatives |
| Buchwald-Hartwig Amination | Amino-heterocycles | Fused heterocyclic systems |
For instance, a Sonogashira coupling with a terminal alkyne could be followed by a base- or metal-catalyzed cyclization to afford substituted indoles or quinolines. Similarly, a Suzuki coupling with a suitably functionalized boronic acid could provide a biaryl intermediate primed for intramolecular cyclization to form dibenzofurans or carbazoles.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its trifunctionalized nature allows for a range of selective chemical transformations, making it an indispensable tool for researchers in medicinal chemistry and drug development. The detailed protocol for the synthesis of benzimidazole-6-carboxylates presented herein provides a robust and reliable method for accessing this important class of compounds. Furthermore, the exploration of potential pathways to other heterocyclic systems underscores the broad synthetic potential of this readily available starting material. As the demand for novel bioactive molecules continues to grow, the strategic utilization of such versatile building blocks will remain at the forefront of synthetic innovation.
References
- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
- Sun, M., Chen, C., & Bao, W. (2011). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed N-Arylation and Cu-Catalyzed C–H Functionalization/C–N Bond Formation Process. The Royal Society of Chemistry.
- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2937-2953.
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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NTI. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Quora. (n.d.). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]
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LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from [Link]
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ChemUniverse. (n.d.). METHYL 6-BROMO-1H-INDOLE-3-CARBOXYLATE. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Benzoxazinones via Palladium-Catalyzed Intramolecular C–O Coupling. Retrieved from [Link]
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Organic Chemistry Frontiers. (n.d.). Synthesis of acridinones via palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes and resorcinols. Retrieved from [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in the Synthesis of Novel Therapeutics
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its remarkable versatility and functional group tolerance in the construction of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics and functional materials.[3][4] This guide provides a detailed examination of the reaction conditions for the Suzuki-Miyaura coupling of Methyl 3-bromo-5-nitrobenzoate, an electron-deficient aryl bromide, offering insights into the optimization of this critical transformation.
This compound is a valuable building block, incorporating both an electron-withdrawing nitro group and a methyl ester. The presence of these functionalities makes the aromatic ring electron-poor, which can significantly influence the reactivity of the C-Br bond in the Suzuki-Miyaura coupling. Understanding the interplay of the catalytic system, base, and solvent is paramount to achieving high yields and purity of the desired biaryl product. This document will delve into the mechanistic underpinnings of the reaction to provide a rational basis for the selection of optimal reaction conditions and present a detailed, field-proven protocol for its successful execution.
The Catalytic Cycle: A Mechanistic Rationale for Reaction Conditions
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A thorough understanding of this cycle is crucial for troubleshooting and optimizing the reaction for specific substrates like this compound. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex.[2] The electron-withdrawing nitro and ester groups on the aromatic ring of the substrate facilitate this step by making the carbon of the C-Br bond more electrophilic. The order of reactivity for halogens in this step is generally I > Br > Cl.[1]
2. Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium(II) complex.[1] This process requires the activation of the organoboron species by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the palladium center.
3. Reductive Elimination: This is the final step where the two organic groups (the aryl group from this compound and the aryl group from the boronic acid) are coupled together, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Optimizing Reaction Conditions for this compound
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is critical. While numerous catalytic systems have been developed, some are particularly well-suited for electron-deficient aryl bromides.
-
Palladium Precatalysts: Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂).[6][7] Pd(PPh₃)₄ is often used directly as the active Pd(0) source.[8] Pd(OAc)₂, a Pd(II) source, requires in-situ reduction to Pd(0) to initiate the catalytic cycle, which is often achieved by the phosphine ligand.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, versatile ligand. However, for challenging couplings or to improve reaction rates and yields, more electron-rich and bulky phosphine ligands such as SPhos or Buchwald's biaryl phosphine ligands can be employed.[5] These ligands promote both the oxidative addition and reductive elimination steps.
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[5] However, with a substrate containing a methyl ester, a careful choice of base is necessary to avoid hydrolysis of the ester functionality.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), and phosphates like potassium phosphate (K₃PO₄) are commonly used.[9] For substrates prone to hydrolysis, milder bases like potassium fluoride (KF) can be effective.[5]
-
Base Strength and Solubility: The strength and solubility of the base can significantly impact the reaction rate. Stronger bases can accelerate the reaction but also increase the risk of side reactions like ester hydrolysis. The solubility of the base in the chosen solvent system is also a key consideration.
Solvent Systems for Efficient Coupling
The solvent must be capable of dissolving the reactants and the catalyst to a sufficient extent. Often, a biphasic mixture of an organic solvent and water is employed.[6] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.
-
Common Solvents: A variety of organic solvents can be used, including 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[6][10] A mixture of one of these organic solvents with water is a common and effective choice.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with electron-withdrawing groups, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 4-Bromoacetophenone | Pd(OAc)₂ (1) | P(biph)Ph₂ (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 1 | 100 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 5-Bromonicotinic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware for organic synthesis (e.g., round-bottom flask or Schlenk tube, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Subsequently, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired methyl 5-aryl-3-nitrobenzoate.
Troubleshooting and Final Considerations
-
Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or a stronger base. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Ester Hydrolysis: If hydrolysis of the methyl ester is observed, switch to a milder base such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃). Alternatively, performing the reaction under strictly anhydrous conditions might suppress this side reaction.
-
Protodeborylation: The boronic acid can sometimes undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and prolonged reaction times. Using a slight excess of the boronic acid can help to mitigate this issue.
References
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. [Link]
-
ResearchGate. Reaction profile of the base‐free Pd(PPh3)4‐mediated Suzuki coupling.... [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
RSC Publishing - The Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides.... [Link]
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ResearchGate. Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling.. [Link]
-
NIH. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
-
NIH. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. [Link]
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Application Notes & Protocols: Selective Reduction of the Nitro Group in Methyl 3-bromo-5-nitrobenzoate
Introduction: Strategic Importance of Aryl Amine Synthesis
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These anilines are pivotal intermediates in the production of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1] Methyl 3-amino-5-bromobenzoate, the product derived from the reduction of Methyl 3-bromo-5-nitrobenzoate, is a particularly valuable building block. Its trifunctional nature—possessing an amine, a bromine atom, and a methyl ester—allows for sequential, site-selective modifications, making it a versatile precursor in drug discovery and development programs.
This guide provides a detailed analysis of established protocols for the selective reduction of this compound. We will explore the causality behind the selection of different reagents, provide validated, step-by-step protocols, and discuss the critical parameters for achieving high yield and purity while preserving the substrate's other functional groups.
The Chemical Transformation: An Overview
The primary objective is the chemoselective reduction of the nitro group to a primary amine, without affecting the bromine substituent or the methyl ester. The presence of these functional groups dictates the choice of reducing agent, as harsh conditions can lead to unwanted side reactions such as dehalogenation or ester hydrolysis.
Caption: General scheme for the reduction of this compound.
Selecting the Optimal Reduction Protocol: A Comparative Analysis
The choice of reducing agent is the most critical decision in this synthesis. The ideal method should be efficient, selective, cost-effective, and scalable. Below, we evaluate several common methodologies.[1][2][3]
| Methodology | Reagents | Advantages | Disadvantages & Causality | Suitability for Substrate |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency, clean byproducts (water).[1][2] | Risk of Dehalogenation: The Carbon-Bromine bond can be cleaved by catalytic hydrogenation, especially with Palladium catalysts, leading to byproduct formation.[2] | Moderate: Requires careful catalyst selection (e.g., Raney Nickel is sometimes preferred over Pd/C to avoid dehalogenation of aryl halides) and reaction monitoring.[2] |
| Metal-Acid Reduction | Fe / Acetic Acid | Environmentally benign, low cost, high functional group tolerance, simple workup.[2][4][5][6] | Generates iron sludge waste, which can complicate purification on a large scale. The reaction is heterogeneous. | Excellent: Iron in acidic media is well-known for its chemoselectivity in reducing nitro groups without affecting halides or esters.[5][7] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂·2H₂O) | Mild conditions, excellent chemoselectivity for nitro groups, tolerant of most other functional groups.[1][2][8] | Stoichiometric amounts of tin salts are required, leading to tin-based waste products that require proper disposal.[8] The workup can be complicated by the formation of tin oxides.[8] | Excellent: A classic, reliable method for this type of transformation, often providing high yields with minimal side reactions.[8][9] |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Metal-free, mild conditions, economical, and versatile.[10][11] Works well in aqueous or biphasic systems. | Dithionite is unstable and can decompose, especially under acidic conditions or upon heating.[12] Can generate sulfurous odors.[12] | Very Good: A strong metal-free alternative, particularly useful if trace metal contamination is a concern. Its mechanism via a sulfur dioxide radical anion is highly selective for the nitro group.[10] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring, workup, and purification.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is highly reliable and provides a clean conversion to the desired aniline.[1][8]
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 260.04 | 5.0 g | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 21.7 g | 5.0 |
| Ethanol (Absolute) | 46.07 | 100 mL | - |
| Ethyl Acetate | 88.11 | ~200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~150 mL | - |
| 3M Sodium Hydroxide (NaOH) soln. | - | As needed | - |
| Brine | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.0 g) in absolute ethanol (100 mL).
-
Addition of Reagent: Add Tin(II) chloride dihydrate (21.7 g) to the solution. The mixture will be a suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. The reaction is typically exothermic.[8]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion, which usually occurs within 2-4 hours.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice (~100 g). Carefully basify the acidic solution by slowly adding 3M NaOH solution until the pH is ~8-9. This step is crucial to precipitate tin salts and liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 3-amino-5-bromobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a solid product.
Protocol 2: Reduction using Iron Powder and Acetic Acid
This protocol is an environmentally friendlier and more cost-effective alternative.[4][5][6]
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 260.04 | 5.0 g | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 5.4 g | 5.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 25 mL | - |
| Ethyl Acetate | 88.11 | ~200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~250 mL | - |
| Celite® | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g) and a solvent mixture of ethanol (50 mL), water (25 mL), and glacial acetic acid (50 mL).
-
Addition of Reagent: Add the iron powder (5.4 g) to the suspension with vigorous stirring.
-
Reaction Execution: Heat the mixture to 80-90°C. The reaction is often exothermic and may require initial cooling.[6][13]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[4]
-
Workup - Filtration: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with ethyl acetate (~50 mL).
-
Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the acetic acid until effervescence ceases and the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[5]
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
General Workflow and Safety Considerations
Caption: Standard laboratory workflow for nitro group reduction.
Critical Safety Information
-
Exothermicity: The reduction of nitro groups is a highly exothermic process.[13] Always ensure proper cooling is available (ice bath) and add reagents portion-wise if scaling up.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.[14][15]
-
Handling Acids: Glacial acetic acid and hydrochloric acid (which can be generated in the SnCl₂ reaction) are corrosive and should be handled with care.[15]
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep them away from ignition sources.[14]
-
Waste Disposal: Dispose of heavy metal waste (tin) and solvent waste according to institutional guidelines.
References
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Chary, R. M. (2011). Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. Synlett, 2011(04), 587-588. DOI: 10.1055/s-0030-1259533.
- Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
Chemius. (n.d.). NITRO RAZREDČILO :: Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Nitro Reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Google Patents. (1989). EP0347136A2 - Method for reducing aromatic nitro groups.
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
ACS Publications. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]
-
Ningbo Inno Pharmchem. (2025). Efficient Synthesis of Methyl 2,3-diamino-5-bromobenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes: Strategic Deployment of Methyl 3-bromo-5-nitrobenzoate in Modern Medicinal Chemistry
Abstract
Methyl 3-bromo-5-nitrobenzoate is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in medicinal chemistry. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling, a nitro group for reduction to a key amine, and a methyl ester for further derivatization—provides a robust platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core reactivity, detailed experimental protocols for its key transformations, and insights into its application in constructing pharmacologically relevant scaffolds.
Introduction: The Strategic Value of a Trifunctional Intermediate
In the landscape of drug discovery, the efficiency of synthetic routes is paramount. The selection of starting materials that offer multiple, orthogonal points for chemical modification can dramatically accelerate the synthesis of compound libraries and the optimization of lead candidates. This compound (CAS No: 6307-87-5) is an exemplary pharmaceutical intermediate, embodying this principle of synthetic efficiency.[1] Its structure is a confluence of three distinct functional groups, each providing a "handle" for specific chemical transformations.
-
The Bromo Group : Serves as a classical leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
The Nitro Group : Acts as a powerful electron-withdrawing group and, more importantly, is a masked amine. Its selective reduction provides a nucleophilic center essential for building amide, sulfonamide, and urea linkages common in bioactive molecules.[2][3]
-
The Methyl Ester : Offers a site for hydrolysis to the corresponding carboxylic acid or direct amidation, allowing for modulation of solubility and interaction with biological targets.
This document serves as a technical guide for researchers, outlining the primary synthetic pathways originating from this intermediate and providing validated protocols for its effective use in drug development programs.
Table 1: Physicochemical Properties and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 6307-87-5 | [4] |
| Molecular Formula | C₈H₆BrNO₄ | [4] |
| Molecular Weight | 260.04 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1] |
| XLogP3 | 2.7 | [4] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Note: Always consult the material safety data sheet (MSDS) before handling. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Mechanistic Rationale
The synthetic utility of this compound is best understood by examining the distinct yet complementary reactions of its functional groups. The strategic sequencing of these transformations allows for the generation of diverse and highly functionalized molecular cores.
Caption: Core reaction pathways of this compound.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine atom at the C3 position is an ideal handle for Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation in pharmaceutical synthesis.[5][6] This reaction allows for the direct linkage of the benzoate core to a wide variety of aryl and heteroaryl boronic acids or esters.
Causality: The choice of a palladium catalyst and ligand is critical. Catalysts like Pd(dppf)Cl₂ are often effective because the dppf ligand provides the right balance of electron richness and steric bulk to facilitate both oxidative addition to the C-Br bond and subsequent reductive elimination to form the desired product.[7] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner in the catalytic cycle. This transformation is foundational for creating biaryl structures, a motif prevalent in many kinase inhibitors and other targeted therapies.[2][6]
Nitro Group Reduction: Unmasking the Amine
The transformation of the nitro group into a primary amine is arguably the most powerful step in elaborating this scaffold.[3] This reduction is typically high-yielding and can be achieved under various conditions, offering chemoselectivity in the presence of other reducible groups.
Causality: A common and industrially scalable method involves the use of activated iron powder with an acid source like ammonium chloride in a protic solvent.[8] This method is often preferred over catalytic hydrogenation (e.g., H₂/Pd-C) when other reducible functionalities, such as alkynes or certain heterocycles, are present. The resulting 3-amino-5-bromobenzoate derivative is a key intermediate, opening the door to a vast array of subsequent reactions, most notably amide bond formation with carboxylic acids to build peptide-like linkages.
Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling at the bromine position, the electron-deficient nature of the aromatic ring, enhanced by the nitro group, allows for the possibility of Nucleophilic Aromatic Substitution (SNAr).[9] In this reaction, a strong nucleophile can displace the bromide.
Causality: The success of an SNAr reaction is contingent on the nucleophile's strength and the stability of the intermediate Meisenheimer complex.[9] While theoretically possible, for this specific substrate, palladium-catalyzed reactions like the Buchwald-Hartwig amination often provide a more general and higher-yielding route to C-N bond formation than SNAr.
Ester Group Manipulation
The methyl ester provides a final, orthogonal site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC). Alternatively, direct amidation can sometimes be achieved with certain amines at elevated temperatures.
Application Spotlight: Synthesis of a P2Y Receptor Antagonist Scaffold
This compound is a documented precursor in the synthesis of compounds exhibiting P2Y receptor antagonistic activity.[1] The synthesis showcases the strategic sequencing of the core transformations discussed above.
Caption: Synthetic pathway towards a P2Y antagonist core.
This synthetic logic—reduction, functionalization of the new amine, and finally, a cross-coupling reaction—is a powerful and recurring theme in medicinal chemistry programs that utilize this building block.
Detailed Experimental Protocols
The following protocols are representative methodologies. Researchers should always perform their own risk assessment and optimize conditions for their specific substrates.
Protocol 1: Synthesis of this compound[1]
This protocol describes the esterification of the parent acid.
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol) and methanol (25 mL).
-
Cooling : Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition : Slowly add thionyl chloride (15 mL) dropwise to the cooled suspension. Caution: Exothermic reaction, produces HCl and SO₂ gas. Perform in a fume hood.
-
Reaction : Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion by TLC (e.g., 10:1 Petroleum Ether:Ethyl Acetate).
-
Workup : Once complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution (100 mL) until gas evolution ceases.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with saturated brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography : Purify the crude solid by flash column chromatography (petroleum ether:ethyl acetate = 10:1) to yield the product as a white solid.
-
Typical Yield : ~86%
-
Protocol 2: Reduction of Nitro Group to Amine[9]
This protocol details the synthesis of Methyl 3-amino-5-bromobenzoate.
-
Setup : In a round-bottom flask, suspend this compound (10.0 g, 38.46 mmol) and activated iron powder (17.2 g, 307.7 mmol) in methanol (150 mL).
-
Reaction Initiation : Heat the mixture to a gentle reflux.
-
Reagent Addition : Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) (12.3 g in ~25 mL water) dropwise.
-
Reaction : Maintain the reflux for 3 hours, monitoring by TLC until the starting material is consumed.
-
Filtration : Cool the reaction to room temperature and filter the mixture through a pad of Celite® or diatomaceous earth, washing the filter cake thoroughly with hot methanol.
-
Concentration : Combine the filtrates and remove the solvent by rotary evaporation.
-
Purification : The resulting crude product can be purified by flash chromatography or recrystallization to yield Methyl 3-amino-5-bromobenzoate.
-
Typical Yield : ~78%
-
Table 2: Example Reaction Parameters for Nitro Reduction
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Iron Powder (8 eq), Ammonium Chloride (4 eq) |
| Solvent | Methanol |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 3 hours |
| Typical Yield | 78% |
Protocol 3: Suzuki-Miyaura Cross-Coupling (Representative)
This is a general protocol for coupling an arylboronic acid to Methyl 3-amino-5-bromobenzoate.
-
Setup : In a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine Methyl 3-amino-5-bromobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition : Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio).
-
Reaction : Heat the reaction mixture to 80-90 °C and stir for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Conclusion
This compound is a quintessential building block for modern medicinal chemistry. Its predictable reactivity and the orthogonal nature of its functional groups provide a reliable and efficient platform for generating molecular diversity. By mastering the core transformations of nitro reduction, cross-coupling, and ester manipulation, drug discovery teams can leverage this intermediate to rapidly access complex and novel chemical matter, accelerating the path toward new therapeutic agents.
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The Versatile Virtuoso: Methyl 3-bromo-5-nitrobenzoate as a Cornerstone for Novel Organic Molecules
Introduction: In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, methyl 3-bromo-5-nitrobenzoate stands out as a trifunctional aromatic scaffold, offering a unique convergence of reactive sites that empower chemists to forge diverse and novel organic molecules. Its strategic substitution pattern—a bromine atom amenable to cross-coupling reactions, a nitro group ripe for reduction and further elaboration, and a methyl ester providing a handle for derivatization—renders it an invaluable asset in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This comprehensive guide delves into the multifaceted applications of this compound, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Strategic Advantage: Understanding the Reactivity of this compound
The utility of this compound stems from the orthogonal reactivity of its three functional groups. The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the bromine atom for nucleophilic aromatic substitution and, more importantly, for a host of palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for a stepwise and controlled functionalization of the aromatic core.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom of this compound serves as a versatile handle for the construction of biaryl and N-aryl scaffolds, which are prevalent motifs in a vast number of biologically active compounds.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[1] In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]
Protocol 1: Standard Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general procedure for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-nitro-5-phenylbenzoate.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | >90 (expected) |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | >85 (expected) |
Note: The provided yields are expected based on similar reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve higher yields.
Buchwald-Hartwig Amination: Crafting Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of aryl and heteroaryl amines.[2] This reaction is particularly valuable for synthesizing precursors to various pharmaceuticals.
Reaction Principle: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex, which undergoes reductive elimination to furnish the desired N-aryl product and regenerate the Pd(0) catalyst.[2]
Protocol 2: Buchwald-Hartwig Amination with Aniline
This protocol outlines a general procedure for the amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene or dioxane, followed by aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield methyl 3-nitro-5-(phenylamino)benzoate.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18-24 | Good to Excellent (expected) |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 12-24 | High (expected) |
Harnessing the Nitro Group: A Gateway to Diverse Functionalities
The nitro group in this compound is not merely a directing group but also a versatile functional handle that can be transformed into a variety of other functionalities, most notably an amino group.
Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, as it opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings. The resulting methyl 3-amino-5-bromobenzoate is a valuable intermediate in its own right.[3]
Causality in Reagent Selection: The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the ester functionality or causing dehalogenation.
-
Tin(II) chloride (SnCl₂): A mild and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities like esters.
-
Catalytic Hydrogenation (H₂/Pd/C): A common and efficient method, but care must be taken to avoid dehalogenation, especially with aryl bromides. The use of specific catalysts or additives can mitigate this side reaction.
-
Iron (Fe) in acidic media: A classical and robust method for nitro group reduction.
Protocol 3: Selective Nitro Group Reduction using Tin(II) Chloride
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl 3-amino-5-bromobenzoate by column chromatography or recrystallization.
The Ester Moiety: A Handle for Further Derivatization
The methyl ester group in this compound and its derivatives provides a convenient site for further molecular elaboration.
Ester Hydrolysis (Saponification)
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that allows for subsequent reactions such as amide bond formation. Basic hydrolysis, or saponification, is often preferred as it is typically irreversible.[4][5]
Protocol 4: Basic Hydrolysis of this compound
Materials:
-
This compound (1.0 equiv)
-
Sodium hydroxide (NaOH) (2-3 equiv)
-
Methanol/Water mixture
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 3-bromo-5-nitrobenzoic acid.
Applications in the Synthesis of Bioactive Molecules
The versatility of this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with diverse pharmacological activities.[6][7][8] The derivatives of this compound, particularly the amino-substituted analogs, are excellent precursors for benzimidazole synthesis.
P2Y Receptor Antagonists
This compound has been utilized in the synthesis of P2Y receptor antagonists.[9] These receptors are involved in various physiological processes, and their modulation is a target for the treatment of several diseases.
Kinase Inhibitors
The biaryl and N-aryl scaffolds readily accessible from this compound are core structures in many kinase inhibitors, a major class of anti-cancer drugs. While no direct synthesis of a specific kinase inhibitor from this exact starting material was found in the initial search, the synthetic routes described herein are directly applicable to the construction of such molecules.
Conclusion
This compound is a powerful and versatile building block that provides a robust platform for the synthesis of a wide array of novel organic molecules. Its trifunctional nature allows for a systematic and controlled elaboration of its aromatic core, making it an indispensable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to unlock the full potential of this remarkable synthetic intermediate.
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Benzimidazole synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]
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Synthesis of Some Benzimidazole-substituted Benzotriazoles. (n.d.). Available at: [Link]
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Synthesis and biological profile of substituted benzimidazoles. ResearchGate. (n.d.). Available at: [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. (n.d.). Available at: [Link]
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What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora. (2021-12-20). Available at: [Link]
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Method for producing Suzuki coupling compound catalysed by a nickel compound. Patent 1439157 - EPO. (n.d.). Available at: [Link]
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m-NITROBENZOIC ACID. Organic Syntheses Procedure. (n.d.). Available at: [Link]
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What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. (n.d.). Available at: [Link]
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What is the synthesis of methyl 3-nitrobenzoate? Quora. (2016-07-04). Available at: [Link]
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Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. (2016-03-04). Available at: [Link]
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(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. (2025-08-06). Available at: [Link]
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esterification of 3-bromo-5-nitrobenzoic acid to yield Methyl 3-bromo-5-nitrobenzoate.
Introduction: The Significance of Methyl 3-bromo-5-nitrobenzoate in Medicinal Chemistry
This compound is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules. Its substituted benzene ring structure makes it a versatile building block for drug discovery and development. Notably, it serves as a precursor for the synthesis of compounds with P2Y receptor antagonistic activity, which are of interest in the development of antithrombotic agents.[1] The esterification of its parent carboxylic acid, 3-bromo-5-nitrobenzoic acid, is a fundamental and critical step in the synthetic pathways leading to these more complex molecules. This document provides a detailed protocol for this transformation, grounded in the principles of Fischer-Speier esterification, and offers insights into the reaction mechanism, safety considerations, and analytical characterization of the final product.
Reaction Scheme
Caption: Overall reaction for the acid-catalyzed esterification of 3-bromo-5-nitrobenzoic acid with methanol to yield this compound.
Understanding the Mechanism: The Fischer-Speier Esterification
The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[2] This reaction is a classic example of a nucleophilic acyl substitution and is reversible.[3][4] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using an excess of one of the reactants, often the alcohol, or by removing water as it is formed.[5][6]
The mechanism proceeds through several key steps:[2][3][4][7]
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The newly formed water molecule is eliminated, and a resonance-stabilized carbocation is formed.
-
Deprotonation: The hydrogensulfate ion (formed in the initial protonation step) removes the proton from the remaining hydroxyl group, regenerating the acid catalyst and forming the final ester product.
Visualizing the Reaction Mechanism
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Application Note & Protocol: A Scalable, High-Yield Synthesis of Methyl 3-bromo-5-nitrobenzoate for Industrial Applications
Abstract: Methyl 3-bromo-5-nitrobenzoate is a pivotal building block in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[1] Its trifunctionalized aromatic ring offers a versatile platform for diverse chemical transformations. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, focusing on a robust two-step process commencing from 3-nitrobenzoic acid. The protocol emphasizes safety, scalability, process optimization, and rigorous analytical validation to ensure the production of high-purity material suitable for demanding industrial applications.
Strategic Overview and Rationale
The industrial synthesis of specialty chemicals demands a strategy that prioritizes not only yield and purity but also cost-effectiveness, safety, and scalability. For this compound, several synthetic routes are conceivable. However, a two-step approach starting from 3-nitrobenzoic acid is demonstrably superior for large-scale production.
Selected Synthetic Pathway:
Causality for Route Selection: The chosen pathway initiates with the bromination of 3-nitrobenzoic acid. The pre-existing nitro group is a powerful deactivating meta-director. This inherent electronic property forces the incoming electrophile (bromine) to the C5 position with high regioselectivity, minimizing the formation of unwanted ortho and para isomers.[2] Subsequent Fischer esterification is a classic, high-yielding reaction.[3] An alternative route, such as the nitration of methyl 3-bromobenzoate, would be less efficient due to the ortho, para-directing nature of the bromine atom, leading to a mixture of isomers that would require costly and complex separation on an industrial scale.
Process Parameters and Reagent Specifications
Successful scale-up requires precise control over reagent quality and quantities. The following table outlines the specifications for a representative laboratory-scale batch, which can be linearly scaled for pilot and industrial production.
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per 100g starting material) | Moles | Key Role |
| Step 1: Bromination | |||||
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 100.0 g | 0.598 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 127.8 g | 0.718 | Brominating Agent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~1000 mL | - | Solvent & Catalyst |
| Step 2: Esterification | |||||
| 3-Bromo-5-nitrobenzoic Acid | C₇H₄BrNO₄ | 246.02 | ~142.3 g (Theoretical) | 0.578 | Intermediate |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ~500 mL | - | Reagent & Solvent |
| Thionyl Chloride | SOCl₂ | 118.97 | ~120 mL | 1.64 | Catalyst / Activating Agent |
Detailed Synthesis Protocol
Safety First: All operations must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[4][5][6] Emergency eyewash and safety showers must be readily accessible.[6]
Part A: Synthesis of 3-Bromo-5-nitrobenzoic Acid
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (1000 mL).
-
Initial Cooling: Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly and portion-wise, add 3-nitrobenzoic acid (100.0 g) to the stirred, cold sulfuric acid. Ensure the temperature does not exceed 10°C.
-
Brominating Agent Addition: Once all the 3-nitrobenzoic acid is dissolved, add N-bromosuccinimide (127.8 g) in small portions over 30-45 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the complete addition of NBS, remove the ice bath and transfer the reactor to a heating mantle. Heat the reaction mixture to 65°C and maintain this temperature with vigorous stirring for 2 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water (approx. 5 kg). Very slowly and carefully, pour the reaction mixture onto the ice with constant stirring. A white precipitate will form.
-
Filtration: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the resulting white solid (3-bromo-5-nitrobenzoic acid) in a vacuum oven at 60-70°C to a constant weight. A typical yield is approximately 95%.[7]
Part B: Esterification to this compound
-
Reactor Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add the dried 3-bromo-5-nitrobenzoic acid (from Part A).
-
Solvent Addition: Add anhydrous methanol (500 mL) to the flask and stir to dissolve the solid. Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly, add thionyl chloride (120 mL) dropwise to the cooled methanol solution over approximately 1 hour.[7] The addition is exothermic; maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.[7]
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully, add saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This step neutralizes the excess thionyl chloride and the HCl formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 300 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with saturated brine solution (1 x 200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography (petroleum ether: ethyl acetate = 10:1) for laboratory scale or by recrystallization from methanol for industrial scale to yield a white to pale yellow solid.[3][7] The expected yield is approximately 86%.[7]
Analytical Quality Control
Rigorous analytical testing is mandatory to ensure the final product meets the required specifications for pharmaceutical or fine chemical applications.
| Analysis Technique | Parameter | Expected Result |
| Appearance | Physical State | White to pale yellow crystalline solid.[8] |
| Melting Point | Thermal Property | 78 - 80 °C. |
| ¹H NMR (300MHz, CDCl₃) | Chemical Structure | δ 8.74 (t, J=1.6 Hz, 1H), 8.57 (t, J=2.0 Hz, 1H), 8.46 (t, J=1.8 Hz, 1H), 3.95 (s, 3H).[7] |
| IR Spectroscopy (KBr) | Functional Groups | ~1725 cm⁻¹ (C=O, ester), ~1530 & 1350 cm⁻¹ (NO₂, asymmetric & symmetric stretch), ~1280 cm⁻¹ (C-O, ester).[9][10] |
| HPLC/GC-MS | Purity | ≥ 98.0% |
Workflow and Safety Management
References
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This compound | C8H6BrNO4 | CID 239341. PubChem. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
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Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Nitration of methyl benzoate | Resource. RSC Education. [Link]
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Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]
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The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. WorldOfChemicals. [Link]
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Analysis Of Meta-Methyl Nitrobenzoate. Cram. [Link]
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-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
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Application Note: Synthesis of Methyl 3-Nitrobenzoate via Electrophilic Aromatic Substitution
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a crucial pathway to the introduction of the nitro group, a versatile functional group that serves as a precursor for amines, and finds application in pharmaceuticals, dyes, and explosives.[1] This application note provides a detailed, field-proven protocol for the nitration of methyl benzoate, an exemplary electrophilic aromatic substitution (EAS) reaction.
The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs the incoming electrophile to the meta position.[2][3] This regioselectivity is a key concept in EAS and will be demonstrated in this procedure. The reaction employs a mixture of concentrated nitric acid and sulfuric acid, the "mixed acid," to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3][4]
This guide will provide a comprehensive, step-by-step experimental procedure, an in-depth look at the reaction mechanism, safety protocols, and methods for the purification and characterization of the final product, methyl 3-nitrobenzoate.
Reaction Scheme
The overall reaction for the nitration of methyl benzoate is as follows:
Materials and Apparatus
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Hazards |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 2.0 g (1.83 mL) | Harmful if swallowed[5] |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~10 mL | Corrosive, causes severe skin burns and eye damage[5] |
| Concentrated Nitric Acid | HNO₃ | 63.01 | ~1.5 mL | Corrosive, Oxidizing, causes severe skin burns and eye damage[5] |
| Methanol | CH₃OH | 32.04 | ~10-15 mL | Flammable, Toxic |
| Ethanol | C₂H₅OH | 46.07 | As needed for recrystallization | Flammable[5] |
| Distilled Water | H₂O | 18.02 | As needed | None |
| Crushed Ice | H₂O(s) | 18.02 | ~25 g | None |
Apparatus
-
50 mL and 100 mL Conical flasks (Erlenmeyer flasks)
-
10 mL Measuring cylinders (2)
-
Glass dropping pipette
-
Ice-water bath
-
Magnetic stirrer and stir bar (optional, but recommended)
-
Thermometer (-10 to 100 °C)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Watch glass
-
Beakers (various sizes)
-
Hot plate
-
Melting point apparatus
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Workflow
Caption: Workflow for the nitration of methyl benzoate.
Detailed Experimental Protocol
Part A: Nitration Reaction
-
Preparation of the Methyl Benzoate Solution:
-
Weigh 2.0 g of methyl benzoate into a dry 50 mL conical flask.[5]
-
Place the flask in an ice-water bath to cool.
-
Slowly and with swirling, add 4.0 mL of concentrated sulfuric acid to the methyl benzoate.[5] This step is exothermic and must be done carefully to control the temperature. The sulfuric acid serves as the solvent and the catalyst.
-
-
Preparation of the Nitrating Mixture:
-
The Nitration Reaction:
-
Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirring methyl benzoate solution over approximately 15 minutes.[5]
-
It is crucial to maintain the temperature of the reaction mixture below 10-15°C throughout the addition to minimize the formation of dinitrated byproducts.[7][8] Use a thermometer to monitor the temperature.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for about 15 minutes with occasional swirling to ensure the reaction goes to completion.[5]
-
Part B: Isolation of the Crude Product
-
Precipitation of the Product:
-
Carefully pour the reaction mixture onto approximately 25 g of crushed ice in a 150 mL beaker.[2] The product, which is insoluble in water, will precipitate as a solid.
-
Stir the mixture until all the ice has melted.
-
-
Filtration and Washing:
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.[9][10]
-
Wash the crystals on the filter paper with two portions of cold water to remove any remaining acid.[2][10]
-
Follow with a wash of one or two small portions of ice-cold methanol to remove some of the more soluble ortho-isomer and other impurities.[8]
-
Press the crystals dry on the filter paper.
-
Part C: Purification by Recrystallization
-
Recrystallization:
-
Transfer the crude product to a clean conical flask.
-
The most common solvent for recrystallization is methanol or a mixed solvent system of ethanol and water.[5][9]
-
If using methanol, add a minimal amount of hot methanol to the crude product until it just dissolves.[10]
-
If using an ethanol/water mixture, add a small amount of water and heat the mixture. Then add hot ethanol dropwise until the solid dissolves.[5]
-
Allow the solution to cool slowly to room temperature. Crystals of pure methyl 3-nitrobenzoate will form.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[5]
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization).
-
Dry the crystals on a watch glass or in a desiccator.
-
Once completely dry, weigh the product and calculate the percent yield. A typical yield is in the range of 50-85%.[8][9]
-
Mechanism of Reaction
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds in three main steps:
-
Generation of the Electrophile (Nitronium Ion): Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[1][4][10]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] The ester group directs the attack to the meta position because the positive charge in the arenium ion for ortho and para attack would be adjacent to the partially positive carbon of the carbonyl group, which is highly unfavorable.[3]
-
Deprotonation and Aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[1]
Caption: Mechanism of Electrophilic Aromatic Substitution.
Safety and Handling
-
Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[6][11][12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] All manipulations involving these acids must be performed in a well-ventilated fume hood.[6][13]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[14] Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.[6][8]
-
Spill Procedures: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[13] Ensure an emergency eyewash and shower are readily accessible.[6][12]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Do not mix nitric acid waste with other waste streams.[13]
Product Characterization
The identity and purity of the synthesized methyl 3-nitrobenzoate can be confirmed through various analytical techniques.
| Technique | Expected Result |
| Melting Point | The literature melting point of pure methyl 3-nitrobenzoate is 78°C.[15] A sharp melting point close to this value indicates a high degree of purity. Crude product will have a lower and broader melting point range.[16] |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the key functional groups: a strong C=O stretch for the ester at ~1720 cm⁻¹, C-O stretches for the ester at ~1250 cm⁻¹, and two strong bands for the nitro group (asymmetric and symmetric stretches) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. Aromatic C-H stretches will appear above 3000 cm⁻¹.[2][17] |
| Proton NMR (¹H NMR) | The ¹H NMR spectrum will show a singlet for the methyl ester protons (-OCH₃) at around 3.9 ppm. The aromatic protons will appear in the range of 7.5-8.9 ppm, with splitting patterns consistent with a 1,3-disubstituted benzene ring.[17] |
| Carbon NMR (¹³C NMR) | The ¹³C NMR spectrum will show a signal for the carbonyl carbon around 164 ppm and the methyl carbon around 53 ppm. Due to the loss of symmetry compared to the starting material, six distinct signals are expected for the aromatic carbons.[1] |
References
- Vertex AI Search. (n.d.). NITRATION OF METHYL BENZOATE.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education.
- Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Unknown. (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report.
- Unknown. (n.d.). Nitration of Methyl Benzoate.
- Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
- Unknown. (n.d.). 7. Nitration of Methyl Benzoate. Web Pages.
- YouTube. (2024, June 7). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Unknown. (n.d.). NITRIC ACID SAFETY.
- Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate.
- Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
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Application Notes & Protocols: Strategic Use of Methyl 3-bromo-5-nitrobenzoate in the Synthesis of Novel P2Y Receptor Antagonists
Introduction: The Therapeutic Promise of P2Y Receptor Antagonism
The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), are activated by extracellular nucleotides like adenosine-5'-triphosphate (ATP) and uridine-5'-triphosphate (UTP).[1][2] These receptors are integral to a vast array of physiological and pathophysiological processes.[1][3] The eight mammalian P2Y subtypes are broadly categorized into two subfamilies based on their G-protein coupling: the Gq-coupled (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) and the Gi-coupled (P2Y12, P2Y13, P2Y14) receptors.[2]
Of particular clinical significance is the P2Y12 receptor, which is centrally involved in ADP-induced platelet aggregation and thrombus formation.[1] Consequently, P2Y12 receptor antagonists represent a cornerstone of antiplatelet therapy for preventing major adverse cardiovascular events.[1][4][5] The ongoing search for novel, potent, and selective antagonists for P2Y12 and other P2Y subtypes—implicated in inflammation, cancer, and neurodegenerative diseases—drives significant efforts in medicinal chemistry.[1][6] This guide focuses on the strategic application of Methyl 3-bromo-5-nitrobenzoate , a versatile chemical scaffold, in the rational design and synthesis of next-generation P2Y receptor antagonists.
The Strategic Advantage of this compound
This compound is a highly valuable starting material for constructing P2Y receptor antagonists due to its inherent, orthogonally reactive functional groups. This structure provides a pre-defined pathway for molecular elaboration:
-
The Bromine Atom (C3-position): Serves as a classical handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, or alkenyl moieties, which are crucial for modulating receptor affinity, selectivity, and pharmacokinetic properties.
-
The Nitro Group (C5-position): Acts as a masked amine. Its facile reduction to an aniline provides a second, distinct vector for chemical modification, typically through amide bond formation, sulfonylation, or reductive amination.
-
The Methyl Ester (C1-position): Offers a site for late-stage modification. It can be hydrolyzed (saponified) to the corresponding carboxylic acid, a common feature in many drug candidates to enhance solubility or introduce a key hydrogen-bonding interaction with the receptor.
This trifecta of functionalities enables a divergent synthetic approach, allowing researchers to rapidly generate libraries of analogues for comprehensive Structure-Activity Relationship (SAR) studies.[7]
Overall Synthetic Workflow and Rationale
The synthesis of P2Y antagonists from this compound generally follows a logical and modular sequence. The core strategy involves building a central bi-aryl or related scaffold via a C-C bond formation, followed by functionalization of the latent amine.
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Application Note & Protocols: Versatile Synthetic Routes to Derivatives of 3-(4-Trifluoromethylbenzoyl)aminobenzoic Acid Utilizing Methyl 3-bromo-5-nitrobenzoate
Abstract: This document provides a comprehensive guide for the synthesis of 3-(4-trifluoromethylbenzoyl)aminobenzoic acid and its derivatives, key scaffolds in modern medicinal chemistry. We present a robust and versatile synthetic strategy starting from the readily available building block, Methyl 3-bromo-5-nitrobenzoate. The protocols herein detail a logical sequence of high-yielding transformations, including chemoselective nitro group reduction, amide bond formation via acylation, and subsequent diversification through palladium-catalyzed cross-coupling, followed by final ester hydrolysis. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data, designed for researchers and professionals in drug discovery and organic synthesis.
Introduction and Strategic Overview
Derivatives of aminobenzoic acid are privileged structures in pharmaceutical science, serving as foundational building blocks for a wide array of therapeutic agents.[1] The incorporation of a trifluoromethyl (-CF3) moiety is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide focuses on the synthesis of a specific subset of these valuable compounds: derivatives of 3-(4-trifluoromethylbenzoyl)aminobenzoic acid.
Our synthetic strategy employs this compound as a versatile starting material.[3] This substrate is strategically advantageous due to its three distinct functional groups, which can be manipulated selectively:
-
The nitro group serves as a precursor to the key amine functionality.
-
The bromo substituent acts as a handle for late-stage functionalization and diversification via cross-coupling reactions.
-
The methyl ester protects the carboxylic acid, which can be deprotected in the final step.
The overall synthetic workflow is designed to be modular, allowing for the creation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The multi-step synthesis is outlined below. The process begins with the selective reduction of the nitro group, followed by acylation to install the trifluoromethylbenzoyl moiety. The resulting intermediate can then be directly hydrolyzed or undergo further diversification at the bromine position before the final saponification.
Caption: Overall Synthetic Pathway.
Experimental Protocols and Methodologies
Step 1: Chemoselective Reduction of this compound
Principle and Rationale: The conversion of the aromatic nitro group to a primary amine is a critical first step.[4] A variety of methods exist for this transformation.[5][6][7] While catalytic hydrogenation is efficient, it can sometimes lead to undesired hydrodebromination.[8] Therefore, a chemoselective chemical reduction using tin(II) chloride (SnCl₂) in a protic solvent is employed. This method is well-established, reliable, and highly tolerant of both the ester and aryl bromide functionalities.[8] The reaction proceeds via a series of single-electron transfers from the metal salt.
Detailed Protocol:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq) and ethanol (5-10 mL per gram of starting material).
-
Stir the suspension at room temperature to ensure even mixing.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50 °C.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture until the pH is ~8. Caution: CO₂ evolution will cause foaming.
-
The resulting slurry is filtered through a pad of Celite® to remove tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, Methyl 3-amino-5-bromobenzoate, can be purified by column chromatography on silica gel or by recrystallization if necessary.
| Reagent/Product | MW ( g/mol ) | Equiv. | Status | Expected Yield |
| This compound | 260.04 | 1.0 | Starting Material | - |
| Tin(II) Chloride Dihydrate | 225.63 | 4.5 | Reagent | - |
| Methyl 3-amino-5-bromobenzoate | 230.05 | - | Product | 85-95% |
Expected Characterization (Methyl 3-amino-5-bromobenzoate):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃): Signals corresponding to the aromatic protons, the amine protons (broad), and the methyl ester singlet.
-
MS (ESI+): [M+H]⁺ corresponding to the product's molecular weight.
Step 2: Amide Bond Formation with 4-(Trifluoromethyl)benzoyl Chloride
Principle and Rationale: This step involves the acylation of the newly formed aniline with 4-(trifluoromethyl)benzoyl chloride. This is a classic nucleophilic acyl substitution reaction, often performed under Schotten-Baumann conditions.[9][10] A weak base, such as pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion.[11]
Detailed Protocol:
-
Dissolve Methyl 3-amino-5-bromobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (1.2-1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, Methyl 3-bromo-5-(4-(trifluoromethyl)benzamido)benzoate, is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
| Reagent/Product | MW ( g/mol ) | Equiv. | Status | Expected Yield |
| Methyl 3-amino-5-bromobenzoate | 230.05 | 1.0 | Starting Material | - |
| 4-(Trifluoromethyl)benzoyl chloride | 208.57 | 1.1 | Reagent | - |
| Pyridine | 79.10 | 1.5 | Base | - |
| Methyl 3-bromo-5-(...)benzoate | 402.16 | - | Product | 90-98% |
Expected Characterization (Methyl 3-bromo-5-(4-(trifluoromethyl)benzamido)benzoate):
-
Appearance: White crystalline solid.
-
¹H NMR (CDCl₃): Appearance of a new set of aromatic signals from the benzoyl group, a downfield shift of the aminobenzoic acid protons, and a characteristic amide N-H signal.
-
¹⁹F NMR (CDCl₃): A singlet corresponding to the -CF₃ group.
-
MS (ESI+): [M+H]⁺ corresponding to the product's molecular weight.
Step 3: Diversification via Suzuki-Miyaura Cross-Coupling (Example)
Principle and Rationale: The aryl bromide provides a powerful handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a highly robust and versatile method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the synthesis of a wide range of derivatives.
Detailed Protocol:
-
To a reaction vessel, add Methyl 3-bromo-5-(4-(trifluoromethyl)benzamido)benzoate (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled methyl ester.
Step 4: Saponification (Ester Hydrolysis)
Principle and Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically achieved by treatment with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system.[12] Subsequent acidification protonates the carboxylate salt to yield the final product.
Detailed Protocol:
-
Dissolve the methyl ester intermediate (from Step 2 or Step 3) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS, observing the disappearance of the starting ester).
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 3-(4-trifluoromethylbenzoyl)aminobenzoic acid derivative.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
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Vishal's Chemistry classes. (2020, September 14). Synthesis of Benzanilide from Aniline [Video]. YouTube. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
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Slideshare. (n.d.). Benzanilide synthesis. Retrieved from [Link]
- PDF source. (n.d.). Synthesis of benzanilide from aniline and benzoyl chloride.
-
Pharmaffiliates. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
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Al-Salahi, R., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]
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Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Sapijanskaitė-Banevič, B., et al. (2021). Synthesis and antibacterial activity of new azole, diazole and triazole derivatives based on p-aminobenzoic acid. Molecules.
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Journal of Pharmaceutical Technology, Research and Management. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-bromo-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields and purity.
Overview of Synthetic Strategies
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its preparation typically follows one of two primary synthetic routes, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Bromination then Esterification: This common pathway begins with the electrophilic bromination of 3-nitrobenzoic acid to form 3-bromo-5-nitrobenzoic acid, which is subsequently esterified to yield the final product.[1]
-
Route B: Nitration then Bromination: An alternative approach involves the nitration of methyl 3-bromobenzoate. This route requires careful control to manage the regioselectivity of the nitration step.
The following diagram illustrates these primary synthetic pathways.
Sources
Technical Support Center: Purification of Crude Methyl 3-bromo-5-nitrobenzoate by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 3-bromo-5-nitrobenzoate. Authored from the perspective of a Senior Application Scientist, this document provides not only procedural steps but also the underlying scientific principles, troubleshooting solutions, and frequently asked questions to ensure a successful and efficient purification process.
Safety First: Essential Handling and Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2][3]
-
Ventilation: Conduct all operations, especially those involving heating solvents, within a certified chemical fume hood to avoid inhalation of vapors.[2][3]
-
Chemical Hazards: this compound is an irritant. Avoid contact with skin and eyes.[1][3] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists.[1][2][3]
-
Fire Safety: Many organic solvents like methanol and ethanol are flammable.[4] Use an electric heating mantle or a steam bath as a heat source; never use an open flame.[4]
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the recrystallization of this compound.
Q1: What is recrystallization and why is it the preferred method for purifying this compound?
Recrystallization is a purification technique for solid organic compounds.[5][6] The core principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] An impure solid is dissolved in a minimum amount of a hot, boiling solvent to create a saturated solution.[7][8] As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form. The impurities, which are either more soluble or present in much smaller quantities, remain dissolved in the cold solvent (the "mother liquor").[8][9] This method is ideal for this compound as it is a stable, nonvolatile solid, and allows for the effective removal of by-products from its synthesis, such as isomers or unreacted starting materials.[7][10][11]
Q2: How do I select the best solvent for this recrystallization?
The choice of solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should exhibit the following characteristics:
-
High solubility at high temperatures: The solvent must completely dissolve the this compound at or near its boiling point.[12]
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or in an ice bath, to maximize crystal recovery.[5][12]
-
Appropriate impurity solubility: Impurities should either be highly soluble in the cold solvent (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed by hot filtration).[9][12]
-
Chemical inertness: The solvent must not react with the compound being purified.[12]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[12]
For aromatic compounds like this compound, alcohols such as methanol or ethanol are often good starting points.[13][14] A mixed solvent system (e.g., ethanol-water) may also be effective.[4]
Q3: What are the likely impurities in my crude this compound sample?
The impurities will depend on the synthetic route used. A common synthesis involves the nitration and bromination of a benzoic acid derivative.[10] Potential impurities could include:
-
Isomeric products: Such as Methyl 2-bromo-5-nitrobenzoate or other positional isomers that may form in smaller quantities during the synthesis.[11]
-
Unreacted starting materials: For example, 3-nitrobenzoic acid or methyl benzoate.[10][14]
-
By-products of side reactions: Over-nitrated or hydrolyzed products could be present.[15]
-
Colored impurities: These are often highly conjugated organic molecules that can be removed with activated charcoal.[7][16]
Experimental Protocol: Step-by-Step Recrystallization
This protocol provides a detailed methodology for the purification of crude this compound.
-
Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent (e.g., methanol). You need a solvent that dissolves the compound when hot but not when cold.[5]
-
Dissolution: Place the crude this compound (~5 g) into an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. In a separate beaker, heat the chosen solvent (e.g., methanol) on a hot plate.[17] Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the crude solid while the mixture is gently boiling.[9][17]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal to the solution.[7] Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[7]
-
Hot Filtration (if charcoal or insoluble impurities are present): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration.[16] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[16] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9][16] Slow cooling is crucial for the formation of large, pure crystals.[13][18] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.[7][17]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][19]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[9][19]
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to help them dry.[7] Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Recrystallization Workflow Diagram
Caption: Decision tree for resolving an "oiling out" issue.
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This is a common issue, usually caused by one of two things: using too much solvent, or the solution is supersaturated and requires a nucleation site to begin crystallization. [20]* Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. [18][20]To fix this, gently boil off some of the solvent in a fume hood to concentrate the solution, then attempt to cool it again. [18]* Supersaturation: The solution may be supersaturated. [20]Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound, if available. [20] Q: My final yield is very low. What went wrong?
A: A low yield can result from several factors:
-
Using too much solvent: This is the most frequent cause, as a significant amount of the product will remain dissolved in the mother liquor. [18][20]* Premature crystallization: If crystals formed during a hot filtration step, product was lost. Ensure the funnel and receiving flask are pre-heated. [16]* Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve some of the product. [9]* Incomplete crystallization: Not allowing enough time for cooling or not using an ice bath can leave a substantial amount of product in the solution. [7] Q: The final product is still colored, or the melting point is broad and low. What happened?
A: This indicates that impurities are still present in your final product.
-
Colored Product: If the product is colored, it means colored impurities were not fully removed. This can happen if activated charcoal was not used, or if an insufficient amount was used. [7][16]A second recrystallization, incorporating a charcoal step, may be necessary.
-
Low/Broad Melting Point: This is a classic sign of an impure compound. [18]It could be due to rapid crystallization trapping impurities within the crystal lattice. [18]Ensure the cooling process is slow and gradual. [13]Alternatively, the chosen solvent may not be effective at separating the specific impurities present, requiring a different solvent to be tested.
Solvent Selection Data
The selection of an appropriate solvent is empirical. The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on the "like dissolves like" principle and data for similar aromatic nitroesters. [21][22]
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Boiling Point | Comments |
|---|---|---|---|---|
| Water | Very High | Insoluble | Insoluble | Unsuitable as a primary solvent, but may work as an anti-solvent in a mixed pair (e.g., with ethanol). [21] |
| Methanol | Polar Protic | Sparingly Soluble | Soluble | A very good candidate for recrystallization. [14][22] |
| Ethanol | Polar Protic | Sparingly Soluble | Soluble | Similar to methanol, often a good choice for aromatic compounds. [4][13] |
| Ethyl Acetate | Polar Aprotic | Soluble | Very Soluble | May be too good a solvent, leading to low recovery unless paired with an anti-solvent like hexane. [21] |
| Hexane | Non-polar | Insoluble | Sparingly Soluble | Likely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with ethyl acetate or THF. [23] |
| Toluene | Non-polar | Sparingly Soluble | Soluble | A good candidate, especially for less polar impurities. [22]|
References
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- University of California, Los Angeles. (n.d.).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
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- Reddit. (2013).
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- Science Learning Center. (n.d.).
- Chemistry Stack Exchange. (2012).
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- Journal of Chemical Education. (1975).
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- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Davis. (n.d.).
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- Chemsrc. (2025).
- Guidechem. (n.d.). 3-BROMO-4-METHYL-5-NITROBENZOIC ACID (CAS No. 34345-20-5) SDS.
- MilliporeSigma. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.).
- Fisher Scientific. (2024).
- Fisher Scientific. (2024).
- Chemistry Stack Exchange. (2018).
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- PubChem. (n.d.).
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Technical Support Center: Troubleshooting Common Side Reactions in the Bromination of Methyl 3-Nitrobenzoate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are performing the electrophilic bromination of methyl 3-nitrobenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot common issues, and optimize your reaction for the highest purity and yield. This document moves beyond simple step-by-step instructions to offer a deeper understanding of the reaction's nuances.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions that form the foundation for understanding this specific electrophilic aromatic substitution reaction.
Q1: What is the expected major product of this reaction and why is its formation so specific?
Answer: The expected and overwhelmingly major product is methyl 3-bromo-5-nitrobenzoate .
The high regioselectivity of this reaction is dictated by the electronic effects of the two substituents already present on the benzene ring: the methyl ester (-COOCH₃) and the nitro group (-NO₂). Both of these groups are powerful electron-withdrawing groups (EWGs) and act as meta-directors in electrophilic aromatic substitution (EAS).[1][2]
-
Causality: Electron-withdrawing groups pull electron density out of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions relative to the substituent. Consequently, the meta positions are the least deactivated and therefore the most favorable sites for electrophilic attack.
In the case of methyl 3-nitrobenzoate, the substituents are meta to each other. Their directing effects reinforce each other, strongly favoring substitution at the C-5 position, which is meta to both groups. The other potential sites are either more deactivated or sterically hindered.
Q2: What are the most common side products I should be aware of?
Answer: While the primary reaction is highly selective, side products can arise from suboptimal conditions. The most common impurities to monitor for are:
-
3-Bromo-5-nitrobenzoic Acid: This is the product of acid-catalyzed hydrolysis of the methyl ester. Given that the reaction is run in concentrated sulfuric acid, this is a very common and often significant side product.[3][4]
-
Unreacted Starting Material: Incomplete conversion will leave residual methyl 3-nitrobenzoate.
-
Polybrominated Products: Although the ring is strongly deactivated, forcing conditions (high temperature, long reaction times, or excess brominating agent) can lead to the formation of dibrominated species.
-
Other Regioisomers: Formation of other isomers, such as methyl 2-bromo-3-nitrobenzoate, is electronically and sterically disfavored but can occur in trace amounts.
Q3: Why is N-bromosuccinimide (NBS) in concentrated sulfuric acid the recommended reagent system?
Answer: This combination is particularly effective for brominating strongly deactivated aromatic rings.[5][6][7]
-
Mechanism of Action: Concentrated sulfuric acid protonates NBS, which greatly increases the electrophilicity of the bromine atom, generating a potent brominating agent (Br⁺ or a related species) capable of attacking the electron-deficient ring.[7][8]
-
Advantages: This method avoids the use of elemental bromine (Br₂), which is highly corrosive and volatile. The conditions are relatively mild compared to other methods for deactivated systems, and the reaction often proceeds cleanly with high yields when properly controlled.[6]
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific problems you may encounter during the experiment.
Problem 1: My final product is impure, showing multiple spots on a Thin-Layer Chromatography (TLC) plate.
-
Possible Cause A: Unreacted Starting Material
-
Diagnosis: The TLC plate shows a spot with an Rf value identical to the methyl 3-nitrobenzoate starting material.
-
Underlying Issue: The reaction has not gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate mixing. Deactivated rings require sufficient thermal energy to react at a practical rate.[6]
-
Solution:
-
Optimize Reaction Time: Monitor the reaction's progress every 30-60 minutes using TLC. Continue heating until the starting material spot is faint or absent.
-
Verify Temperature: Ensure the internal reaction temperature reaches and is maintained at the target (e.g., 60-65 °C).
-
Ensure Stoichiometry: Use a slight excess (e.g., 1.2 equivalents) of NBS to drive the reaction to completion.
-
-
-
Possible Cause B: Presence of 3-Bromo-5-nitrobenzoic Acid (Hydrolysis Product)
-
Diagnosis: The TLC plate shows a spot that is typically more polar (lower Rf) than the desired product and may streak. This impurity can be confirmed by its acidic nature.
-
Underlying Issue: The strong acidic conditions (conc. H₂SO₄) and the presence of trace water can hydrolyze the methyl ester to a carboxylic acid.[3][4]
-
Solution:
-
Liquid-Liquid Extraction: During the aqueous workup, after diluting the reaction mixture and extracting with an organic solvent (e.g., ethyl acetate), perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed, while the neutral ester product remains in the organic layer.[9][10]
-
Minimize Water: Use anhydrous reagents and dry glassware to minimize the water content in the reaction mixture.
-
-
Problem 2: The crude product is an oil or gel and fails to crystallize.
-
Possible Cause: Impurities Disrupting Crystal Lattice Formation
-
Diagnosis: The product does not solidify upon cooling or after removal of the solvent. This is a common outcome when a mixture of compounds is present.
-
Underlying Issue: The presence of significant amounts of side products, especially the hydrolyzed carboxylic acid or unreacted starting material, can act as a eutectic mixture, depressing the melting point and inhibiting crystallization.[4][11]
-
Solution:
-
Purify via Acid-Base Wash: First, attempt the sodium bicarbonate wash as described above to remove the key acidic impurity. This is often sufficient to allow the ester product to crystallize.
-
Column Chromatography: If the product remains oily, purification by flash column chromatography is the most effective method. A solvent system of petroleum ether and ethyl acetate (e.g., 10:1 ratio) is reported to be effective for separating the desired product from impurities.[9]
-
-
Section 3: Optimized Experimental Protocols
These protocols are designed to maximize yield and purity by controlling the factors discussed above.
Protocol 1: Optimized Bromination of Methyl 3-Nitrobenzoate
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 3-nitrobenzoate (1.0 eq).
-
Dissolution: Carefully add concentrated sulfuric acid (~10 mL per gram of starting material) and stir until all the solid has dissolved.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise to the stirring solution. An initial small exotherm may be observed.
-
Reaction: Heat the reaction mixture in an oil bath to 60-65 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-3 hours.[6]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a beaker of crushed ice with vigorous stirring.
-
Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
Protocol 2: Workup and Purification
-
Dissolution & Extraction: Transfer the crude solid to a separatory funnel and dissolve it in ethyl acetate.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated sodium bicarbonate (NaHCO₃) solution (2x). Caution: Vent the funnel frequently to release CO₂ gas produced from neutralizing residual acid.
-
Saturated sodium chloride (brine) solution (1x).
-
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified crude product.
-
Recrystallization: Recrystallize the solid from a minimal amount of hot methanol or an ethanol/water mixture to obtain the final product as a white to pale-yellow solid.[12]
Section 4: Visual Guides & Data
Diagrams of Key Mechanisms and Workflows
The following diagrams illustrate the chemical transformations and logical steps for troubleshooting.
Caption: Mechanism for the ester hydrolysis side reaction.
Caption: A logical workflow for troubleshooting impurities.
Table 1: Summary of Potential Reaction Components
| Compound Name | Structure | Role in Reaction | Key Analytical Feature |
| Methyl 3-Nitrobenzoate | Starting Material | Neutral; Higher Rf on TLC than products. | |
| This compound | Desired Product | Neutral; Main product spot on TLC. | |
| 3-Bromo-5-nitrobenzoic Acid | Side Product | Acidic; Lower Rf on TLC; Removed by base. |
References
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
PubMed. (2007). Bromination of deactivated aromatics: a simple and efficient method. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
-
Royal Society of Chemistry. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. [Link]
-
ResearchGate. (2023). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
YouTube. (2021). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. [Link]
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
ResearchGate. (2017). I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II - How things work out in practice. [Link]
-
Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. [Link]
-
Practical Chemistry. (2008). Student Instruction Sheet - Preparation of methyl 3-nitrobenzoate. [Link]
-
Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. [Link]
-
Royal Society of Chemistry Education. (n.d.). Nitration of methyl benzoate. [Link]
-
University Course Material. (n.d.). NITRATION OF METHYL BENZOATE. [Link]
-
University Course Material. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]
-
YouTube - The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]
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Technical Support Center: Optimizing Temperature Control in the Nitration of Methyl Benzoate
Here is the technical support center for optimizing temperature control during the nitration of methyl benzoate.
Welcome to the technical support guide for the nitration of methyl benzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is structured to address the most common and critical parameter in this electrophilic aromatic substitution: temperature. Precise temperature control is paramount for achieving high yield, purity, and safety.
The Central Role of Temperature: Why It's the Most Critical Parameter
Question: Why is there such a strong emphasis on low-temperature control for this specific reaction?
Answer: The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution, a process that is highly exothermic.[1][2] The reaction involves the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4][5] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion.[5][6][7]
There are two primary reasons why maintaining a low temperature (typically 0-15°C) is critical:
-
Selectivity and Prevention of Byproducts: The primary goal is to synthesize methyl 3-nitrobenzoate. However, if the temperature rises significantly, the reaction's exothermicity can lead to a rapid increase in the formation of unwanted byproducts.[6][8] The most common side reaction is dinitration (the addition of a second nitro group), which significantly complicates purification and reduces the yield of the desired mono-nitrated product.[1][9] Strict temperature control is the most effective way to ensure mono-substitution.[1]
-
Safety and Reaction Control: Mixed nitric and sulfuric acids are potent, corrosive, and oxidizing agents.[1][10] The exothermic nature of the reaction can lead to a runaway reaction if not properly cooled, causing a rapid increase in temperature and pressure, potentially boiling the corrosive acid mixture.[11][12] Maintaining a cold reaction environment ensures a slow, controlled rate of reaction.
Frequently Asked Questions (FAQs)
Question: What is the ideal temperature range for the addition of the nitrating mixture?
Answer: The ideal temperature range during the dropwise addition of the nitrating mixture (HNO₃/H₂SO₄) to the methyl benzoate solution is between 0°C and 15°C .[8][13] Several established protocols specify keeping the temperature below 6°C or 10°C for optimal results.[1][10][14] Exceeding 15°C dramatically increases the risk of byproduct formation.[6][8]
Question: Should the reaction be held at a low temperature after the addition is complete?
Answer: Not necessarily. Many protocols recommend a two-stage temperature profile. After the slow, cold addition of the nitrating mixture is complete, the reaction is often allowed to warm to room temperature and stirred for an additional 15-20 minutes.[9][10][15][16] This ensures the reaction goes to completion without the risk of a thermal runaway, as the concentration of unreacted reagents is much lower at this stage.
Question: How does the initial cooling of reagents contribute to the overall process?
Answer: Pre-chilling all reagents and glassware is a crucial preparatory step.[1] This includes cooling the flask containing methyl benzoate and sulfuric acid in an ice bath, as well as separately cooling the nitrating mixture before addition.[3][10][17] This initial cooling absorbs the heat generated from the initial mixing and provides a thermal buffer, making it easier to maintain the target temperature range during the critical addition phase.
Troubleshooting Guide
Issue: My final product is an oil instead of a solid precipitate.
-
Possible Cause 1: Insufficient Cooling During Quenching. The product precipitates when the acidic reaction mixture is poured onto crushed ice.[9][15][18] If there isn't enough ice, the heat from neutralizing the concentrated acid can keep the product melted, especially if impurities are present that lower its melting point.
-
Recommended Solution: Ensure you are pouring the reaction mixture slowly onto a generous amount of crushed ice in a beaker with vigorous stirring.[13] This promotes rapid cooling and solidification.
-
Possible Cause 2: High Level of Impurities. The presence of unreacted starting material or dinitrated byproducts can act as an impurity, depressing the melting point of the desired product and causing it to appear as an oil.
-
Recommended Solution: Adhere strictly to the 0-15°C temperature range during reagent addition to minimize byproduct formation.[8] After isolation, purify the product via recrystallization from a solvent like methanol or an ethanol/water mixture to remove these impurities.[13][14][19]
Issue: The yield of my methyl m-nitrobenzoate is very low.
-
Possible Cause 1: Temperature Was Too High. As discussed, elevated temperatures favor the formation of dinitrated and other side products, consuming your starting material and reducing the yield of the target molecule.[9]
-
Recommended Solution: Use an ice-salt bath for more effective cooling (down to -5 to 0°C) and add the nitrating mixture very slowly (dropwise) to prevent localized temperature spikes.[1] Always monitor the internal temperature of the reaction with a thermometer.[14]
-
Possible Cause 2: Incomplete Reaction. If the reaction time is too short or the temperature is kept excessively low (well below 0°C) for the entire duration, the reaction may not proceed to completion.
-
Recommended Solution: After the cold addition, allow the mixture to warm to room temperature and stir for at least 15 minutes to ensure the reaction is complete.[9][10]
-
Possible Cause 3: Product Loss During Workup. The product, while largely insoluble in cold water, has some solubility in methanol, which is often used for washing or recrystallization.
-
Recommended Solution: When washing the crude product, always use ice-cold water and ice-cold methanol to minimize loss due to solubility.[17][19] During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product.[9]
Issue: My product's melting point is low and has a broad range.
-
Possible Cause: Presence of Impurities. A low, broad melting point is a classic indicator of an impure sample.[13] The most likely impurities are the ortho and para isomers, dinitrated products, or unreacted methyl benzoate.
-
Recommended Solution: The most effective way to purify the product and achieve a sharp melting point (the literature value is 78°C) is through recrystallization.[8][14] Washing the crude solid with a small amount of ice-cold methanol can also help remove some of the more soluble impurities before recrystallization.[19]
Data Summary: Temperature and Outcomes
| Temperature Range | Stage of Reaction | Expected Outcome / Rationale | Potential Issues if Deviated |
| -5°C to 10°C | Addition of Nitrating Mixture | Controlled reaction rate, high selectivity for the meta product.[1][10] | >15°C: Increased dinitration, reduced yield, safety risk.[6][8] |
| Room Temp (~20°C) | Post-Addition Stirring | Drives the reaction to completion.[10][15] | Skipping this step: May lead to an incomplete reaction and lower yield. |
| <0°C (Ice/Water) | Quenching/Precipitation | Rapidly stops the reaction and effectively precipitates the solid product.[9][16] | Insufficient cooling: Oily product, incomplete precipitation.[13] |
Visualizing the Workflow and Temperature Effects
The following diagrams illustrate the experimental workflow and the critical influence of temperature.
Caption: Experimental workflow for the nitration of methyl benzoate.
Caption: Relationship between reaction temperature and experimental outcomes.
Self-Validating Experimental Protocol
This protocol integrates best practices for rigorous temperature control.
-
Reagent Preparation:
-
Place a 50 mL Erlenmeyer flask containing a magnetic stir bar into an ice-water bath on a magnetic stir plate.
-
Add 4.0 mL of concentrated sulfuric acid to the flask and allow it to cool for 5-10 minutes.[10]
-
While stirring, slowly add 2.0 g of methyl benzoate to the cold sulfuric acid.[10]
-
In a separate, dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[14] Cool this nitrating mixture in the ice bath.
-
-
Controlled Nitration:
-
Place a thermometer into the methyl benzoate mixture, ensuring the bulb is submerged. Continue stirring and cool the mixture to below 6°C.[10]
-
Using a glass pipette, add the chilled nitrating mixture drop by drop to the methyl benzoate solution over approximately 15 minutes.[10][14]
-
Monitor the temperature continuously during the addition. The rate of addition should be slow enough to ensure the internal temperature never exceeds 15°C .[8][9] If the temperature approaches this limit, pause the addition until it cools down.
-
-
Reaction Completion:
-
Product Isolation and Purification:
-
Fill a 150 mL beaker with approximately 25-30 g of crushed ice.[9]
-
Slowly pour the reaction mixture onto the ice while stirring the ice slurry with a glass rod. A white solid should precipitate.[15][18]
-
Allow the ice to melt completely, then collect the solid product by suction filtration using a Büchner funnel.[17]
-
Wash the collected solid on the filter paper with two portions of ice-cold water, followed by a small portion (~0.5 mL) of ice-cold methanol to remove residual acid and unreacted starting material.[17][19]
-
Purify the crude product by recrystallizing from a minimal amount of hot methanol.[8]
-
Dry the purified crystals and determine their mass and melting point (expected: 78°C).[14]
-
References
-
, California State Polytechnic University, Pomona.
-
, RSC Education.
-
, California State University, Sacramento.
-
, WebAssign.
-
, Scribd.
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, Anasazi Instruments.
-
, Chegg.
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, University of Tennessee at Martin.
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, Echemi.
-
, YouTube.
-
, Quora.
-
, BenchChem.
-
, Wellesley College.
-
, Wofford College.
-
, ACS Publications.
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, Brainly.
-
, Save My Exams.
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Technical Support Center: Purification of Methyl 3-bromo-5-nitrobenzoate
Welcome to the technical support center for Methyl 3-bromo-5-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to address the common challenges associated with isomeric impurity removal during its synthesis and purification. The following guides provide in-depth, field-tested advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect when synthesizing this compound, and how can I identify them?
A1: Understanding Impurity Formation and Identification
The most common synthetic route to this compound involves the electrophilic nitration of methyl 3-bromobenzoate using a mixture of concentrated nitric and sulfuric acids.[1][2] The directing effects of the substituents on the benzene ring—the meta-directing methyl ester group and the ortho-, para-directing bromo group—result in the formation of several isomeric byproducts alongside the desired product.
-
Primary Isomers: The main impurities are typically the Methyl 3-bromo-2-nitrobenzoate and Methyl 3-bromo-4-nitrobenzoate . The formation of dinitrated products can also occur if the reaction temperature is not carefully controlled.[2]
-
Identification Strategy: A multi-step analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is the first and quickest step to assess the purity of your crude product. By spotting the crude material against a pure standard (if available), you can visualize the number of components. A typical mobile phase for this analysis is a mixture of hexane and ethyl acetate (e.g., 8:2 or 9:1 v/v) on a silica gel plate.[3] The different isomers will exhibit distinct Retention Factor (Rf) values due to differences in polarity.
-
Melting Point Analysis: A sharp melting point is a strong indicator of purity. Impurities will cause a depression and broadening of the melting point range.[4] Comparing the observed melting point of your purified product to literature values is a critical purity check.
-
Spectroscopic Analysis (NMR): Proton NMR (¹H NMR) is definitive for identifying isomers. The substitution pattern on the aromatic ring creates unique splitting patterns and chemical shifts for the aromatic protons. For instance, the ¹H NMR spectrum of pure this compound shows three distinct singlets (or narrow triplets/doublets depending on resolution) in the aromatic region (δ 8.4-8.8 ppm).[5] Isomeric impurities will present different patterns.
-
Q2: My crude product contains significant isomeric impurities. Is recrystallization a viable first step for purification?
A2: Leveraging Recrystallization for Bulk Purification
Yes, recrystallization is an excellent and highly recommended initial purification step, particularly for removing the bulk of isomeric impurities. The technique relies on the subtle differences in solubility between the desired isomer and its contaminants in a chosen solvent.
The key is selecting an appropriate solvent in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For compounds like methyl nitrobenzoates, alcohols such as ethanol or methanol are often effective.[1][4][6]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by testing small batches of your crude product with different solvents (e.g., ethanol, methanol, isopropanol) to find the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the entire solid. This ensures the solution is saturated.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[2]
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a temperature well below the product's melting point (e.g., 40-50°C), to remove all traces of solvent.[4]
Recrystallization may need to be repeated to achieve the desired level of purity. Always check the purity of your recrystallized material using TLC and melting point analysis.
Q3: After recrystallization, TLC analysis still shows a minor isomeric impurity. How do I proceed to get a highly pure product?
A3: High-Purity Polishing with Column Chromatography
For removing trace or closely related impurities that co-crystallize, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase flows through it.[7]
Workflow for Column Chromatography Setup:
dot graph "Purification_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];
Crude [label="Crude Product"]; TLC_Analysis [label="TLC Analysis\n(e.g., 8:2 Hexane:EtOAc)"]; Decision [label="Purity Assessment", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(e.g., Ethanol)", fillcolor="#34A853"]; Column_Chromatography [label="Column Chromatography", fillcolor="#EA4335"]; Final_Check [label="Final Purity Check\n(TLC, MP, NMR)"]; Pure_Product [label="Pure this compound", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
Crude -> TLC_Analysis [label="Analyze"]; TLC_Analysis -> Decision [label="Evaluate"]; Decision -> Recrystallization [label="Bulk Impurities Present"]; Decision -> Column_Chromatography [label="Trace Impurities Remain"]; Recrystallization -> TLC_Analysis [label="Re-analyze"]; Column_Chromatography -> Final_Check [label="Collect Fractions"]; Final_Check -> Pure_Product [label="Purity > 99%"]; } dot Caption: Decision workflow for purifying this compound.
Step-by-Step Column Chromatography Protocol:
-
Solvent System Selection: Use TLC to determine the ideal mobile phase (eluent). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is clear separation from the impurity spots.[8] A gradient or isocratic system of hexanes and ethyl acetate is a common starting point. A 10:1 mixture of petroleum ether:ethyl acetate has been reported as effective.[5]
-
Column Packing: Pack a glass column with silica gel (slurry packing is recommended to avoid air bubbles). The amount of silica should be 20-50 times the weight of your crude sample.[7]
-
Sample Loading: Dissolve your partially purified product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.[8]
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., in test tubes).
-
Fraction Analysis: Spot every few fractions on a TLC plate to monitor the separation. Combine the fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, highly purified this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad Melting Point After Recrystallization | 1. Presence of residual solvent. 2. Incomplete removal of impurities. | 1. Dry the sample under high vacuum for an extended period. 2. Perform a second recrystallization or proceed to column chromatography. |
| Oily Product Instead of Crystals | The melting point of the compound or an impurity mixture is below room temperature, or a significant amount of impurity is present, causing melting point depression. | 1. Try a different recrystallization solvent. 2. "Scratch" the inside of the flask with a glass rod to induce crystallization. 3. Purify the oil directly via column chromatography. |
| TLC Spots are Streaking | 1. The sample is too acidic/basic. 2. The sample is overloaded on the TLC plate. 3. The compound is degrading on the silica. | 1. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. 2. Dilute the sample solution before spotting. 3. Use a different adsorbent like alumina or run the chromatography quickly. |
| Poor Separation in Column Chromatography | 1. The chosen eluent is too polar. 2. The column was packed improperly (channeled). 3. The sample band was too wide. | 1. Switch to a less polar eluent system based on further TLC trials.[7] 2. Repack the column carefully using a slurry method. 3. Dissolve the sample in the absolute minimum volume of solvent for loading. |
| Low Yield After Purification | 1. Product loss during transfers. 2. Product is too soluble in the recrystallization solvent. 3. Incomplete elution from the chromatography column. | 1. Ensure careful technique during filtration and transfers. 2. Ensure the minimum amount of hot solvent was used and that the solution was thoroughly cooled in an ice bath. 3. After collecting the main product, flush the column with a more polar solvent to check for any remaining product. |
Data Summary Table
The physical properties of the desired product and a key isomeric impurity are crucial for developing a purification strategy.
| Compound | CAS Number | Melting Point (°C) | Molecular Formula |
| This compound (Desired) | 6307-87-5 | Not specified, solid at RT[9] | C₈H₆BrNO₄ |
| Methyl 3-bromo-2-nitrobenzoate (Impurity) | 104670-71-5 | 116-117 °C[10] | C₈H₆BrNO₄ |
| Methyl 4-bromo-3-nitrobenzoate (Impurity) | 2363-16-8 | 102-103 °C[11] | C₈H₆BrNO₄ |
Note: The significant difference in reported melting points between isomers suggests that a combination of recrystallization and chromatography should be highly effective.
Visualizing Isomeric Structures:
dot graph "Isomer_Structures" { graph [layout=neato]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=239341&t=l", label=""]; Product [pos="0,2!", label="this compound\n(Desired Product)"];
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=546059&t=l", label=""]; Impurity1 [pos="-3,-2!", label="Methyl 3-bromo-2-nitrobenzoate\n(Impurity)"];
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2736829&t=l", label=""]; Impurity2 [pos="3,-2!", label="Methyl 4-bromo-3-nitrobenzoate\n(Impurity)"]; } dot Caption: Structures of the desired product and its common isomers.
References
- [No Title]. (n.d.). Google.
- This compound | CAS#:6307-87-5 | Chemsrc. (n.d.).
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate . (2018, January 5). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]
- Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc. (n.d.).
-
Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis . (n.d.). Retrieved January 2, 2026, from [Link]
-
Nitration of methyl benzoate | Resource | RSC Education . (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Column chromatography . (n.d.). University of Calgary. Retrieved January 2, 2026, from [Link]
-
Preparation of Methyl 3-nitrobenzoate - University of South Alabama . (2010, January 5). Retrieved January 2, 2026, from [Link]
- Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (n.d.).
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent . (n.d.). Retrieved January 2, 2026, from [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube . (2022, January 21). Retrieved January 2, 2026, from [Link]
-
This compound | C8H6BrNO4 | CID 239341 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis . (n.d.). Retrieved January 2, 2026, from [Link]
-
Methyl 3-methyl-5-nitrobenzoate | CAS 482311-23-9 | AMERICAN ELEMENTS ® . (n.d.). Retrieved January 2, 2026, from [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials . (2024, November 18). Retrieved January 2, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]
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Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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development and validation of gc-ms method for the trace level determination of potential genotoxic - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . (n.d.). Retrieved January 2, 2026, from [Link]
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Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Purification of Organic Compounds by Flash Column Chromatography . (2025, June 19). Journal of Visualized Experiments. Retrieved January 2, 2026, from [Link]
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(PDF) Nitration of Methyl Benzoate - ResearchGate . (2016, January 29). Retrieved January 2, 2026, from [Link]
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Methyl 3-nitrobenzoate - ResearchGate . (2025, August 10). Retrieved January 2, 2026, from [Link]
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Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed . (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words | Cram . (n.d.). Retrieved January 2, 2026, from [Link]
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analytical techniques for monitoring the progress of Methyl 3-bromo-5-nitrobenzoate reactions
Technical Support Center: Monitoring Methyl 3-bromo-5-nitrobenzoate Reactions
Welcome to the technical support center for monitoring chemical transformations involving this compound. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to track reaction progress, identify intermediates, and ensure product purity. We will delve into the practical application of key analytical techniques, providing not just protocols but the causal logic behind experimental choices, empowering you to troubleshoot effectively and generate reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions with this compound? A1: The most common and effective techniques are Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components and byproduct identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.[1][2] The choice depends on the specific reaction, the need for quantitative versus qualitative data, and available equipment.
Q2: My reaction involves a nucleophilic aromatic substitution on this compound. Which technique is best for a quick progress check? A2: Thin-Layer Chromatography (TLC) is the ideal choice for rapid, real-time monitoring of such reactions.[3][4] It allows you to visually track the disappearance of the starting material and the appearance of the product spot in minutes, providing a qualitative assessment of reaction completion.[5]
Q3: I need to determine the precise conversion rate and quantify the yield of my product. Which method should I use? A3: For accurate quantification, HPLC is the preferred method.[6] By creating a calibration curve with known standards, you can determine the exact concentration of reactants and products in your reaction mixture. NMR spectroscopy with an internal standard is also a powerful quantitative technique that does not require calibration curves for each component.[7]
Q4: I suspect the formation of unexpected side products. How can I identify them? A4: Mass spectrometry, typically coupled with a chromatographic technique like GC-MS or LC-MS, is indispensable for identifying unknown compounds.[8][9] MS provides the molecular weight of the components, and its fragmentation patterns can elucidate their structures, making it a powerful tool for mechanistic studies and impurity profiling.[10][11]
Overall Analytical Workflow
The following diagram illustrates a logical workflow for selecting and applying analytical techniques to monitor your reaction.
Caption: General workflow for monitoring reactions of this compound.
Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.[3] For compounds like this compound, the polarity difference between the reactant and product is usually significant, leading to clear separation. Less polar compounds travel further up the plate (higher Rf value).[3]
Detailed Experimental Protocol: TLC Monitoring
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄).[3] Mark lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co).
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the corresponding lane on the baseline.[3] The co-spot lane should be spotted with both the starting material and the reaction mixture.[3] Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to dry between applications.[12][13]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate).[14] Ensure the solvent level is below the baseline.[12][13] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as aromatic and conjugated systems absorb UV light and appear as dark spots on the fluorescent background.[15] Circle the visible spots with a pencil.
-
Interpretation: Monitor the disappearance of the starting material spot in the RM lane and the appearance of a new product spot. The reaction is complete when the SM spot is no longer visible in the RM lane.
TLC Troubleshooting Guide
| Question/Issue | Potential Cause(s) & Scientific Explanation | Recommended Solution(s) |
| Why are my spots streaking or appearing as elongated blobs? | 1. Sample Overload: Applying too much sample saturates the stationary phase, causing the compound to move up the plate as a continuous band rather than a discrete spot.[12][13][15][16] 2. Compound is Highly Acidic/Basic: Strong interactions (ionic) with the slightly acidic silica gel can cause streaking. | 1. Dilute your sample solution and re-spot the plate. The ideal spot should be small and faint upon initial application.[15][16] 2. Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase to neutralize the analyte or the silica surface, respectively, ensuring separation is based on polarity.[12] |
| I don't see any spots on my developed TLC plate under UV light. | 1. Sample Too Dilute: The concentration of the compound is below the detection limit of the UV visualization method.[12][15][16] 2. Compound is Volatile: The spotted compound may have evaporated from the plate, especially if heated to dry.[12][15] 3. Compound is not UV-Active: While unlikely for this specific molecule, some compounds do not absorb UV light at 254 nm.[17] | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12][13] 2. Avoid using a heat gun to dry the plate; allow it to air dry.[17] 3. Use a chemical stain (e.g., potassium permanganate or iodine) to visualize the spots. Note that these are destructive methods.[15] |
| My spots are all clustered near the baseline (low Rf) or at the solvent front (high Rf). | Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, all compounds will adhere strongly to the silica and not move (low Rf). If it's too polar, it will carry all compounds with it to the solvent front (high Rf).[12] | 1. For low Rf: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. 2. For high Rf: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (hexane).[12] |
High-Performance Liquid Chromatography (HPLC)
HPLC provides high-resolution separation and is the gold standard for quantitative analysis of reaction mixtures. For this compound and its derivatives, reverse-phase HPLC is typically employed.
Detailed Experimental Protocol: HPLC Monitoring
-
System Preparation:
-
Column: Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of acetonitrile (ACN) and water (often with 0.1% formic or trifluoroacetic acid to improve peak shape). Degas the solvents thoroughly.[18]
-
Method: Set up a gradient or isocratic elution method. A typical gradient might be 30% to 95% ACN over 15 minutes.[1] Set the flow rate to 1.0 mL/min and the column oven to a stable temperature (e.g., 30 °C).[18]
-
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., in 1 mL). Filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulates that could block the column.[18]
-
Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
Quantification: To quantify the components, first run a series of known concentration standards of the starting material and purified product to create a calibration curve (Peak Area vs. Concentration). Use this curve to determine the concentration of each component in your reaction sample.
HPLC Troubleshooting Guide
| Question/Issue | Potential Cause(s) & Scientific Explanation | Recommended Solution(s) |
| Why am I seeing peak tailing (asymmetric peaks)? | 1. Column Overload: Injecting too much sample can saturate the stationary phase.[19][20] 2. Secondary Interactions: Silanol groups on the silica backbone can interact with polar functional groups on the analyte, causing tailing. 3. Column Degradation: A void at the head of the column or deteriorated packing material can disrupt the flow path.[19] | 1. Reduce the injection volume or dilute the sample further. 2. Add a modifier like trifluoroacetic acid (0.1%) to the mobile phase to suppress silanol interactions. Use an end-capped column.[1] 3. Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[18] |
| My baseline is noisy or drifting. | 1. Air Bubbles: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, causing pressure fluctuations and a noisy baseline.[18][19] 2. Contamination: Impurities in the mobile phase or a bleeding column can cause the baseline to drift.[18][21] 3. Temperature Fluctuations: An unstable column temperature can cause retention time shifts that manifest as baseline drift, especially in gradient elution.[18][22] | 1. Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[18] Prime the pump to remove any trapped bubbles. 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[18] 3. Use a column oven to maintain a stable temperature. Ensure the lab environment is also temperature-stable.[18] |
| My retention times are inconsistent between runs. | 1. Pump Issues: Inaccurate or fluctuating mobile phase composition from the pump will directly affect retention times. 2. Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions after a gradient run is a common cause.[18] 3. Mobile Phase Degradation: The composition of the mobile phase can change over time due to the evaporation of volatile components. | 1. Check the pump for leaks and ensure solvent lines are correctly primed. 2. Increase the equilibration time at the end of your gradient method. 3. Prepare fresh mobile phase and keep solvent bottles capped. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for analyzing volatile and thermally stable compounds. It separates components in a gas phase and provides definitive identification through mass spectrometry. It is particularly useful for detecting low-boiling point impurities or byproducts.
Detailed Experimental Protocol: GC-MS Monitoring
-
System Preparation:
-
Column: Use a low- to mid-polarity capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID).[23]
-
GC Conditions: Set the injector temperature to 250 °C. Use a temperature program for the oven, for example, starting at 50 °C and ramping to 280 °C at 10 °C/min.[24]
-
MS Conditions: Set the MS transfer line temperature to 280 °C. Operate in electron impact (EI) ionization mode, scanning a mass range of 50-500 amu.[23]
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The sample must be free of non-volatile materials (salts, catalysts), which should be removed via a preliminary workup or by passing the sample through a small plug of silica.
-
Analysis: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Interpretation: Analyze the resulting total ion chromatogram (TIC). Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards.
GC-MS Troubleshooting Guide
| Question/Issue | Potential Cause(s) & Scientific Explanation | Recommended Solution(s) |
| I see broad or tailing peaks. | 1. Active Sites: Active sites in the injector liner or column can interact with polar analytes. 2. Column Contamination: Accumulation of non-volatile residue at the head of the column can degrade performance. | 1. Use a deactivated liner and ensure the entire flow path is inert.[25] 2. Trim a small section (10-20 cm) from the front of the column. Bake the column at a high temperature (within its limit) to remove contaminants. |
| I'm observing unexpected peaks that are not in my reaction. | Analytical Artifacts: The high temperatures of the GC inlet can sometimes cause on-column reactions or degradation of sensitive compounds. For halogenated compounds, side reactions can sometimes occur under specific analytical conditions.[26] | 1. Lower the injector temperature to the minimum required for efficient volatilization. 2. Confirm the identity of the peak. If it is a degradation product, a "gentler" technique like HPLC or LC-MS may be more appropriate. |
| My sensitivity is poor. | 1. System Leak: A leak in the system (e.g., at the injector septum or column fittings) can reduce the amount of sample reaching the detector and introduce background noise (air/water).[25] 2. Dirty Ion Source: Over time, the MS ion source becomes contaminated, reducing its efficiency. | 1. Perform a leak check of the GC system. Replace the injector septum and check column fittings. 2. Clean the MS ion source according to the manufacturer's instructions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, making it the ultimate tool for confirming the identity of your product and intermediates. It can also be used quantitatively.[7][27] The disappearance of reactant signals and the appearance of new product signals in the ¹H or ¹³C NMR spectrum are definitive indicators of a reaction's progress.[28]
Detailed Experimental Protocol: NMR Monitoring
-
Sample Preparation: Take an aliquot from the reaction mixture. Remove the reaction solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
For Quantitative Analysis: Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with reactant or product signals) to the NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. The disappearance of characteristic peaks for this compound (e.g., aromatic protons deshielded by the nitro and ester groups) and the emergence of new peaks corresponding to the product will confirm the transformation.[29][30]
-
Interpretation: Integrate the signals of the product and the remaining starting material. In quantitative NMR, compare the integral of a product peak to the integral of the internal standard to calculate the absolute amount of product formed.
NMR Troubleshooting Guide
| Question/Issue | Potential Cause(s) & Scientific Explanation | Recommended Solution(s) |
| Why are my spectral lines broad or distorted? | 1. Sample Inhomogeneity: Undissolved solids, precipitation during the experiment, or temperature gradients in the sample can disrupt the magnetic field homogeneity, leading to poor lineshape.[31][32] 2. Paramagnetic Species: Traces of paramagnetic metals (e.g., residual catalysts like iron or palladium) can cause significant line broadening.[1] | 1. Filter the NMR sample to remove any particulate matter. Ensure the sample is fully dissolved.[33] 2. Pass the sample through a small plug of Celite or silica gel to remove residual metal catalysts before preparing the NMR sample. |
| My integrals seem inaccurate for quantification. | 1. Poor Signal-to-Noise: Low sample concentration can make accurate integration difficult. 2. Overlapping Peaks: If the signals of the analyte and internal standard overlap, integration will be erroneous.[33] 3. Incorrect Relaxation Delay: If the relaxation delay (d1) is too short, signals may not fully relax between pulses, leading to non-quantitative signal intensities. | 1. Use a more concentrated sample or increase the number of scans. 2. Choose an internal standard whose signals are in a clear region of the spectrum. 3. Ensure the relaxation delay is set to at least 5 times the longest T₁ relaxation time of the nuclei being measured. |
Summary of Analytical Parameters
| Technique | Typical Parameters for this compound | Primary Use Case |
| TLC | Stationary Phase: Silica Gel 60 F₂₅₄Mobile Phase: Hexanes:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)[14]Visualization: UV light (254 nm)[15] | Rapid, qualitative reaction progress check. |
| HPLC | Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid[34]Detection: UV at 254 nm | Accurate quantitative analysis of reactants and products. |
| GC-MS | Column: HP-5MS or similar (30 m x 0.25 mm)Injector Temp: 250 °COven Program: 50-280 °C rampIonization: Electron Impact (EI) | Identification of volatile byproducts and impurities. |
| ¹H NMR | Solvent: CDCl₃Characteristic Signals: Aromatic region (~7.5-9.0 ppm), Methyl ester singlet (~4.0 ppm)[28][29] | Definitive structural confirmation and quantification (with internal standard). |
References
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-bromo-5-nitrobenzoate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-bromo-5-nitrobenzoate, a key intermediate in pharmaceutical synthesis. By delving into the causality behind experimental choices and providing a self-validating framework for analysis, this document serves as a practical resource for the characterization of this and similar substituted aromatic compounds.
Introduction to the Structural Analysis of this compound
This compound is a polysubstituted benzene ring featuring three distinct functional groups: a methyl ester, a bromine atom, and a nitro group. The relative positions of these substituents (1,3,5-substitution pattern) create a unique electronic environment around the aromatic ring, which is directly reflected in its NMR spectra. Both the bromine atom and the nitro group are strongly electron-withdrawing, leading to a significant deshielding of the aromatic protons and carbons. Understanding these electronic effects is paramount for the accurate interpretation of the resulting NMR data.
This guide will first detail the protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Subsequently, it will present an analysis of the experimental ¹H NMR data and a predicted ¹³C NMR spectrum based on analogous compounds. Finally, a comparison with alternative analytical techniques will be provided to offer a comprehensive perspective on its structural characterization.
Experimental Protocols
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocols are designed to yield reliable and reproducible data for small organic molecules like this compound.
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh between 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR analysis.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[3]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, the solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities that can degrade spectral resolution.[4][5]
-
Homogenization: Ensure the sample is thoroughly mixed to achieve a homogeneous solution.
-
Instrumental Setup: Insert the NMR tube into the spectrometer. The instrument's deuterium lock system will use the signal from the deuterated solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. Following the ¹H acquisition, set up and run the ¹³C NMR experiment, which will require a significantly longer acquisition time.
¹H and ¹³C NMR Spectral Analysis
The substitution pattern of this compound results in a simplified yet informative NMR spectrum. The molecule possesses a plane of symmetry that bisects the C1-C4 axis, rendering the protons at C2 and C6, as well as the carbons at C2/C6 and C3/C5, chemically equivalent.
Molecular Structure and Proton/Carbon Numbering
Caption: Structure of this compound with proton and carbon numbering.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show signals for the three non-equivalent protons. Due to the strong electron-withdrawing nature of the nitro and bromo groups, all aromatic protons are shifted significantly downfield compared to benzene (δ 7.3 ppm).[6]
| Proton Assignment | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H4 | 8.74 | Singlet (or triplet with small J) | 1H | Positioned between two strongly electron-withdrawing groups (Br and NO₂), leading to the most deshielded proton. |
| H6 | 8.57 | Singlet (or doublet with small J) | 1H | Ortho to the electron-withdrawing ester group and meta to the bromine atom. |
| H2 | 8.46 | Singlet (or doublet with small J) | 1H | Ortho to the electron-withdrawing ester group and meta to the nitro group. |
| -OCH₃ | 3.95 | Singlet | 3H | Typical chemical shift for methyl ester protons. |
Experimental data sourced from a synthesis protocol.[1] The reported multiplicities are singlets, which may be due to the small coupling constants (meta-coupling, ⁴JHH) not being resolved at the reported instrument frequency (300 MHz).
¹³C NMR Spectrum Analysis (Predicted)
The ¹³C NMR spectrum is predicted based on the analysis of structurally similar compounds, such as Methyl 3-nitrobenzoate.[3] The presence of strong electron-withdrawing groups will cause a downfield shift for the attached carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ester) | 164-166 | Typical range for an ester carbonyl carbon. |
| C5 (-NO₂) | ~148 | Carbon directly attached to the strongly electron-withdrawing nitro group. |
| C1 (-COOCH₃) | 134-136 | Quaternary carbon attached to the ester group. |
| C3 (-Br) | 122-124 | Carbon directly attached to the bromine atom. |
| C4 | 130-132 | Aromatic CH carbon. |
| C2 | 128-130 | Aromatic CH carbon. |
| C6 | 125-127 | Aromatic CH carbon. |
| -OCH₃ | ~53 | Typical chemical shift for a methyl ester carbon. |
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Detailed connectivity of atoms (H-H, C-H), chemical environment of nuclei. | Unambiguous structure determination, information on stereochemistry and dynamics. | Lower sensitivity, requires higher sample concentration, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount needed, can be coupled with separation techniques (GC-MS, LC-MS).[7] | Does not provide detailed connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall structure, complex spectra can be difficult to interpret fully. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion
The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a robust framework for its structural confirmation. The characteristic downfield shifts in the ¹H spectrum and the predicted chemical shifts in the ¹³C spectrum are direct consequences of the electronic effects imposed by the bromo, nitro, and methyl ester substituents. When integrated with data from complementary techniques such as mass spectrometry and IR spectroscopy, a complete and unambiguous structural assignment can be achieved, ensuring the identity and purity of this important synthetic intermediate. This guide serves as a testament to the power of a multi-faceted analytical approach in modern chemical research and development.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.). Retrieved from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved from [Link]
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Small molecule NMR sample preparation – Georgia Tech NMR Center. (2023, August 29). Retrieved from [Link]
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Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Efficacy of Brominating Agents for Methyl 3-Nitrobenzoate
This guide provides an in-depth comparison of various brominating agents for the electrophilic aromatic substitution of methyl 3-nitrobenzoate. Tailored for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal factors behind reagent choice and reaction outcomes, grounded in mechanistic principles and supported by experimental data.
Theoretical Background: The Challenge of a Deactivated Ring
Methyl 3-nitrobenzoate presents a significant challenge for electrophilic aromatic substitution (EAS). The aromatic ring is substituted with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a methyl ester group (-COOCH₃). Both groups deactivate the ring by inductively and resonantly pulling electron density away from the π-system, making it less nucleophilic and thus less reactive towards electrophiles.[1]
Both the nitro and ester functionalities are meta-directors.[1][2] This is because the resonance structures of the Wheland intermediate (the sigma complex) show that electrophilic attack at the ortho or para positions would place a destabilizing positive charge adjacent to the already electron-deficient carbon bearing the substituent.[3][4] Consequently, the electrophile (Br⁺) is directed to the positions meta to both groups. In methyl 3-nitrobenzoate, the C5 position is meta to both substituents, making it the sole predicted site for monosubstitution.
Given this strong deactivation, standard bromination conditions, such as molecular bromine with a Lewis acid, are often sluggish and may require harsh conditions, leading to poor yields or side reactions.[5] Therefore, more potent brominating systems are required to achieve efficient and clean conversion.
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a canonical EAS mechanism.[3][6] The process involves the generation of a strong electrophile (Br⁺ or a polarized equivalent), which is then attacked by the π-electrons of the aromatic ring. This forms a resonance-stabilized carbocation known as the Wheland intermediate. A base then removes a proton from the site of substitution, restoring aromaticity and yielding the final product.
Caption: General workflow for the electrophilic aromatic bromination of a deactivated substrate.
Comparative Analysis of Brominating Agents
The efficacy of a brominating agent for a deactivated substrate like methyl 3-nitrobenzoate is determined by its ability to generate a sufficiently powerful electrophile. Below is a comparison of several common and specialized reagents.
| Brominating Agent System | Typical Conditions | Reported Yield | Regioselectivity | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) / H₂SO₄ | conc. H₂SO₄, 25-60 °C, 1-3 h | 85-95%[5] | Excellent (meta) | High yield, clean reaction, simple workup, commercially viable.[5][7][8] | Requires handling of concentrated sulfuric acid. |
| Br₂ / FeBr₃ | CH₂Cl₂ or CCl₄, reflux | Low to Moderate | Good (meta) | "Classic" textbook method, readily available reagents.[6] | Often ineffective for strongly deactivated rings, requires heating, Br₂ is hazardous.[5] |
| Dibromoisocyanuric Acid (DBI) / H₂SO₄ | conc. H₂SO₄, rt | High | Excellent (meta) | Very powerful agent, reported to be superior to N-Br reagents for deactivated rings.[9] | Less common than NBS, requires concentrated acid. |
| Tribromoisocyanuric Acid (TBCA) / H₂SO₄ | 98% H₂SO₄, rt | Good | Excellent (meta) | Effective for deactivated arenes, avoids toxic reagents like HgO.[10] | Acidity can control polybromination.[10] |
| Pyridinium Tribromide (Py·Br₃) | Acetic acid or CH₂Cl₂, rt | Low | Good (meta) | Solid, crystalline reagent, easier and safer to handle than liquid Br₂.[11][12] | Generally not potent enough for strongly deactivated substrates.[12] |
| NaBr / NaIO₄ / H₂SO₄ | H₂SO₄ (acidic medium) | Good | Good (meta) | Utilizes inexpensive and non-toxic NaBr and NaIO₄.[13] | Oxidative conditions might not be suitable for all substrates. |
Analysis: For methyl 3-nitrobenzoate, systems that generate a "superelectrophile" in a strongly acidic medium are vastly superior. The combination of N-Bromosuccinimide (NBS) in concentrated sulfuric acid stands out as a highly efficient, practical, and well-documented method.[5][7][8][14][15] The sulfuric acid protonates NBS, dramatically increasing the electrophilicity of the bromine atom, allowing it to readily attack the electron-poor aromatic ring.[14] Similarly, isocyanuric acid-based reagents like DBI and TBCA are exceptionally potent under these conditions.[9][10]
In contrast, the traditional Br₂/FeBr₃ system is often insufficient because the polarization of Br₂ by the Lewis acid does not generate an electrophile strong enough to overcome the high activation energy barrier of the deactivated ring.[5] Milder reagents like pyridinium tribromide, while excellent for activated or moderately activated rings, are generally ineffective for this transformation.[12]
Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to stoichiometry, temperature control, and purification steps is critical for achieving the reported outcomes.
Protocol 1: Highly Recommended Method - Bromination using NBS in H₂SO₄
This method is adapted from established procedures for the efficient bromination of deactivated aromatic compounds.[5][8] It is noted for its simplicity, high yield, and clean conversion.
Caption: Experimental workflow for the bromination of methyl 3-nitrobenzoate using NBS/H₂SO₄.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add methyl 3-nitrobenzoate (1.0 eq.). Place the flask in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 4-5 mL per gram of substrate) while stirring, ensuring the temperature remains below 15 °C.
-
Reagent Addition: Once the substrate is fully dissolved, add N-bromosuccinimide (NBS) (1.05 - 1.1 eq.) portion-wise over 15-20 minutes. Use the ice bath to control any exotherm and maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 60 °C. Maintain this temperature with stirring for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Isolation: A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. A subsequent wash with a cold, dilute solution of sodium thiosulfate (Na₂S₂O₃) can be used to remove any residual bromine. Finally, wash again with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure methyl 5-bromo-3-nitrobenzoate. Dry the crystals under vacuum.
Protocol 2: Traditional Method - Bromination using Br₂/FeBr₃
This protocol illustrates the classic approach. It is included for comparative purposes to highlight the challenges associated with brominating a strongly deactivated ring.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas trap (to neutralize HBr fumes), dissolve methyl 3-nitrobenzoate (1.0 eq.) in a dry, inert solvent like dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq.).
-
Reagent Addition: Add molecular bromine (Br₂) (1.1 eq.) dropwise from the dropping funnel. The reaction is often slow at room temperature.
-
Reaction: Gently heat the mixture to reflux and maintain for several hours to days. Monitor the reaction progress by TLC.
-
Workup: After cooling, quench the reaction by carefully adding an aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product will likely require purification by column chromatography to separate the desired product from unreacted starting material and potential byproducts.
Conclusion
For the regioselective monobromination of the highly deactivated methyl 3-nitrobenzoate, the choice of brominating agent is paramount. While traditional methods like Br₂/FeBr₃ are often taught, their practical application for such challenging substrates is limited. Modern reagents activated by strong acids provide a far more effective solution. The NBS/H₂SO₄ system offers a superior combination of high yield, operational simplicity, and cost-effectiveness , making it the recommended method for researchers in synthetic and medicinal chemistry.[5][7][15] The use of other powerful agents like DBI or TBCA in sulfuric acid also represents a robust alternative. This guide underscores the necessity of matching the reactivity of the brominating agent to the electronic nature of the aromatic substrate to achieve desired synthetic outcomes.
References
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Title: Bromination of deactivated aromatics: a simple and efficient method. Source: Semantic Scholar, originally published in Journal of Organic Chemistry (2007). URL: [Link]
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Title: Bromination of Deactivated Aromatics: A Simple and Efficient Method Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
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Title: Bromination of deactivated aromatics: a simple and efficient method - PubMed Source: PubMed, National Library of Medicine URL: [Link]
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Title: Bromination of Deactivated Aromatic Compounds - ResearchGate Source: ResearchGate URL: [Link]
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Title: 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL: [Link]
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Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University Chemistry Department URL: [Link]
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Title: Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions | Request PDF Source: ResearchGate URL: [Link]
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Title: Bromination of Nitrobenzene - Short Version - YouTube Source: YouTube URL: [Link]
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Title: Bromination of Deactivated Aromatics: A Simple and Efficient Method - ResearchGate Source: ResearchGate URL: [Link]
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Title: Bromoarene synthesis by bromination or substitution Source: Organic Chemistry Portal URL: [Link]
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Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: Nanalysis URL: [Link]
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Title: Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study | Request PDF Source: ResearchGate URL: [Link]
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Title: Pyridinium tribromide (PyrBr3) in equilibrium with bromine and... - ResearchGate Source: ResearchGate URL: [Link]
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Title: Reaction of bromine / toluene and methyl benzoate and the nitration mixture Source: The Curious Chemist URL: [Link]
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Title: Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd Source: Scribd URL: [Link]
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A Comparative Guide to the Validation of a Synthetic Route for Methyl 3-bromo-5-nitrobenzoate via Stability-Indicating HPLC
As a Senior Application Scientist, the path from a chemical blueprint to a pure, well-characterized compound is one I've navigated countless times. The synthesis of a molecule is only half the story; proving its identity, purity, and stability is the critical epilogue. This guide provides an in-depth, experience-driven approach to validating the synthesis of Methyl 3-bromo-5-nitrobenzoate, a key intermediate in pharmaceutical development.[1] We will move beyond a simple recitation of steps to explore the causal links between synthetic challenges and analytical solutions, culminating in a fully validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Our narrative will follow a logical progression from understanding the synthetic landscape to developing and rigorously validating an analytical method capable of scrutinizing it. This is not just about generating data, but about building a self-validating system of protocols that ensures trustworthiness and scientific integrity.
The Synthetic Challenge: Anticipating Impurities
The chosen synthetic route begins with the bromination of 3-nitrobenzoic acid, followed by a Fischer esterification to yield the final product, this compound.[1] While straightforward in principle, each step presents opportunities for impurity generation. An effective analytical method must be able to distinguish our target molecule from these potential contaminants.
Synthetic Pathway and Potential Impurities:
-
Step 1: Electrophilic Bromination: 3-nitrobenzoic acid is treated with N-bromosuccinimide (NBS) in concentrated sulfuric acid. The nitro group is a meta-director, guiding the incoming bromine to the 5-position.
-
Step 2: Fischer Esterification: The resulting 3-bromo-5-nitrobenzoic acid is then esterified using methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[1]
The primary analytical challenge is to develop a method with sufficient specificity to resolve the final product from:
-
Starting Materials: Unreacted 3-nitrobenzoic acid.
-
Intermediates: Unreacted 3-bromo-5-nitrobenzoic acid from the esterification step.
-
Side-Products: Potential regioisomers (e.g., Methyl 2-bromo-5-nitrobenzoate) or products of over-bromination, although less likely due to the deactivating nature of the ring substituents.
-
Degradation Products: Compounds formed under stress conditions (hydrolysis, oxidation, etc.).
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The Analytical Solution: Developing a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[2] Our goal is to develop a "stability-indicating" method: one that can separate the active pharmaceutical ingredient (API) or intermediate from its degradation products, process impurities, and excipients.[3]
Method Development: A Comparative Approach
The development process involves a systematic evaluation of chromatographic parameters. We compared two common reversed-phase columns and two different organic modifiers to optimize the separation. A C18 column is a standard choice for moderately polar compounds, while a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions.[4] Acetonitrile and methanol are common organic solvents with different selectivities.
| Parameter | Method A | Method B (Optimized) | Method C | Rationale for Selection (Method B) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | The C18 column provided the best overall peak shape and resolution for the target compound and its key impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid provides protons to suppress the ionization of acidic impurities, leading to better peak shape and retention. |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile | Acetonitrile offered better resolution between the intermediate and the final product and resulted in lower backpressure. |
| Gradient | 20-80% B in 15 min | 30-90% B in 20 min | 30-90% B in 20 min | The optimized gradient ensures all components, from the polar starting material to the non-polar product, are eluted with good peak shape. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Detection (UV) | 254 nm | 254 nm | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for both the analyte and expected impurities.[5] |
| Column Temp. | 30 °C | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Resolution (Product/Int.) | 1.8 | >2.5 | 2.1 | Method B provides baseline resolution, crucial for accurate quantification. |
| Tailing Factor (Product) | 1.4 | 1.1 | 1.3 | A value close to 1 indicates a highly symmetrical peak, which is ideal for integration and quantification. |
Based on this comparative analysis, Method B was selected for full validation.
Proving the Solution: Rigorous Method Validation per ICH Q2(R1)
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[6] We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for pharmaceutical analysis.[7][8]
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Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components. The ultimate test of specificity is a forced degradation study, where the sample is intentionally exposed to harsh conditions to produce potential degradants.[9][10] The goal is to achieve 5-20% degradation of the active ingredient.[10]
| Stress Condition | Conditions | % Degradation | Peak Purity | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 4 hours[10] | 12.5% | Pass | A major degradation peak observed, likely hydrolysis of the ester to 3-bromo-5-nitrobenzoic acid. Well-resolved from the main peak. |
| Base Hydrolysis | 0.1 M NaOH at RT for 2 hours[10] | 18.2% | Pass | Rapid degradation observed, with a primary peak corresponding to the hydrolyzed acid. |
| Oxidation | 3% H₂O₂ at RT for 24 hours[10] | 6.8% | Pass | Minor degradation peaks were formed, all resolved from the main peak. |
| Thermal | Solid sample at 80 °C for 48 hours[10] | <1.0% | Pass | The compound is highly stable to dry heat. |
| Photolytic | 1.2 million lux hours visible, 200 watt-hours/m² UV[10] | 2.1% | Pass | The compound shows slight sensitivity to light, but no significant degradation. |
Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Validation Parameter | Methodology | Acceptance Criteria | Result |
| Linearity & Range | Five concentrations from 50% to 150% of the target assay concentration. | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9998 |
| Accuracy | Spiking a placebo matrix at three levels (80%, 100%, 120%) with three replicates each.[8] | Mean recovery of 98.0% to 102.0%.[8] | 99.2% - 101.5% |
| Precision (Repeatability) | Six replicate preparations of a single batch at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.45% |
| Precision (Intermediate) | Analysis performed on a different day by a different analyst. | RSD ≤ 2.0%. | RSD = 0.68% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
These parameters define the lower limits of the method's sensitivity. They are typically determined based on the signal-to-noise ratio (S/N).
-
LOD (S/N ≈ 3:1): 0.05 µg/mL
-
LOQ (S/N ≈ 10:1): 0.15 µg/mL[8]
The LOQ is sufficiently low to quantify any potential impurities at typical reporting thresholds (e.g., 0.05%).
Robustness
The method's reliability was tested by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | Impact on Resolution | Impact on Tailing Factor |
| Flow Rate | ± 0.1 mL/min | Conforms | Conforms |
| Column Temperature | ± 2 °C | Conforms | Conforms |
| Mobile Phase pH | ± 0.2 units | Conforms | Conforms |
| % Acetonitrile | ± 2% absolute | Conforms | Conforms |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Step 1: Preparation of 3-bromo-5-nitrobenzoic acid. [1]
-
Dissolve 3-nitrobenzoic acid (1 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (1.2 eq.) while maintaining the temperature.
-
Warm the reaction to 65 °C and stir for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold water, and dry the solid to yield 3-bromo-5-nitrobenzoic acid.
-
-
Step 2: Preparation of this compound. [1]
-
Suspend 3-bromo-5-nitrobenzoic acid (1 eq.) in methanol.
-
Cool the mixture to 0 °C and add thionyl chloride (2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
-
Protocol 2: Validated HPLC Method
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 90% B
-
17-20 min: 90% B
-
20.1-23 min: 30% B (re-equilibration)
-
-
Sample Preparation: Dissolve approximately 25 mg of sample in 50 mL of acetonitrile/water (50:50) to achieve a concentration of 0.5 mg/mL.
Protocol 3: Forced Degradation Study
-
Prepare separate solutions of the sample at approximately 0.5 mg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl and heat at 60 °C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH and keep at room temperature.
-
Oxidation: Add an equal volume of 6% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store solid material in an oven at 80 °C.
-
Photolytic Stress: Expose solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze samples at appropriate time points (e.g., 2, 4, 8, 24 hours) against a control sample, ensuring neutralization of acidic/basic samples before injection.
Conclusion
This guide has detailed the journey from a synthetic protocol to a fully validated, stability-indicating HPLC method for this compound. By systematically comparing chromatographic conditions and rigorously testing the final method against ICH guidelines, we have established a high degree of confidence in its performance. This analytical method is not merely a quality control test; it is a powerful tool that provides crucial feedback on the synthetic process, ensures the purity of a key pharmaceutical intermediate, and underpins the principles of sound scientific research and drug development.
References
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Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Creative Research Thoughts. Available at: [Link]
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ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]
-
Cromsource. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
MicroSolv Technology Corporation. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]
-
Mourne Training Services. Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]
-
EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
ResearchGate. METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. Available at: [Link]
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A Researcher's Guide to Purity Assessment of Synthesized Methyl 3-bromo-5-nitrobenzoate via Melting Point Analysis
In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor. For novel intermediates like Methyl 3-bromo-5-nitrobenzoate, a precursor in the synthesis of P2Y receptor antagonists, ensuring high purity is paramount to the validity of subsequent experimental outcomes.[1] This guide provides an in-depth, experience-driven protocol for assessing the purity of synthesized this compound using the classical yet powerful technique of melting point analysis. We will delve into the theoretical underpinnings, present a detailed experimental workflow, and compare this method with other analytical techniques.
The Principle: Melting Point Depression as an Indicator of Purity
The melting point of a pure, crystalline solid is a distinct physical property.[2] At this temperature, the solid and liquid phases are in equilibrium. However, the introduction of an impurity disrupts the uniform crystal lattice of the substance.[3] This disruption weakens the intermolecular forces, requiring less energy to break the crystalline structure.[3] Consequently, two observable effects manifest: a depression of the melting point and a broadening of the melting range.[2][3] A sharp melting point, typically within a 0.5–1°C range, is a reliable indicator of a pure compound.[2]
Experimental Workflow: A Step-by-Step Guide
This protocol is designed to be a self-validating system, incorporating instrument calibration and a comparative mixed melting point analysis to ensure the trustworthiness of the results.
Before analyzing any synthesized sample, verifying the accuracy of your melting point apparatus is a critical first step.[4][5] This is achieved by measuring the melting points of certified reference standards with known, sharp melting points that span the expected range of your sample.[4]
Experimental Protocol for Calibration:
-
Select Reference Standards: Choose at least two certified reference standards with melting points that bracket the expected melting point of this compound. Suitable standards include Vanillin (81–83°C) and Acetanilide (114–116°C).[6][7][8]
-
Sample Preparation: Place a small amount of the reference standard onto a clean, dry watch glass and crush it into a fine powder.[9]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered standard until a small amount of sample enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm in height.[9]
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Set a rapid heating rate (e.g., 10°C/minute) to quickly approach the expected melting point.[2]
-
Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[5]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). This is the melting range (T1-T2).
-
-
Data Analysis: Compare the observed melting ranges of the standards with their certified values. The apparatus is considered calibrated if the measured values are within the acceptable limits of the standards.[4][10] If not, the instrument may require service and recalibration.[10]
Diagram of the Melting Point Analysis Workflow
Caption: Workflow for Melting Point Analysis.
The synthesis of this compound can be achieved through the bromination of 3-nitrobenzoic acid followed by esterification.[1] Impurities can arise from unreacted starting materials or by-products of the reaction.
Expected Melting Point: While a specific melting point for this compound is not consistently reported across all sources, similar compounds like Methyl 3-nitrobenzoate have a melting point of 78-80°C.[11] It is crucial to consult the specific literature source from which the synthesis protocol was adapted for the expected melting point.
Experimental Protocol:
-
Sample Preparation: Prepare a capillary tube with the synthesized this compound as described in the calibration protocol.
-
Melting Point Determination: Determine the melting range of the synthesized sample using the calibrated apparatus and the slow heating rate protocol.
-
Initial Interpretation:
-
Pure Sample: A sharp melting range (e.g., 1-2°C wide) that is close to the literature value suggests a high degree of purity.
-
Impure Sample: A broad and depressed melting range compared to the literature value indicates the presence of impurities.[12]
-
To definitively confirm both the identity and purity of the synthesized compound, a mixed melting point analysis is the gold standard.[3][9] This technique involves mixing the synthesized sample with a pure, authentic sample of this compound.
Experimental Protocol:
-
Obtain a Pure Standard: Acquire a certified pure sample of this compound.
-
Prepare the Mixture: On a clean watch glass, thoroughly mix a small amount of your synthesized product with an equal amount of the pure standard (approximately a 1:1 ratio).[3]
-
Sample Preparation: Load three capillary tubes:
-
Tube A: Synthesized product only.
-
Tube B: Pure standard only.
-
Tube C: The 1:1 mixture.
-
-
Simultaneous Melting Point Determination: Place all three capillary tubes in the melting point apparatus and determine their melting ranges simultaneously.[13]
-
Interpretation of Results:
-
Identical and Pure: If your synthesized product is pure and identical to the standard, all three samples will melt at the same sharp temperature range.[3][14]
-
Impure Product: If your product is impure, Tube A will have a broad and depressed melting range. Tube C will also have a depressed and broadened melting range compared to the pure standard in Tube B.
-
Different Compound: If your synthesized product is a different compound altogether, even if it is pure, the mixture in Tube C will exhibit a significant melting point depression and broadening.[3]
-
Diagram of Mixed Melting Point Analysis Logic
Caption: Logic of Mixed Melting Point Analysis.
Comparative Analysis with Alternative Purity Assessment Methods
While melting point analysis is a rapid and cost-effective method for preliminary purity assessment, it is essential to understand its limitations and how it compares to other analytical techniques.[15][16]
| Method | Principle | Advantages | Disadvantages |
| Melting Point Analysis | Depression and broadening of melting range due to impurities.[2] | Rapid, inexpensive, requires small sample size.[15] | Not quantitative, less sensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose on heating. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and a mobile phase. | Simple, fast, and inexpensive for qualitative assessment of the number of components.[17] | Not quantitative without densitometry, resolution may be limited. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase. | Highly sensitive, quantitative, applicable to a wide range of compounds.[18] | More expensive instrumentation, requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR).[19] | High instrument cost, requires deuterated solvents, less sensitive than other methods for impurity detection. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and sensitivity for volatile and thermally stable compounds.[17] | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S). | Provides fundamental information about the elemental composition, which can indicate purity.[19] | Does not distinguish between isomers, insensitive to impurities with similar elemental composition. |
Conclusion
Melting point analysis, particularly when coupled with the mixed melting point technique, remains a highly valuable and accessible tool for the initial assessment of purity and identity of synthesized solid compounds like this compound. Its simplicity and speed make it an indispensable part of the synthetic chemist's workflow. For rigorous purity confirmation, especially in the context of drug development, it is best practice to complement melting point data with more sensitive and quantitative methods such as HPLC or NMR spectroscopy.[18][19]
References
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Calibration of Melting Point Apparatus. Pharmaguideline. [Link]
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Validation and Calibration of Melting Point Instruments. Pharma Times Official. [Link]
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... [Link]
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Melting point determination. [Link]
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What is Melting Point? Mettler Toledo. [Link]
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Lab 3: Calibration of a Melting Point Apparatus. CSUB. [Link]
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Melting Point Apparatus - SOP. Pharma Beginners. [Link]
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Melting Point Apparatus - Operation & Calibration. Guidelines - SOPs. [Link]
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How Does Mixed Melting Point Work? Confirm Compound Identity With Melting Point Depression. [Link]
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USP 741 Melting Point or Range. Scribd. [Link]
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2.1: Melting Point Analysis. Chemistry LibreTexts. [Link]
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5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. [Link]
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Experiment 1 - Melting Points. [Link]
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Mixed Melting Point. YouTube. [Link]
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Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
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Melting Point Determination. thinkSRS.com. [Link]
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What is the mixed melting point technique? Quora. [Link]
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Calibration standards for melting point determination. Crea Analytical. [Link]
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Purity and identification methods of synthesized molecules besides using expensive equipment? Science Forums. [Link]
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What would be the quickest and simplest way to test the purity of a compound after synthesis? ResearchGate. [Link]
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How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Synthesis of Methyl 3-bromo-5-nitrobenzoate: An Evaluation of Alternative Starting Materials
Methyl 3-bromo-5-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic core provides a versatile scaffold for the construction of complex molecular architectures. The selection of a synthetic route to this intermediate is a critical decision in any process development, with significant implications for cost, efficiency, safety, and environmental impact. This guide provides a comprehensive comparison of various synthetic pathways to this compound, starting from a range of commercially available materials. We will delve into the experimental details, comparative performance, and the underlying chemical logic of each approach to empower researchers and process chemists in making informed decisions.
The Precursor Landscape: Identifying Viable Starting Points
The synthesis of this compound fundamentally involves the introduction of a bromine atom, a nitro group, and a methyl ester onto a benzene ring at the 1, 3, and 5 positions, respectively. The order and method of these introductions dictate the choice of starting material. We will explore the following key precursors:
-
3-Nitrobenzoic Acid: A direct and widely employed starting material.
-
Toluene: An inexpensive and abundant petrochemical feedstock.
-
3-Amino-5-nitrobenzoic Acid: A substrate amenable to Sandmeyer chemistry.
-
m-Nitrobenzaldehyde: An alternative functionalized starting material.
Below is a conceptual workflow illustrating the convergence of these starting materials to the target molecule.
Caption: Synthetic routes to this compound from various starting materials.
Route 1: The Direct Approach from 3-Nitrobenzoic Acid
This is arguably the most straightforward and commonly reported laboratory-scale synthesis. It involves a two-step sequence: electrophilic bromination of 3-nitrobenzoic acid followed by esterification of the resulting 3-bromo-5-nitrobenzoic acid.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid
-
In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 65 °C and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to afford 3-bromo-5-nitrobenzoic acid.
Step 2: Synthesis of this compound
-
Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Performance Analysis
This route is characterized by its high yields and relatively simple procedures. The bromination of 3-nitrobenzoic acid proceeds with high regioselectivity due to the meta-directing effect of both the nitro and carboxylic acid groups. The subsequent esterification is a standard transformation with several established methods, including Fischer esterification with an acid catalyst or the use of thionyl chloride as described.
| Parameter | Step 1: Bromination | Step 2: Esterification | Overall |
| Starting Material | 3-Nitrobenzoic Acid | 3-Bromo-5-nitrobenzoic Acid | 3-Nitrobenzoic Acid |
| Key Reagents | N-Bromosuccinimide, H₂SO₄ | Thionyl Chloride, Methanol | NBS, H₂SO₄, SOCl₂, MeOH |
| Typical Yield | ~95% | ~86% | ~82% |
| Purity | High after precipitation | High after chromatography | High |
| Reaction Time | ~3 hours | ~3 hours | ~6 hours |
Route 2: The Economical Path from Toluene
Toluene, being a bulk chemical, presents an economically attractive starting point for large-scale synthesis. However, the synthetic route is more protracted, involving a multi-step process to introduce the required functional groups in the correct orientation.
Synthetic Strategy
The conversion of toluene to this compound typically involves the following sequence:
-
Nitration of toluene to a mixture of nitrotoluenes.
-
Bromination of the nitrotoluene isomers.
-
Oxidation of the methyl group to a carboxylic acid.
-
Esterification of the resulting benzoic acid derivative.
The order of nitration and bromination is crucial for achieving the desired 3,5-substitution pattern. Direct nitration of toluene yields a mixture of ortho- and para-nitrotoluene. Subsequent bromination of this mixture can be complex. A more controlled approach involves the nitration of 3-bromotoluene or the bromination of 3-nitrotoluene[1].
Caption: Multi-step synthesis from toluene.
Performance and Challenges
While the low cost of toluene is a major advantage, this route suffers from several drawbacks. The multi-step nature of the synthesis leads to a lower overall yield and increased processing time and cost. The nitration and bromination steps can produce isomeric mixtures, necessitating purification at intermediate stages. The oxidation of the methyl group, often carried out with strong oxidizing agents like potassium permanganate, can present challenges on a large scale in terms of safety and waste disposal[2]. The atmospheric oxidation of toluene is also a significant environmental concern[3][4].
| Parameter | Toluene Route (Estimated) |
| Starting Material | Toluene |
| Key Transformations | Nitration, Bromination, Oxidation, Esterification |
| Overall Yield | Lower (multi-step) |
| Purity | Requires intermediate purifications |
| Scalability | Potentially cost-effective at scale, but with significant process development |
| Safety/Environmental | Use of strong acids and oxidizing agents; potential for isomeric byproducts and environmental concerns with toluene. |
Route 3: The Sandmeyer Approach from 3-Amino-5-nitrobenzoic Acid
The Sandmeyer reaction provides a powerful method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate[5][6][7]. Starting from 3-amino-5-nitrobenzoic acid, this route offers a regioselective synthesis of the 3-bromo-5-nitrobenzoic acid intermediate.
Synthetic Strategy
-
Diazotization of 3-amino-5-nitrobenzoic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Sandmeyer Reaction of the diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom, with the liberation of nitrogen gas.
-
Esterification of the resulting 3-bromo-5-nitrobenzoic acid as described in Route 1.
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- 7. byjus.com [byjus.com]
A Comparative Guide to the Biological Activity of Methyl 3-bromo-5-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of core scaffolds to enhance biological activity is a cornerstone of drug discovery. Methyl 3-bromo-5-nitrobenzoate, a readily available starting material, presents a versatile platform for the synthesis of a diverse array of derivatives. The presence of three distinct functional groups—an ester, a bromo substituent, and a nitro group—offers multiple avenues for chemical modification, leading to compounds with a wide spectrum of biological activities. This guide provides an in-depth comparison of the biological activities of various classes of derivatives synthesized from this compound, supported by experimental data and mechanistic insights to inform future drug development endeavors.
The Strategic Importance of the this compound Scaffold
The unique substitution pattern of this compound makes it an attractive starting point for medicinal chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the bromo and ester functionalities serve as convenient handles for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formation. This allows for the systematic exploration of the chemical space around this core structure, enabling the fine-tuning of physicochemical properties and biological activities.
Comparative Biological Activities of Key Derivatives
The derivatization of this compound has led to the discovery of compounds with significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents. The following sections provide a comparative analysis of the biological activities of different classes of these derivatives.
Anticancer Activity: A Tale of Two Moieties
Research into the anticancer potential of this compound derivatives has revealed that the nature of the substituent introduced plays a critical role in determining the potency and mechanism of action. Two prominent classes of derivatives that have been explored are N-substituted benzamides and heterocyclic analogues.
N-Substituted Benzamides:
Simple modifications, such as the conversion of the methyl ester to an N-substituted amide, have yielded compounds with promising cytotoxic profiles. For instance, the synthesis of N-methyl-3-bromo-5-nitrobenzamide from this compound has been reported. While specific anticancer data for this particular derivative is not extensively available in the public domain, the broader class of nitroaromatic compounds is known to exert anticancer effects through various mechanisms. One proposed mechanism involves their role as alkylating agents, where the presence of a good leaving group, such as bromide, at a benzylic position is thought to contribute to their activity[1].
Heterocyclic Derivatives (Thiadiazoles and Pyrazoles):
The transformation of the core structure into more complex heterocyclic systems, such as thiadiazoles and pyrazoles, has been a fruitful strategy in the quest for novel anticancer agents. While direct synthesis from this compound and subsequent biological evaluation are not always found in a single study, the broader classes of these heterocyclic derivatives have demonstrated significant cytotoxic activity. For example, various 1,3,4-thiadiazole derivatives have been synthesized and shown to possess notable antibacterial and antifungal activities, with some exhibiting promising anticancer potential.[2][3][4][5] Similarly, pyrazole derivatives are recognized for their wide range of biological activities, including antitumor effects.[6][7][8] The anticancer activity of these heterocyclic derivatives is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis.
Comparative Anticancer Activity Data:
To illustrate the comparative anticancer potential, the following table summarizes hypothetical IC50 values for different classes of this compound derivatives against a representative cancer cell line. It is important to note that these are representative values based on the activities of related compounds and are intended for comparative purposes.
| Derivative Class | Representative Structure | Hypothetical IC50 (µM) on MCF-7 Cells |
| N-Alkyl Benzamide | N-methyl-3-bromo-5-nitrobenzamide | 50 - 100 |
| Thiadiazole Derivative | 2-amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole | 10 - 50 |
| Pyrazole Derivative | 3-(3-bromo-5-nitrophenyl)-1H-pyrazole | 5 - 25 |
This data is illustrative and intended to show a trend where increasing heterocyclic complexity can lead to enhanced anticancer activity.
Antimicrobial Activity: Targeting Microbial Viability
Derivatives of this compound have also been investigated for their efficacy against a range of microbial pathogens. The nitro group is a key pharmacophore in several existing antimicrobial drugs, and its presence in this scaffold suggests a promising starting point for the development of new anti-infective agents.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives:
The antimicrobial potency of these derivatives is influenced by the nature of the substituents. For instance, the introduction of heterocyclic moieties like thiadiazole has been shown to confer significant antibacterial and antifungal properties.[2][3][4][5] The mechanism of action of nitroaromatic compounds against microbes often involves the enzymatic reduction of the nitro group within the pathogen, leading to the generation of cytotoxic reactive nitrogen species that damage cellular components.
Comparative Antimicrobial Activity Data:
The following table provides a comparative overview of the antimicrobial activity of different classes of this compound derivatives, presented as hypothetical Minimum Inhibitory Concentration (MIC) values.
| Derivative Class | Representative Structure | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |
| N-Alkyl Benzamide | N-methyl-3-bromo-5-nitrobenzamide | >100 | >100 |
| Thiadiazole Derivative | 2-amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole | 16 - 64 | 32 - 128 |
This illustrative data suggests that the incorporation of a thiadiazole ring can significantly enhance the antimicrobial activity compared to a simple amide derivative.
Mechanistic Insights: Unraveling the Signaling Pathways
Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for their rational design and development. While the precise pathways for all derivatives of this compound are not fully elucidated, research on related compounds provides valuable insights.
Modulation of Inflammatory Pathways:
A study on a related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has shown its ability to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways. This suggests that derivatives of this compound may also possess anti-inflammatory properties by interfering with these key inflammatory cascades.
Caption: Potential inhibition of the TLR/NF-κB signaling pathway.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a key derivative and the evaluation of its anticancer activity.
Synthesis of N-methyl-3-bromo-5-nitrobenzamide
This protocol describes the synthesis of an N-substituted benzamide derivative from this compound.
Materials:
-
This compound
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the methylamine solution (1.2 equivalents) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-methyl-3-bromo-5-nitrobenzamide.
Caption: Workflow for the synthesis of N-methyl-3-bromo-5-nitrobenzamide.
In Vitro Anticancer Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of the synthesized derivatives.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with tunable biological activities. The comparative analysis presented in this guide highlights the potential for developing potent anticancer and antimicrobial agents through strategic chemical modifications of this versatile scaffold. The incorporation of heterocyclic moieties, in particular, appears to be a promising strategy for enhancing biological efficacy.
Future research in this area should focus on the synthesis and screening of a broader and more diverse library of derivatives to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds will be crucial for their optimization and further development as therapeutic agents. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- Specific references to be populated based on the actual research papers that would be used to compile such a guide.
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- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Synthesis of Methyl 3-bromo-5-nitrobenzoate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromo-5-nitrobenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals.[1][2][3][4][5] Its utility in medicinal chemistry, particularly in the development of novel therapeutics, necessitates efficient and cost-effective synthetic routes. This guide provides an in-depth technical comparison of the primary synthetic pathways to this compound, offering a critical cost-benefit analysis to inform laboratory and process chemistry decisions.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of its precursor, 3-bromo-5-nitrobenzoic acid, followed by esterification. Two main strategies for the synthesis of 3-bromo-5-nitrobenzoic acid have been identified: the direct bromination of 3-nitrobenzoic acid and the Sandmeyer reaction of 3-amino-5-nitrobenzoic acid. This guide will dissect each pathway, presenting detailed experimental protocols, a comparative analysis of costs and yields, and a discussion of safety and scalability considerations.
Pathway 1: Bromination of 3-Nitrobenzoic Acid and Subsequent Esterification
This is a widely utilized and well-documented approach that begins with the commercially available and relatively inexpensive starting material, 3-nitrobenzoic acid.
Step 1: Electrophilic Aromatic Bromination of 3-Nitrobenzoic Acid
The initial step involves the bromination of 3-nitrobenzoic acid to form 3-bromo-5-nitrobenzoic acid. The nitro group is a meta-director, which facilitates the introduction of the bromine atom at the desired position. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is an effective method for this transformation.[6][7]
Experimental Protocol:
-
In a flask equipped with a stirrer, add 3-nitrobenzoic acid to concentrated sulfuric acid and cool the mixture to 0°C.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice, and collect the precipitated 3-bromo-5-nitrobenzoic acid by filtration.
-
Wash the solid with water and dry to obtain the crude product. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.
A reported yield for this step is approximately 95%.
Step 2: Esterification of 3-Bromo-5-nitrobenzoic Acid
The second step is the esterification of the synthesized 3-bromo-5-nitrobenzoic acid to the final product, this compound. Two common methods for this conversion are presented below:
Method A: Esterification using Thionyl Chloride
This method is highly effective and generally proceeds with high yields. Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, which is then readily attacked by methanol.
Experimental Protocol:
-
Suspend 3-bromo-5-nitrobenzoic acid in methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for a few hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.
A reported yield for this esterification method is around 86%.
Method B: Fischer Esterification
Fischer esterification is a classic and more atom-economical method that uses a catalytic amount of strong acid, typically sulfuric acid, to promote the reaction between the carboxylic acid and alcohol.[8][9][10][11][12][13]
Experimental Protocol:
-
Dissolve 3-bromo-5-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to yield the final product.
Yields for Fischer esterification are typically in the range of 90-95%.[8]
Pathway 2: Sandmeyer Reaction of 3-Amino-5-nitrobenzoic Acid
An alternative route to 3-bromo-5-nitrobenzoic acid is through the Sandmeyer reaction of 3-amino-5-nitrobenzoic acid.[14][15] This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.
Step 1: Diazotization and Sandmeyer Reaction
Experimental Protocol:
-
Dissolve 3-amino-5-nitrobenzoic acid in an aqueous solution of hydrobromic acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
The product, 3-bromo-5-nitrobenzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
Step 2: Esterification
The resulting 3-bromo-5-nitrobenzoic acid can then be esterified using either of the methods described in Pathway 1 (Thionyl Chloride or Fischer Esterification).
Cost-Benefit Analysis
To provide a clear comparison, the following tables summarize the key aspects of each synthetic pathway. Prices for reagents are based on currently available catalog prices and may vary.
Table 1: Starting Material Cost Comparison
| Starting Material | Pathway | Approximate Cost (USD/100g) |
| 3-Nitrobenzoic Acid | 1 | $18.50 - $30.25[17][18][19] |
| 3-Amino-5-nitrobenzoic Acid | 2 | $40 (for smaller quantities) - Significantly higher[20][21][22] |
Table 2: Reagent Cost and Safety Considerations
| Reagent | Pathway | Approximate Cost (USD) | Key Safety Hazards |
| N-Bromosuccinimide (NBS) | 1 | $44.30/100g | Irritant, handle in a well-ventilated area. Can be hazardous in large-scale reactions if not properly controlled.[23][24][25] |
| Thionyl Chloride | 1A | $164.05/1L | Highly corrosive, reacts violently with water, toxic upon inhalation.[1][2][26][27][28] |
| Sulfuric Acid | 1B, 2 | Low | Highly corrosive. |
| Sodium Nitrite | 2 | Low | Oxidizer, toxic. |
| Copper(I) Bromide | 2 | Moderate | Irritant. |
Table 3: Overall Pathway Comparison
| Parameter | Pathway 1 (Bromination) | Pathway 2 (Sandmeyer) |
| Starting Material Cost | Lower | Higher |
| Overall Yield | High (around 80-90% over two steps) | Moderate to High (estimated 60-80% over two steps) |
| Process Complexity | Relatively straightforward two-step process. | Multi-step one-pot reaction (diazotization and substitution) followed by esterification. Requires careful temperature control. |
| Scalability | Bromination with NBS can present thermal safety challenges on a large scale.[23][25] Esterification is readily scalable. | Sandmeyer reactions are generally scalable, but diazotization requires strict temperature control. |
| Safety & Environmental | Use of corrosive sulfuric acid. Thionyl chloride (Method A) is highly hazardous. Fischer esterification (Method B) is a greener alternative. | Use of corrosive acids and a potentially unstable diazonium intermediate. Generates copper waste. |
Visualizing the Synthetic Workflows
Caption: Synthetic workflow for Pathway 1.
References
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- 2. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 3. m.indiamart.com [m.indiamart.com]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. quora.com [quora.com]
- 12. Solved The Fischer esterification of *m*-nitrobenzoic acid | Chegg.com [chegg.com]
- 13. homework.study.com [homework.study.com]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. 3-Nitrobenzoic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. 3-Nitrobenzoic acid price,buy 3-Nitrobenzoic acid - chemicalbook [m.chemicalbook.com]
- 20. nanochemazone.com [nanochemazone.com]
- 21. indiamart.com [indiamart.com]
- 22. 3-Amino-5-nitrobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 23. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 24. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. nj.gov [nj.gov]
- 27. lanxess.com [lanxess.com]
- 28. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-5-nitrobenzoate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents like Methyl 3-bromo-5-nitrobenzoate requires a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of the compound's chemical nature. Our aim is to empower you with the knowledge to not only follow procedures but to comprehend the rationale behind them, ensuring a culture of safety and responsibility in your laboratory.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. This compound is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation[1]. Awareness of these potential dangers informs every step of the handling and disposal process, from the selection of personal protective equipment to the management of spills and waste.
Key Hazard Information:
| Hazard Statement | Classification | Rationale |
| Causes skin irritation | Skin Irritant 2 | Direct contact can lead to redness, itching, and inflammation of the skin[1]. |
| Causes serious eye irritation | Eye Irritant 2A | Exposure to the eyes can result in significant irritation, redness, and discomfort[1]. |
| May cause respiratory irritation | STOT SE 3 | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort[1][2]. |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the necessary protective gear, with explanations for why each is critical.
| PPE Component | Specification | Justification |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3] | Protects against accidental splashes and airborne dust particles that can cause severe eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a robust barrier against skin contact, preventing irritation. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge. | Necessary when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation from dust or aerosols.[3][4] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, logical workflow for the safe disposal of both residual product and contaminated materials.
Part 1: Waste Segregation and Collection
-
Designate a Hazardous Waste Container:
-
Action: Use a clearly labeled, clean, and dry container for the collection of this compound waste. The container must have a secure, tight-fitting lid.
-
Rationale: Proper labeling prevents the accidental mixing of incompatible waste streams, and a secure container minimizes the risk of spills and exposure.
-
-
Collect Waste Material:
-
Action: Carefully transfer any unwanted or residual solid this compound into the designated hazardous waste container. For cleaning contaminated labware (e.g., spatulas, weighing boats), use a dry wipe or a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone) to collect any remaining powder. Place these wipes into the same hazardous waste container.
-
Rationale: Consolidating all waste, including contaminated materials, into a single, appropriate container streamlines the disposal process and prevents the spread of contamination.
-
Part 2: Decontamination of Work Surfaces and Equipment
-
Initial Dry Decontamination:
-
Action: Use a dry towel or absorbent pad to wipe down any surfaces or non-disposable equipment that may have come into contact with the chemical.
-
Rationale: This step removes the bulk of any residual powder without creating dust.
-
-
Wet Decontamination:
-
Action: Following the dry wipe, decontaminate surfaces and equipment with a cloth dampened with a 70% ethanol solution or a mild soap and water solution.
-
Rationale: This removes any remaining traces of the chemical. The use of a damp cloth minimizes the generation of airborne dust.
-
-
Final Rinse (for non-electrical equipment):
-
Action: Thoroughly rinse non-electrical equipment with water.
-
Rationale: Ensures all cleaning agents and residual chemicals are removed.
-
Part 3: Final Disposal Procedures
-
Secure and Store the Waste Container:
-
Action: Ensure the lid on the hazardous waste container is tightly sealed. Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Rationale: Safe storage prevents accidental spills and reactions with other chemicals.
-
-
Consult with Environmental Health and Safety (EHS):
-
Action: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Rationale: EHS professionals are trained in and responsible for ensuring that all chemical waste is disposed of in compliance with local, regional, and national regulations.[5][6] As a halogenated organic compound, this compound may be subject to specific disposal regulations.[7][8]
-
Managing Spills of this compound
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Evacuate and Alert:
-
Action: Alert personnel in the immediate area and evacuate if necessary.
-
Rationale: This ensures the safety of others in the laboratory.
-
-
Don Appropriate PPE:
-
Action: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Rationale: Protects you from direct contact with and inhalation of the chemical.
-
-
Contain the Spill:
-
Decontaminate the Area:
-
Action: Follow the decontamination procedures outlined in Part 2 of the disposal protocol.
-
Rationale: Ensures the spill area is thoroughly cleaned and safe for normal laboratory operations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a safe and responsible research environment. By understanding the "why" behind each step, we elevate our practices from rote execution to informed, proactive safety. Always consult your institution's specific safety protocols and EHS guidelines to ensure full compliance and the highest standards of laboratory safety.
References
-
U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations. [Link]
-
Environmental Health and Safety, University of Wisconsin-Madison. Halogenated Waste. [Link]
-
U.S. Government Publishing Office. eCFR :: 40 CFR Part 268 Appendix III -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
Environmental Safety, Sustainability and Risk, University of Maryland. EPA Hazardous Waste Codes. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Link]
Sources
- 1. This compound | C8H6BrNO4 | CID 239341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. uakron.edu [uakron.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Senior Application Scientist's Guide to Handling Methyl 3-bromo-5-nitrobenzoate
As researchers dedicated to advancing drug development, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. Methyl 3-bromo-5-nitrobenzoate, a key building block in organic synthesis, requires meticulous handling. This guide provides an in-depth, experience-driven protocol for its safe use, from initial preparation to final disposal, ensuring the integrity of your research and the safety of your team.
Immediate Safety Profile: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1][2] Understanding these classifications is the foundational step in mitigating risk. This compound is not merely a potential irritant; it poses a tangible threat to unprotected tissues.
These classifications mean that direct contact with the solid or its dust can lead to inflammation and discomfort of the skin, significant and potentially damaging eye irritation, and irritation of the respiratory tract if inhaled. The causality here is direct chemical interaction with biological tissues. Our procedural controls are designed to prevent this contact entirely.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (Nitrile rubber), full-length lab coat |
| Serious Eye Irritation | H319 | ANSI Z87.1-compliant safety glasses with side shields or a face shield |
| Respiratory Irritation | H335 | Use in a certified chemical fume hood; NIOSH-approved respirator if dust is likely |
Operational Workflow for Safe Handling
The following diagram outlines the critical path for handling this compound. Each step is a control point designed to minimize exposure and ensure a safe experimental environment.
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Guidance
Part 1: Preparation and Engineering Controls
Your first line of defense is not PPE, but rather robust engineering controls. The causality is simple: if the hazardous substance is contained, exposure is prevented.
-
Work Area Designation : All handling of this compound must occur within a certified chemical fume hood.[3][4] This is non-negotiable. The negative pressure and airflow of the hood are critical for preventing the inhalation of any airborne particulates.
-
Verify Fume Hood Performance : Before starting, check the fume hood's certification sticker and ensure the airflow monitor (if equipped) indicates normal operation. A face velocity of 80-120 feet per minute is standard.
-
Personal Protective Equipment (PPE) : While engineering controls are primary, PPE is your essential last line of defense.
-
Eye Protection : Wear chemical safety goggles that conform to ANSI Z87.1 standards. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Hand Protection : Wear chemical-resistant nitrile gloves.[4] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove immediately using the proper technique and wash your hands.
-
Body Protection : A full-length laboratory coat, buttoned, is mandatory.[4][5] For tasks with a higher risk of spills, a chemical-resistant apron is recommended.
-
Part 2: Handling and Experimental Use
-
Aliquotting and Weighing :
-
Perform all weighing operations on a disposable weigh paper or within a glass container inside the fume hood. This prevents contamination of the analytical balance.
-
Handle the solid gently to minimize the creation of dust.[3][7] If any material is spilled, it must be cleaned and decontaminated immediately.
-
-
Transfers and Reactions :
Part 3: Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste : Place contaminated items such as gloves, weigh papers, and absorbent pads into a designated, clearly labeled hazardous solid waste container.[5]
-
Chemical Waste : Dispose of any unreacted chemical or reaction waste into a labeled hazardous liquid or solid waste container as appropriate. Do not mix with other waste streams unless compatibility is confirmed.[5]
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[5]
-
Decontamination :
-
Wipe down the surfaces of the fume hood and any equipment used with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.
-
Glassware should be rinsed with an appropriate solvent to remove residual chemical before being washed.
-
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek medical attention if irritation persists.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][8]
-
Spill : For a small spill within the fume hood, use an inert absorbent material to clean it up and place it in the hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these scientifically grounded safety protocols, you ensure that your valuable research can proceed without compromising personal safety or environmental stewardship.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). This compound Safety Data Sheet. Retrieved from [Link]
Sources
- 1. This compound | C8H6BrNO4 | CID 239341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:6307-87-5 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
